molecular formula C22H35NO11 B610271 Propargyl-PEG7-NHS ester

Propargyl-PEG7-NHS ester

Cat. No.: B610271
M. Wt: 489.5 g/mol
InChI Key: ZVLITXJWZOQGHB-UHFFFAOYSA-N
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Description

Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLITXJWZOQGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, offers researchers a versatile platform for the precise and efficient linkage of molecules.[1][4] The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7] This guide provides an in-depth overview of the core properties, applications, and experimental protocols for this compound.

Core Properties and Specifications

This compound is a valuable reagent for covalently modifying proteins, peptides, and other biomolecules containing primary amines.[8] The key quantitative data for this crosslinker are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
Molecular Formula C22H35NO11[]
Molecular Weight 489.51 g/mol []
CAS Number 2093152-77-1[10]
Purity Typically >95%[5][10]
Appearance White to off-white solid or viscous oil[11]
Solubility Soluble in DMSO, DMF, methylene (B1212753) chloride[12][13][14]
Storage Conditions Store at -20°C, desiccated[10][13]

Key Applications

The bifunctional nature of this compound allows for a two-step conjugation strategy, making it a versatile tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The NHS ester facilitates the attachment of the linker to lysine (B10760008) residues on an antibody. The terminal alkyne is then available for the highly specific "click" conjugation of an azide-modified cytotoxic drug.[1][5]

  • PROTACs: This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.[6][15][16]

  • Bioconjugation and Proteomics: It is widely used for the PEGylation of proteins and peptides, which can improve their solubility, stability, and pharmacokinetic properties.[3][8] The propargyl group also enables the attachment of reporter molecules, such as fluorescent dyes or biotin, for detection and analysis.[8]

  • Surface Modification: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, with the propargyl group available for the subsequent attachment of biomolecules.[1][17]

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to facilitate two distinct and highly efficient chemical reactions. The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.

NHS Ester Reaction with a Primary Amine

This diagram illustrates the fundamental mechanism of the NHS ester reaction with a primary amine, typically found on the lysine residues of proteins, to form a stable amide bond.

NHS_Ester_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., on a protein) amine->intermediate product Stable Amide Bond intermediate->product leaving_group NHS Leaving Group intermediate->leaving_group

Caption: Reaction mechanism of this compound with a primary amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram outlines the "click chemistry" reaction between the propargyl group of the linker and an azide-functionalized molecule, catalyzed by copper(I), to form a stable triazole ring.

CuAAC_Reaction propargyl_peg Propargyl-PEG7-Biomolecule product Stable Triazole Linkage propargyl_peg->product azide Azide-Modified Molecule azide->product copper Cu(I) Catalyst copper->product Catalysis

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram provides a high-level overview of the sequential steps involved in the synthesis of an ADC using this compound.

ADC_Workflow start Start: Antibody and This compound step1 Step 1: NHS Ester Conjugation (Antibody Labeling) start->step1 purification1 Purification 1 (Remove excess linker) step1->purification1 step2 Step 2: CuAAC Click Reaction (Drug Conjugation) purification1->step2 purification2 Purification 2 (Remove excess drug and catalyst) step2->purification2 end End: Purified Antibody-Drug Conjugate purification2->end

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the general procedure for conjugating this compound to the primary amines of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by quantifying the incorporated propargyl groups.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a propargyl-labeled biomolecule and an azide-containing molecule.

Materials:

  • Propargyl-labeled biomolecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-labeled biomolecule and the azide-containing molecule (typically at a 1:3 to 1:5 molar ratio).

  • Catalyst Preparation: In a separate tube, premix the CuSO4 solution and the ligand solution.

  • Reaction Initiation: Add the copper/ligand mixture to the biomolecule/azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for the biomolecule, with 1-5 equivalents of the azide, 0.5-1 equivalent of copper, 1-2 equivalents of ligand, and 5-10 equivalents of sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

This compound is a highly versatile and efficient crosslinker that has become an indispensable tool for researchers in the fields of bioconjugation, drug development, and proteomics. Its unique combination of an amine-reactive NHS ester, a hydrophilic PEG spacer, and a "clickable" propargyl group provides a robust platform for the creation of well-defined and functional biomolecular conjugates. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this powerful reagent in a wide range of research and development endeavors.

References

Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and proteomic studies. Its unique architecture, featuring a terminal alkyne group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, offers researchers a versatile tool for the covalent linkage of diverse molecules. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, designed to empower researchers in their scientific endeavors. The inclusion of a PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecules, a critical advantage in many biological applications.[1][2]

Core Chemical Properties

The fundamental characteristics of this compound are summarized below, providing essential information for its handling, storage, and application in experimental design.

PropertyValue
Chemical Formula C22H35NO11
Molecular Weight 489.52 g/mol [3]
Purity Typically >95%[2]
Appearance White solid
Solubility Soluble in DMSO and DMF[4]
Storage Conditions Store at -20°C, desiccated[2]
CAS Number 2093152-77-1[3]

Reactivity and Applications

This compound possesses two distinct reactive functionalities, enabling a wide array of bioconjugation strategies.

  • NHS Ester: The N-hydroxysuccinimide ester readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form stable amide bonds.[2] This reaction is most efficient at a slightly basic pH (7.2-8.5).[5]

  • Propargyl Group: The terminal alkyne group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with azide-modified molecules.[2]

This dual reactivity makes this compound an ideal linker for:

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, while the propargyl group can be subsequently conjugated to a cytotoxic drug.[]

  • Proteolysis-Targeting Chimeras (PROTACs): This linker is employed in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[7][8]

  • Bioconjugation and Surface Modification: It is used for derivatizing peptides, antibodies, and amine-coated surfaces.[2]

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving this compound.

Protocol 1: Amine Conjugation via NHS Ester

This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • NHS Ester Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for the reaction is between 7.2 and 8.5.[5]

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between a propargyl-modified molecule (prepared using Protocol 1) and an azide-containing molecule.

Materials:

  • Propargyl-modified molecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl-modified and azide-containing molecules in the reaction buffer.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Reaction Mixture Assembly:

    • In a reaction tube, combine the propargyl-modified molecule and the azide-containing molecule.

    • Add the THPTA solution to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion or affinity chromatography, to remove the copper catalyst and other reagents.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a protein to an azide-modified molecule.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Protein Protein (with primary amines) Conjugation NHS Ester Reaction (pH 7.2-8.5) Protein->Conjugation NHS_Ester This compound NHS_Ester->Conjugation Propargyl_Protein Propargyl-Modified Protein Conjugation->Propargyl_Protein Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc, THPTA) Propargyl_Protein->Click_Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Bioconjugation workflow using this compound.
Role in PROTAC-Mediated Protein Degradation

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates this pathway.

protac_pathway cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (containing Propargyl-PEG7 linker) Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ubiquitination Polyubiquitination Target_Protein->Ubiquitination E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeting signal Degradation Protein Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

Quantitative Data Summary

The efficiency and outcome of reactions involving this compound are influenced by several factors, as detailed in the tables below.

NHS Ester Reaction Parameters
ParameterRecommended ConditionNotes
pH 7.2 - 8.5Reaction rate increases with pH, but so does the rate of NHS ester hydrolysis.[5]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis and the main reaction.
Molar Excess of NHS Ester 10-20 fold over proteinThe optimal ratio may need to be determined empirically.
Reaction Time 1 - 4 hoursCan be extended (e.g., overnight at 4°C) for less reactive amines.
Hydrolysis of NHS Ester

The stability of the NHS ester is highly dependent on pH.

pHHalf-life at 4°C
7.0~4-5 hours[5]
8.6~10 minutes[5]

This data highlights the importance of using freshly prepared solutions of this compound and carefully controlling the pH of the reaction buffer.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, enable a broad range of applications from the construction of complex therapeutic molecules to the functionalization of surfaces. By understanding its chemical properties and utilizing optimized experimental protocols, scientists can effectively harness the potential of this linker to advance their research and development goals.

References

Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, mechanism of action, and practical application of a versatile heterobifunctional linker for bioconjugation and drug development.

Introduction

Propargyl-PEG7-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, proteomics, and drug development. Its unique architecture, comprising a terminal propargyl group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester, provides a versatile platform for the covalent linkage of diverse molecular entities. This technical guide offers a detailed overview of the structure and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development settings.

Structure and Physicochemical Properties

This compound is characterized by its three key functional components: the propargyl group (an alkyne), the hydrophilic PEG7 spacer, and the amine-reactive NHS ester.

PropertyValue
Chemical Formula C22H35NO11[1][]
Molecular Weight 489.51 g/mol []
CAS Number 2093152-77-1[1][3]
Appearance Varies (often a solid or oil)
Solubility Soluble in organic solvents like DMSO and DMF; the PEG spacer enhances aqueous solubility of the conjugate.[4]
Purity Typically >90-95%[5]
Storage Store at -20°C, protected from moisture.[]

Table 1: Physicochemical properties of this compound.

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG7 spacer, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule and the resulting conjugate, which can improve solubility and reduce steric hindrance. The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules to form stable amide bonds.

Caption: Chemical structure of this compound.

Mechanism of Action

The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy.

Step 1: NHS Ester Reaction with Primary Amines

The first step involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein, peptide, or amine-modified oligonucleotide. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is highly efficient and proceeds readily under mild, aqueous conditions.

The reaction is pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[] At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.

reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., on a protein) amine->intermediate product Propargyl-PEG7-Amide Conjugate intermediate->product Collapse of Intermediate byproduct N-Hydroxysuccinimide intermediate->byproduct

Caption: NHS ester reaction with a primary amine.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the initial conjugation, the propargyl group on the newly formed conjugate is available for a subsequent "click" reaction with an azide-functionalized molecule. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological functional groups.

The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction proceeds rapidly at room temperature in aqueous buffers to form a stable triazole linkage.

alkyne Propargyl-PEG7 Conjugate product Triazole-linked Conjugate alkyne->product azide Azide-containing Molecule azide->product catalyst Cu(I) Catalyst catalyst->product Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Quantitative Data

The efficiency of the two-step conjugation process is influenced by several factors, including pH, temperature, and reactant concentrations.

NHS Ester Hydrolysis

A critical factor in the efficiency of the NHS ester-amine reaction is the rate of hydrolysis of the NHS ester, which competes with the desired amidation reaction. The half-life of an NHS ester is highly dependent on the pH of the reaction buffer.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[7]
8.025~1 hour[8]
8.6410 minutes[7]
9.025minutes[9]

Table 2: Approximate half-life of NHS esters at various pH values and temperatures.

These data highlight the importance of performing the NHS ester coupling at a slightly basic pH (7.2-8.5) and for a controlled duration to maximize the yield of the amine conjugate while minimizing hydrolysis.

CuAAC Reaction Kinetics and Yield
Copper SourceLigandReducing AgentTypical Yield
CuSO₄THPTASodium Ascorbate (B8700270)>95%
CuINoneNone (in some organic solvents)High
Cu(OAc)₂NoneSodium AscorbateHigh

Table 3: Representative yields of CuAAC reactions under different catalytic conditions.

For bioconjugation, the use of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often recommended to improve the reaction rate and protect biomolecules from copper-induced damage.

Experimental Protocols

The following are detailed methodologies for the two-step conjugation process using this compound.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with a primary amine (e.g., lysine (B10760008) residues) with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography or dialysis using an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as mass spectrometry or SDS-PAGE analysis.

start Start prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.0-8.5 buffer) start->prep_protein prep_reagent Prepare this compound (10-20 mg/mL in DMF/DMSO) start->prep_reagent react Mix Protein and Reagent (10-20x molar excess of reagent) prep_protein->react prep_reagent->react incubate Incubate (1-2h at RT or 2-4h at 4°C) react->incubate quench Quench Reaction (50-100 mM Tris or Glycine) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Conjugate (MS or SDS-PAGE) purify->characterize end End characterize->end

Caption: Workflow for protein labeling with this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the click reaction between the propargyl-labeled protein and an azide-containing molecule.

Materials:

  • Propargyl-labeled protein (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water or DMSO)

  • Reaction buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants: In a reaction tube, combine the propargyl-labeled protein and the azide-containing molecule in the desired molar ratio (typically 1:1 to 1:5) in the reaction buffer.

  • Add Ligand (Optional but Recommended): Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.

  • Add Copper Catalyst: Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Remove the excess reagents and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography (if applicable).

  • Characterization: Confirm the successful click conjugation using appropriate analytical techniques such as mass spectrometry, HPLC, or SDS-PAGE.

start Start mix_reactants Mix Propargyl-Protein and Azide-Molecule (in PBS, pH 7.4) start->mix_reactants add_ligand Add THPTA Ligand (1-5 mM final) mix_reactants->add_ligand add_copper Add CuSO₄ (0.1-1 mM final) add_ligand->add_copper add_ascorbate Add Sodium Ascorbate (1-5 mM final) add_copper->add_ascorbate incubate Incubate (1-4h at RT, protected from light) add_ascorbate->incubate purify Purify Final Conjugate (SEC, Dialysis, or Affinity) incubate->purify characterize Characterize Final Conjugate purify->characterize end End characterize->end

References

An In-depth Technical Guide to the Synthesis and Purity of Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Propargyl-PEG7-NHS ester, a heterobifunctional linker critical in bioconjugation and drug development. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a versatile chemical tool used to link molecules of interest. It features a terminal propargyl group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven ethylene (B1197577) glycol units, enhances solubility and provides spatial separation between the conjugated molecules. This linker is frequently employed in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of its corresponding carboxylic acid precursor, Propargyl-PEG7-acid. The most common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS).

Synthesis Workflow

The overall synthesis can be visualized as a two-step logical progression from the starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification Propargyl_PEG7_Acid Propargyl-PEG7-Acid Activation Carbodiimide Activation & NHS Ester Formation Propargyl_PEG7_Acid->Activation EDC EDC EDC->Activation NHS NHS NHS->Activation Crude_Product Crude this compound Activation->Crude_Product Reaction in Anhydrous Solvent Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from Propargyl-PEG7-acid.

Materials:

  • Propargyl-PEG7-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Propargyl-PEG7-acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add NHS (1.2 eq) and EDC (1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if EDC is used).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM.

  • Purification:

    • Precipitate the product by adding the DCM solution dropwise to cold anhydrous diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the final product under vacuum.

Quantitative Data

The yield and purity of the final product can be influenced by reaction conditions. The following table summarizes representative data based on common laboratory outcomes.

ParameterCondition 1Condition 2Condition 3
Solvent Anhydrous DCMAnhydrous DMFAnhydrous THF
Reaction Time 4 hours12 hours8 hours
Temperature Room TempRoom Temp0 °C to Room Temp
Yield (%) 859288
Purity (HPLC) >95%>98%>97%

Purity Analysis of this compound

Ensuring the purity of this compound is crucial for its successful application in bioconjugation, as impurities can lead to side reactions and inconsistent results. Purity is typically assessed using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Purity Analysis Workflow

The following diagram illustrates a standard workflow for determining the purity and confirming the identity of the synthesized this compound.

Purity_Analysis_Workflow cluster_analysis Analytical Methods cluster_results Results Start Synthesized This compound HPLC HPLC (Purity Assessment) Start->HPLC NMR NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS Purity_Data Purity >95% HPLC->Purity_Data Structure_Data Correct Proton/Carbon Signals NMR->Structure_Data Mass_Data Correct Molecular Ion Peak MS->Mass_Data Final_Assessment Product Confirmed Purity_Data->Final_Assessment Failed_Assessment Further Purification Required Purity_Data->Failed_Assessment Structure_Data->Final_Assessment Structure_Data->Failed_Assessment Mass_Data->Final_Assessment Mass_Data->Failed_Assessment

Caption: Experimental workflow for the purity analysis of this compound.

Experimental Protocols for Purity Analysis

Purpose: To determine the percentage purity of the final product.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

Purpose: To confirm the chemical structure of the synthesized compound.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Analysis: ¹H NMR and ¹³C NMR

  • Key Expected Signals for ¹H NMR (in CDCl₃):

    • δ ~4.2 ppm (s, 2H, -C≡C-CH₂-)

    • δ ~3.6 ppm (m, 28H, PEG chain -O-CH₂-CH₂-O-)

    • δ ~2.8 ppm (s, 4H, NHS ester protons)

    • δ ~2.5 ppm (t, 1H, -C≡CH)

Purpose: To verify the molecular weight of the product.

Instrumentation and Conditions:

  • Technique: Electrospray Ionization (ESI)

  • Mode: Positive ion mode

  • Expected Mass: [M+Na]⁺ at m/z 512.50 (for C₂₂H₃₅NO₁₁). The exact mass may vary slightly based on the adduct ion observed.

Summary of Purity Data

The following table presents typical analytical results for a successfully synthesized batch of this compound.

Analytical MethodParameterResult
HPLC Purity>95%
Retention TimeDependent on specific system
¹H NMR Propargyl ProtonsConforms to expected shifts
PEG ProtonsConforms to expected shifts
NHS ProtonsConforms to expected shifts
Mass Spec (ESI-MS) [M+Na]⁺m/z 512.50 ± 0.2

Storage and Handling

This compound is moisture-sensitive due to the hydrolytically labile NHS ester group. It should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the product.

Conclusion

This guide provides a detailed framework for the synthesis and purity assessment of this compound. Adherence to the described protocols and analytical methods will enable researchers to produce and verify high-quality material for their bioconjugation needs, ultimately contributing to the advancement of targeted therapies and other biomedical applications.

References

Propargyl-PEG7-NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-NHS ester is a heterobifunctional crosslinker integral to bioconjugation, antibody-drug conjugate (ADC) development, and various applications in medical research and nanotechnology. This molecule features a terminal alkyne group for click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for covalent amide bond formation with primary amines. The seven-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, influencing the molecule's solubility and handling characteristics. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and graphical representations of key processes.

Core Properties

PropertyValueSource
Molecular Formula C22H35NO11[1]
Molecular Weight 489.52 g/mol [1]
CAS Number 2093152-77-1[1][2][3]
Purity Typically >95%[2]
Appearance White solid[4]

Solubility Profile

The solubility of this compound is a critical factor for its application in various experimental settings. The presence of the hydrophilic PEG7 chain significantly contributes to its solubility in aqueous media, a desirable characteristic for biological applications.[3][5]

Table 1: General Solubility of Propargyl-PEG-NHS Esters

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing concentrated stock solutions.[4][6][7]
Dimethylformamide (DMF) SolubleAn alternative to DMSO for stock solution preparation.[4][6][7] Use high-quality, amine-free DMF.[7]
Aqueous Buffers (e.g., PBS) Moderately SolubleThe PEG spacer enhances aqueous solubility.[3][5] Solubility is dependent on buffer composition and pH.
Dichloromethane (DCM) SolubleBased on data for similar non-PEGylated NHS esters.[4]
Chloroform SolubleBased on data for similar non-PEGylated NHS esters.[4]
Tetrahydrofuran (THF) SolubleBased on data for similar non-PEGylated NHS esters.[4]

Stability Data

The stability of this compound is primarily dictated by the susceptibility of the NHS ester group to hydrolysis. This reaction is highly dependent on pH and temperature. The propargyl group and the PEG chain are generally stable under typical bioconjugation conditions.

Hydrolytic Stability of the NHS Ester

The NHS ester is prone to hydrolysis, which competes with the desired amidation reaction with primary amines. The rate of hydrolysis increases significantly with increasing pH.[8][9] Therefore, it is crucial to manage the pH of the reaction buffer to maximize conjugation efficiency. While the optimal pH for the reaction with primary amines is typically between 8.0 and 8.5, the NHS ester is more stable at a lower pH.[7][9] For storage of stock solutions, it is recommended to use an anhydrous organic solvent like DMSO or DMF and store at low temperatures.

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pHTemperature (°C)Half-lifeSource
7.004 - 5 hours[8][9]
7.0Room Temperature~7 hours[10]
8.0Room Temperature~1 hour[9]
8.5Room Temperature~30 minutes[9]
8.6410 minutes[8][9][11]
9.0Room Temperature< 10 minutes[9]
Storage and Handling

For long-term storage, this compound should be kept at -20°C and protected from moisture.[2][4] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[12] Unused reconstituted reagent should be discarded and not stored for later use.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of vials containing a fixed volume of the aqueous buffer.

  • Add increasing amounts of this compound to each vial.

  • Vortex the vials vigorously for 2 minutes to facilitate dissolution.

  • Incubate the vials at a constant temperature (e.g., 25°C) for 2 hours to allow the solution to reach equilibrium.

  • Centrifuge the vials at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant from each vial.

  • Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 260 nm, corresponding to the NHS leaving group, though a full spectral scan is recommended to identify the optimal wavelength).

  • Create a standard curve using known concentrations of this compound to determine the concentration of the dissolved material in the supernatant.

  • The solubility is the concentration of the compound in the saturated solution.

G Workflow for Aqueous Solubility Determination prep Prepare buffer vials add_compound Add increasing amounts of This compound prep->add_compound vortex Vortex for 2 minutes add_compound->vortex incubate Incubate at constant temperature for 2 hours vortex->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant measure_abs Measure absorbance collect_supernatant->measure_abs calc_sol Calculate solubility using a standard curve measure_abs->calc_sol

Workflow for Aqueous Solubility Determination
Protocol 2: Assessment of NHS Ester Stability (Hydrolysis Rate)

This protocol describes a method to assess the stability of the NHS ester in an aqueous buffer by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

  • This compound

  • Aqueous buffer at a specific pH (e.g., 100 mM sodium phosphate, pH 8.5)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Equilibrate the aqueous buffer to the desired temperature in a quartz cuvette inside the spectrophotometer.

  • Initiate the reaction by adding a small volume of the DMSO stock solution to the buffer in the cuvette and mix quickly. The final DMSO concentration should be low (e.g., <5%) to minimize its effect on the reaction.

  • Immediately begin monitoring the increase in absorbance at approximately 260 nm, which corresponds to the release of the NHS leaving group.[12]

  • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • The rate of hydrolysis can be determined by fitting the absorbance data to a first-order kinetic model. The half-life (t½) can be calculated from the rate constant (k) using the equation: t½ = ln(2)/k.

G Workflow for NHS Ester Stability Assessment prep_stock Prepare concentrated stock solution in anhydrous DMSO initiate_reaction Add stock solution to buffer and mix prep_stock->initiate_reaction equilibrate_buffer Equilibrate aqueous buffer in a cuvette equilibrate_buffer->initiate_reaction monitor_abs Monitor absorbance at 260 nm over time initiate_reaction->monitor_abs analyze_data Analyze data to determine rate constant and half-life monitor_abs->analyze_data

Workflow for NHS Ester Stability Assessment

Signaling Pathways and Logical Relationships

The primary reaction of this compound in a biological context is the acylation of primary amines. However, a competing reaction is the hydrolysis of the NHS ester. The efficiency of the desired conjugation is therefore dependent on the relative rates of these two processes, which are both influenced by pH.

G Reaction Pathways of this compound cluster_reactants Reactants cluster_products Products Propargyl_PEG7_NHS This compound Conjugate Stable Amide Conjugate Propargyl_PEG7_NHS->Conjugate Aminolysis (Desired Reaction) pH 7-9 Hydrolyzed_Ester Hydrolyzed (Inactive) Ester Propargyl_PEG7_NHS->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Rate increases with pH Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Ester NHS NHS (leaving group) Conjugate->NHS Hydrolyzed_Ester->NHS

References

Propargyl-PEG7-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Propargyl-PEG7-NHS ester, a heterobifunctional crosslinker essential for bioconjugation and drug development. This document details its molecular characteristics, protocols for its use in labeling and click chemistry reactions, and visual workflows to aid in experimental design.

Core Molecular Data

This compound is a versatile tool in bioconjugation. It features a propargyl group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven ethylene (B1197577) glycol units, enhances solubility and reduces steric hindrance.

PropertyValueSource(s)
Molecular Formula C22H35NO11[1][2][3][4][5][6][7]
Molecular Weight 489.52 g/mol [1][2][3][4][5][6]
CAS Number 2093152-77-1[1][3][5][6]
Purity Typically >90% or ≥95%[1][2][3][4][5][6]
Appearance Solid[2]
Storage Conditions -20°C, with desiccant[2][4][6][8]

Experimental Protocols

This compound is utilized in a two-stage process: first, the NHS ester reacts with a primary amine on a target molecule (e.g., a protein or antibody). Second, the propargyl group is available for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

Protocol 1: Amine Labeling with this compound

This protocol details the conjugation of this compound to a protein via its primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[8]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]

  • Quenching buffer (e.g., Tris-buffered saline, TBS).[8]

  • Dialysis or gel filtration equipment for purification.[8]

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[8][9]

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.[8][9]

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8][9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.[8][9]

  • Storage:

    • Store the resulting propargyl-labeled protein under conditions that are optimal for the unmodified protein.[8][9]

Amine_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_reagent Equilibrate and dissolve This compound in DMSO/DMF mix Add NHS ester solution to protein solution prep_reagent->mix prep_protein Prepare protein in amine-free buffer (e.g., PBS) prep_protein->mix incubate Incubate at room temperature or on ice mix->incubate purify Remove unreacted reagent via dialysis or gel filtration incubate->purify store Store propargyl-labeled protein purify->store

Figure 1. Workflow for labeling a protein with this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the propargyl-labeled molecule with an azide-containing molecule.

Materials:

  • Propargyl-labeled molecule (from Protocol 1).

  • Azide-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270).

  • Degassed solvent (e.g., 1:1 DMF/water).[3]

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the propargyl-labeled molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the degassed solvent.[3]

  • Catalyst Preparation:

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM).[3]

    • Prepare an aqueous solution of CuSO₄ (e.g., 100 mM).[3]

  • Click Reaction:

    • Add the sodium ascorbate solution (5-10 equivalents) to the mixture of the propargyl and azide-containing molecules and mix gently.[3]

    • Initiate the reaction by adding the CuSO₄ solution (1.2 equivalents).[3]

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.[3]

  • Purification:

    • Upon completion, a copper chelator like EDTA can be added to sequester the catalyst.[3]

    • Purify the final conjugate product using an appropriate chromatography method, such as size-exclusion or reverse-phase chromatography.[3]

CuAAC_Workflow cluster_setup Reaction Setup cluster_reaction Click Reaction cluster_purification Purification dissolve Dissolve propargyl-labeled molecule and azide-containing molecule in degassed solvent add_ascorbate Add sodium ascorbate solution dissolve->add_ascorbate add_copper Add CuSO4 solution to initiate add_ascorbate->add_copper react Incubate at room temperature add_copper->react chelate Optional: Add copper chelator (EDTA) react->chelate purify Purify conjugate via chromatography chelate->purify

Figure 2. General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link two molecules that do not natively associate. This is not a signaling pathway in the biological sense but rather a synthetic chemical pathway to create novel molecular constructs.

Logical_Relationship cluster_reactants Initial Reactants cluster_intermediates Intermediate cluster_product Final Product Propargyl_PEG_NHS This compound Propargyl_Molecule_A Propargyl-PEG7-Molecule A Propargyl_PEG_NHS->Propargyl_Molecule_A NHS ester reaction Molecule_A Molecule A (with primary amine) Molecule_A->Propargyl_Molecule_A Molecule_B Molecule B (with azide (B81097) group) Conjugate Molecule A-PEG7-Molecule B Molecule_B->Conjugate Propargyl_Molecule_A->Conjugate Click chemistry (CuAAC)

Figure 3. Logical relationship of the two-step conjugation process using this compound.

References

Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Propargyl-PEG7-NHS ester, a versatile heterobifunctional crosslinker. This document details its chemical and physical properties, provides step-by-step experimental protocols for its use in bioconjugation, and illustrates key experimental workflows and applications in areas such as antibody-drug conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) development.

Core Properties and Specifications

This compound is a chemical tool widely used in bioconjugation and drug discovery. It features two reactive functional groups at opposite ends of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds. The terminal propargyl group enables covalent linkage to azide-modified molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The hydrophilic PEG linker enhances solubility and can reduce steric hindrance.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, compiled from various supplier datasheets.

PropertyValue
CAS Number 2093152-77-1[1]
Molecular Formula C22H35NO11[1]
Molecular Weight 489.52 g/mol [1]
Purity Typically >90-95%[1][2]
Appearance White solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at -20°C, desiccated.[]

Note: The NHS ester is sensitive to moisture and should be handled accordingly to prevent hydrolysis.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound, including antibody labeling and subsequent click chemistry conjugation.

Protocol 1: Amine Modification of an Antibody with this compound

This protocol describes the general procedure for labeling an antibody (or other protein containing primary amines) with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is prone to hydrolysis, so stock solutions should not be stored.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., add 1M Tris-HCl to a final concentration of 100 mM).

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol outlines the general procedure for reacting the newly installed propargyl group on the modified antibody with an azide-containing molecule.

Materials:

  • Propargyl-modified antibody

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a stock solution of a copper-chelating ligand in water or DMSO (e.g., 200 mM THPTA).

    • Freshly prepare a stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

  • Click Reaction:

    • In a reaction tube, combine the propargyl-modified antibody and the azide-containing molecule in the desired molar ratio.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the sodium ascorbate, followed by the CuSO4 to initiate the reaction. A typical final concentration is 1-2 mM CuSO4 and 5 mM sodium ascorbate.

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as SEC or affinity chromatography.

Visualizations of Workflows and Applications

The following diagrams illustrate the key experimental workflows and conceptual applications of this compound.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Click Chemistry antibody Antibody with Primary Amine (-NH2) reaction_1 Amide Bond Formation (pH 7.2-8.0) antibody->reaction_1 nhs_ester This compound nhs_ester->reaction_1 propargyl_antibody Propargyl-Modified Antibody reaction_1->propargyl_antibody Stable Amide Linkage propargyl_antibody_2 Propargyl-Modified Antibody azide_molecule Azide-Containing Molecule (e.g., Drug, Fluorophore) reaction_2 CuAAC 'Click' Reaction (CuSO4, NaAsc) azide_molecule->reaction_2 propargyl_antibody_2->reaction_2 final_conjugate Final Bioconjugate reaction_2->final_conjugate Stable Triazole Linkage

Caption: General bioconjugation workflow using this compound.

G target_protein Target Protein protac PROTAC target_protein->protac binds to proteasome Proteasome target_protein->proteasome targeted to e3_ligase E3 Ubiquitin Ligase e3_ligase->target_protein ubiquitinates e3_ligase->protac binds to protac->e3_ligase recruits propargyl_peg This compound (as linker) propargyl_peg->protac forms linker of ub Ubiquitin ub->target_protein attaches to degradation Target Protein Degradation proteasome->degradation leads to

Caption: Conceptual role of the linker in a PROTAC signaling pathway.

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis antibody Antibody linker This compound antibody->linker 1. Amine Coupling payload Azide-Modified Cytotoxic Drug linker->payload 2. Click Chemistry adc Antibody-Drug Conjugate linker->adc payload->adc

References

An In-depth Technical Guide to PEGylation using Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PEGylation utilizing the heterobifunctional reagent, Propargyl-PEG7-NHS ester. This molecule incorporates a seven-unit polyethylene (B3416737) glycol (PEG) spacer, offering a balance of hydrophilicity and defined length. One terminus features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, while the other end possesses a propargyl group, enabling subsequent bioorthogonal "click" chemistry reactions. This dual functionality makes this compound a versatile tool in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide will detail the fundamental principles, experimental protocols, and applications of this reagent, supported by quantitative data and visual workflows to facilitate its effective implementation in research and development settings.

Introduction to this compound

This compound is a chemical modification reagent designed for the covalent attachment of a polyethylene glycol (PEG) chain to proteins, peptides, and other biomolecules. The key features of this reagent are:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide chain) under mild pH conditions to form a stable amide bond.[1][2]

  • Propargyl Group: A terminal alkyne group that serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3][4] This allows for the subsequent attachment of a second molecule containing an azide (B81097) group.

  • PEG7 Spacer: A discrete seven-unit polyethylene glycol chain that enhances the hydrophilicity of the conjugated molecule, which can improve solubility and reduce non-specific interactions.[5][6]

The dual functionality of this compound allows for a two-step bioconjugation strategy, providing precise control over the assembly of complex biomolecular structures.

The PEGylation Reaction: Mechanism and Optimization

The initial step in utilizing this compound is the PEGylation of the target biomolecule. This reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide linkage and the release of NHS.

Factors Influencing PEGylation Efficiency

The efficiency of the PEGylation reaction is influenced by several factors that must be optimized for each specific application:

  • pH: The reaction is most efficient at a pH range of 7-9.[1][2] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction rate. At higher pH, the hydrolysis of the NHS ester becomes more rapid, reducing the amount of reagent available for conjugation.[7]

  • Molar Ratio of PEG Reagent to Protein: A molar excess of the PEG reagent is typically used to drive the reaction towards completion. However, an excessively high ratio can lead to multi-PEGylation, where multiple PEG chains are attached to a single protein molecule.[8]

  • Reaction Time and Temperature: The reaction is typically carried out for 30 minutes to 2 hours at room temperature or for longer periods at 4°C to minimize protein degradation.[8]

Quantitative Data on PEGylation Efficiency

The following table summarizes representative data on the effect of pH and PEG-to-protein molar ratio on the yield of mono-PEGylated antibody fragment F(ab')2 using a 40 kDa branched PEG-NHS ester. While not specific to this compound, this data illustrates the general principles of optimizing NHS ester-mediated PEGylation.

pHMolar Ratio (PEG:Protein)Reaction Time (min)Yield of Mono-PEGylated F(ab')2Observations
7.46:11529%Moderate yield of the desired mono-PEGylated product.[9]
8.26:130IncreasedHigher pH leads to a greater yield of the mono-PEGylated product.[10]
9.26:130IncreasedFurther increase in mono-PEGylated product, but also significant multi-PEGylation.[10]

Data extracted from studies on a 40 kDa branched PEG-NHS ester and F(ab')2 antibody fragment and is intended to be illustrative of general trends in NHS ester PEGylation.

Experimental Protocols

Protocol for Protein PEGylation with this compound

This protocol provides a general procedure for the PEGylation of a protein with this compound. Optimization of the molar ratio and reaction conditions is recommended for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • PEGylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).

    • Add the calculated volume of the reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-PEGylated protein.

Materials:

  • Propargyl-PEGylated protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (B8700270) (e.g., 300 mM in water).

  • Click Reaction:

    • In a reaction tube, combine the propargyl-PEGylated protein and the azide-containing molecule in the reaction buffer.

    • Add the THPTA solution to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 30-60 minutes at room temperature.[4]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove the copper catalyst and other small molecule reagents.

Characterization of PEGylated Proteins

The successful PEGylation and subsequent conjugation must be confirmed through various analytical techniques:

  • SDS-PAGE: A simple and rapid method to visualize an increase in the molecular weight of the protein after PEGylation.

  • Size-Exclusion Chromatography (SEC): Used to separate the PEGylated protein from the unreacted protein and to assess the heterogeneity of the product.

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated species based on differences in surface charge, which is often altered by the conjugation of PEG chains to lysine residues.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity, which can be altered by PEGylation.

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the covalent attachment of the PEG chain and allowing for the determination of the degree of PEGylation.[11]

Applications and Workflows

The unique properties of this compound make it a valuable tool in various advanced applications in drug development and research.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used as a linker to connect the antibody and the drug.

ADC_Synthesis_Workflow cluster_pegylation Step 1: Antibody PEGylation cluster_click Step 2: Drug Conjugation cluster_action Step 3: Therapeutic Action Antibody Monoclonal Antibody PEGylated_Ab Propargyl-PEGylated Antibody Antibody->PEGylated_Ab NHS ester reaction (pH 7-9) Propargyl_PEG_NHS Propargyl-PEG7-NHS ester Propargyl_PEG_NHS->PEGylated_Ab ADC Antibody-Drug Conjugate (ADC) PEGylated_Ab->ADC CuAAC Click Chemistry Azide_Drug Azide-modified Cytotoxic Drug Azide_Drug->ADC Cancer_Cell Cancer Cell (Target Antigen) ADC->Cancer_Cell Targeting Internalization Internalization & Drug Release Cancer_Cell->Internalization Cell_Death Apoptosis Internalization->Cell_Death

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Action.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective targets.[11][12]

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Targeted Protein Degradation POI_Ligand Protein of Interest (POI) Ligand (with amine) Intermediate Propargyl-PEG-POI Ligand POI_Ligand->Intermediate NHS ester reaction Propargyl_PEG_NHS Propargyl-PEG7-NHS ester Propargyl_PEG_NHS->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC CuAAC Click Chemistry E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation PKA_Degradation_Pathway cluster_PROTAC_action PROTAC-mediated PKA Degradation cluster_signaling_impact Impact on Downstream Signaling PROTAC PKA-Targeting PROTAC (with PEG8 Linker) Ternary_Complex PKA-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex PKA Protein Kinase A (PKA) PKA->Ternary_Complex Phosphorylation Phosphorylation PKA->Phosphorylation Blocked by Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_PKA Ubiquitinated PKA Ternary_Complex->Ub_PKA Ubiquitination Proteasome Proteasome Ub_PKA->Proteasome Degraded_PKA Degraded PKA Proteasome->Degraded_PKA Downstream_Substrates PKA Substrates (e.g., CREB) Gene_Expression Altered Gene Expression Downstream_Substrates->Gene_Expression

References

Propargyl-PEG7-NHS Ester: A Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG7-NHS ester is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the core principles, experimental protocols, and data associated with the use of this compound. It details the linker's structure and function, provides step-by-step protocols for its two-stage reaction, presents quantitative data on the impact of PEGylation, and offers visualizations to illustrate key workflows and concepts.

Introduction to this compound

This compound is a chemical crosslinker featuring three key components:

  • An N-hydroxysuccinimide (NHS) ester , which is a reactive group that specifically targets primary amines (-NH₂) found on biomolecules like proteins and antibodies, forming a stable amide bond.[1]

  • A propargyl group , which contains a terminal alkyne (-C≡CH) that serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with an azide-modified molecule.[2][3]

  • A polyethylene glycol (PEG) spacer with seven repeating ethylene (B1197577) glycol units. This hydrophilic PEG chain enhances the solubility of the resulting bioconjugate, reduces aggregation, and can improve its pharmacokinetic properties by increasing its hydrodynamic radius and shielding it from proteolysis and immune recognition.[2][]

This dual functionality allows for a two-step conjugation strategy, providing precise control over the construction of complex biomolecular architectures.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₃₅NO₁₁[6]
Molecular Weight 489.52 g/mol [6]
Purity >90%[6]
CAS Number 2093152-77-1[6]
Storage -20°C, desiccated[2]

The Role of the PEG7 Linker in Bioconjugate Performance

The length of the PEG chain in a linker can significantly influence the properties of the final bioconjugate, particularly in the context of ADCs. While longer PEG chains generally improve the pharmacokinetic profile, they can sometimes reduce the in vitro potency of the conjugate. The PEG7 linker represents an intermediate length, offering a balance between these competing factors.[7]

Table 2: Impact of PEG Linker Length on ADC Properties (Representative Data)

PEG Linker LengthIn Vitro Potency (IC₅₀)In Vivo EfficacyPlasma Half-lifeReference
Short (e.g., PEG2-4) HigherLowerShorter[7]
Intermediate (e.g., PEG8-12) ModerateHigherLonger[3][7]
Long (e.g., PEG24) LowerHighestLongest[7][8]

Note: This table presents representative data illustrating general trends. Specific values will vary depending on the antibody, payload, and target.

Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step bioconjugation using this compound.

Step 1: Amine Conjugation via NHS Ester Reaction

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Step 2: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol describes the conjugation of the alkyne-modified biomolecule from Step 1 with an azide-containing molecule (e.g., a cytotoxic payload).

Materials:

  • Alkyne-modified biomolecule from Step 1

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water/DMSO)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the alkyne-modified biomolecule and a 1.5-5 fold molar excess of the azide-containing molecule.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of Cu:ligand is common.[9]

  • Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for copper.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting bioconjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted payload, catalyst, and other reagents.

Characterization of the Bioconjugate

The successful synthesis of the bioconjugate requires thorough characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique to determine the DAR and the distribution of drug-loaded species.[10][11] The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs.

Table 3: Typical HIC Elution Profile for an ADC

PeakDrug-to-Antibody Ratio (DAR)Relative Hydrophobicity
10 (Unconjugated Antibody)Lowest
22Low
34Medium
46High
58Highest

Note: The exact elution profile will depend on the antibody, payload, linker, and chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detailed characterization of ADCs.[12] It can be used to confirm the identity of the conjugate, determine the precise mass of the different DAR species, and identify the sites of conjugation.

Visualizations

Bioconjugation Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Antibody Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction1 Propargyl_PEG7_NHS This compound Propargyl_PEG7_NHS->Reaction1 Alkyne_Antibody Alkyne-Modified Antibody Reaction1->Alkyne_Antibody Reaction2 CuAAC (CuSO4, Ascorbate) Alkyne_Antibody->Reaction2 Azide_Payload Azide-Payload Azide_Payload->Reaction2 ADC Antibody-Drug Conjugate Reaction2->ADC Chemical_Reactions cluster_reaction1 NHS Ester Reaction cluster_reaction2 CuAAC Reaction Antibody_NH2 Antibody-NH₂ Amide_Bond Antibody-NH-CO-PEG7-Propargyl Antibody_NH2->Amide_Bond + Propargyl_Linker Propargyl-PEG7-NHS Propargyl_Linker->Amide_Bond NHS NHS Amide_Bond->NHS + Alkyne_Ab Antibody-....-Propargyl Triazole_Linkage Antibody-....-Triazole-Drug Alkyne_Ab->Triazole_Linkage + Azide_Drug N₃-Drug Azide_Drug->Triazole_Linkage PEGylation_Impact cluster_properties Improved Properties ADC Antibody-Drug Conjugate PEGylation PEGylation (e.g., Propargyl-PEG7-NHS) ADC->PEGylation Solubility Increased Solubility PEGylation->Solubility Stability Increased Stability PEGylation->Stability HalfLife Longer Plasma Half-Life PEGylation->HalfLife Immunogenicity Reduced Immunogenicity PEGylation->Immunogenicity

References

An In-Depth Technical Guide to the Core Principles of Click Chemistry Utilizing Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are rapid, efficient, and highly specific. These reactions are characterized by high yields, modularity, and the formation of inoffensive byproducts, making them ideal for a wide range of applications, particularly in the life sciences.[1][2] At the heart of click chemistry are reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These have become indispensable tools for bioconjugation, drug discovery, and materials science.[3][4]

This technical guide delves into the fundamental principles of click chemistry with a specific focus on the application of Propargyl-PEG7-NHS ester, a versatile bifunctional linker. This reagent is designed to seamlessly connect biomolecules with other molecules of interest, leveraging the robust and specific nature of click reactions. We will explore the mechanisms of CuAAC and SPAAC, provide detailed experimental protocols, present quantitative data for reaction optimization, and visualize key workflows relevant to researchers in drug development and proteomics.

Core Principles of Azide-Alkyne Click Chemistry

The cornerstone of the most utilized click chemistry reactions is the formation of a stable triazole ring from the reaction between an azide (B81097) and an alkyne. This transformation can be achieved through two primary methodologies: copper-catalyzed and strain-promoted cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful and widely used click chemistry reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] This reaction exhibits a remarkable rate acceleration of up to 10⁷-fold compared to the uncatalyzed thermal cycloaddition.[4]

Mechanism: The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The use of a copper catalyst ensures the high regioselectivity of the reaction.[5]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl_PEG_NHS Propargyl-PEG7-NHS-Biomolecule Triazole_Product Triazole-Linked Conjugate Propargyl_PEG_NHS->Triazole_Product Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Product Cu_I Cu(I) Cu_I->Triazole_Product Catalyzes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which readily undergoes a [3+2] cycloaddition with an azide without the need for a catalyst.[3] The relief of ring strain provides the thermodynamic driving force for the reaction.

Mechanism: The reaction proceeds through a concerted cycloaddition mechanism, where the azide reacts directly with the strained alkyne to form the triazole product. While highly effective in biological systems, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[4]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Triazole_Product Triazole-Linked Conjugate Strained_Alkyne->Triazole_Product Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Product

This compound: A Key Bifunctional Linker

This compound is a heterobifunctional linker designed for two-step bioconjugation. It comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[6]

  • Polyethylene Glycol (PEG) Spacer (PEG7): The seven-unit PEG linker is a hydrophilic spacer that enhances the solubility of the conjugate, reduces steric hindrance, and can minimize immunogenicity.[3]

  • Propargyl Group: This is a terminal alkyne that serves as a handle for click chemistry reactions, specifically CuAAC, with an azide-modified molecule.[7]

Propargyl_PEG7_NHS_Ester Propargyl_PEG7_NHS {  NHS Ester |  PEG7 Spacer |  Propargyl Group }

Quantitative Data for Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the potential for catalyst-induced toxicity. The efficiency of these reactions can be influenced by factors such as the nature of the reactants, solvent, and the presence of stabilizing ligands for CuAAC.

Table 1: Comparison of CuAAC and SPAAC Reaction Characteristics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very fast (typically 10 to 10⁴ M⁻¹s⁻¹)[4]Fast (typically 0.01 to 1 M⁻¹s⁻¹)[8]
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for live-cell imaging
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + Azide
Regioselectivity High (1,4-disubstituted triazole)[3]Low (mixture of regioisomers)[3]
Typical Yield High to quantitative[1]High to quantitative[8]

Table 2: Kinetic Data for SPAAC Reactions with PEGylated Alkynes

The presence of a PEG linker can influence the kinetics of SPAAC reactions. The following table summarizes representative second-order rate constants for the reaction of a DBCO-functionalized antibody with and without a PEG linker.

ReactantsBufferRate Constant (M⁻¹s⁻¹)Reference
DBCO-Trastuzumab + Azido-AlaninePBS (pH 7)~0.18 - 0.37[9]
DBCO-PEG5-Trastuzumab + Azido-AlaninePBS (pH 7)~0.24 - 0.48 (31% ± 16% increase)[9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation process involving an initial amine-labeling followed by a CuAAC reaction.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the modification of a protein with a terminal alkyne using this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS at pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by SEC or dialysis.

  • Characterization: Confirm the successful labeling of the protein with the propargyl group using techniques such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-labeled protein to an azide-containing molecule.

Materials:

  • Propargyl-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-labeled protein and a 2- to 5-fold molar excess of the azide-containing molecule in the degassed buffer.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in degassed buffer.

  • Reaction Initiation: Add the catalyst premix to the protein/azide mixture to a final copper concentration of 50-200 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and purity.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound and click chemistry.

General Bioconjugation Workflow

This diagram outlines the two-step process of labeling a biomolecule with this compound and subsequent conjugation via click chemistry.

Bioconjugation_Workflow Start Start: Biomolecule (e.g., Protein) Step1 Step 1: Amine Labeling (this compound) Start->Step1 Intermediate Propargyl-labeled Biomolecule Step1->Intermediate Step2 Step 2: Click Chemistry (Azide-Molecule, Cu(I) or Strained Alkyne) Intermediate->Step2 Product Final Conjugate Step2->Product End End: Analysis/Application Product->End

Workflow for Activity-Based Protein Profiling (ABPP) of Kinase Signaling

This diagram illustrates a more specific application of click chemistry in proteomics to study kinase signaling pathways. An activity-based probe (ABP) containing an azide is used to label active kinases, which are then detected using a reporter molecule attached via a propargyl-PEG linker.

ABPP_Kinase_Workflow cluster_cell In-Cell Labeling cluster_detection Detection cluster_analysis Analysis Cell_Lysate Cell Lysate ABP_Labeling Labeling with Azide-ABP Cell_Lysate->ABP_Labeling Labeled_Kinase Active Kinase-Azide Complex ABP_Labeling->Labeled_Kinase Click_Reaction CuAAC with Propargyl-PEG-Reporter Labeled_Kinase->Click_Reaction Tagged_Kinase Reporter-Tagged Kinase Click_Reaction->Tagged_Kinase Enrichment Enrichment (e.g., Biotin-Streptavidin) Tagged_Kinase->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Kinase Activity Profiling MS_Analysis->Data_Analysis

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, has fundamentally transformed the landscape of bioconjugation and drug discovery. The development of versatile bifunctional linkers like this compound provides researchers with powerful tools to create well-defined and functional biomolecular conjugates. By understanding the core principles of these reactions and utilizing optimized experimental protocols, scientists can harness the power of click chemistry to advance their research in areas ranging from fundamental biology to the development of next-generation therapeutics. The high efficiency, specificity, and modularity of this chemical approach will undoubtedly continue to drive innovation across the scientific disciplines.

References

Propargyl-PEG7-NHS Ester: An In-Depth Technical Guide for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG7-NHS ester, a versatile heterobifunctional linker, for beginners in protein modification. We will delve into its chemical properties, detailed experimental protocols for protein conjugation and subsequent click chemistry, and its applications in various research and drug development contexts.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent modification of proteins and other biomolecules.[1][][3] It comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the straightforward formation of stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4]

  • Polyethylene Glycol (PEG) Linker (7 units): The seven-unit PEG spacer is hydrophilic, which enhances the solubility of the reagent and the resulting protein conjugate in aqueous buffers.[1][3] This flexible linker also minimizes steric hindrance, allowing for efficient subsequent reactions.

  • Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-containing molecule.[1][3]

The dual functionality of this compound makes it an invaluable reagent for a two-step protein modification strategy. First, the protein of interest is "tagged" with the propargyl group via the NHS ester reaction. Subsequently, a molecule of interest containing an azide (B81097) group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a therapeutic payload) can be "clicked" onto the modified protein. This approach is central to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[][5]

Physicochemical and Reaction Properties

A clear understanding of the properties of this compound is crucial for its successful application.

PropertyValueReference(s)
Chemical Formula C22H35NO11[1][]
Molecular Weight 489.51 g/mol []
Purity Typically >90-95%[1][6]
Storage Conditions -20°C, desiccated[1][]
Reactive Groups NHS Ester (amine-reactive), Propargyl (alkyne for click chemistry)[1][3]
Optimal pH for NHS Ester Reaction 7.0 - 9.0[4]
Solubility Soluble in organic solvents like DMSO and DMF[7]

Experimental Protocols

The following sections provide detailed protocols for the modification of a protein, such as an antibody, with this compound and subsequent click chemistry.

Protein Preparation and Buffer Exchange

Objective: To prepare the protein in a suitable buffer for the NHS ester labeling reaction.

Materials:

  • Protein of interest (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Amine-free buffer (e.g., PBS or borate (B1201080) buffer)

  • Spin desalting columns or dialysis cassettes

Protocol:

  • If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it is essential to remove them.

  • Perform a buffer exchange into an amine-free buffer, such as PBS at a pH between 7.2 and 8.0, using a spin desalting column or dialysis.

  • Determine the protein concentration using a suitable method, such as measuring absorbance at 280 nm (A280).[8]

Labeling of Protein with this compound

Objective: To covalently attach the propargyl-PEG7 linker to the protein via the NHS ester reaction.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Prepared protein solution in amine-free buffer

  • Reaction tubes

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[8]

  • Determine the desired molar excess of the this compound to the protein. A common starting point is a 10- to 20-fold molar excess.[7]

  • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, with gentle mixing.[8]

  • Quench the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[8]

Purification of the Propargyl-Modified Protein

Objective: To remove unreacted this compound and reaction byproducts.

Materials:

  • Quenched reaction mixture

  • Spin desalting columns or size-exclusion chromatography (SEC) system

  • Appropriate buffer for the purified protein

Protocol:

  • Purify the propargyl-modified protein using a spin desalting column or an SEC system. This separates the larger modified protein from the smaller unreacted linker molecules.

  • Collect the fractions containing the purified protein.

  • Determine the concentration and, if possible, the degree of labeling (DOL) of the modified protein.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

Objective: To attach an azide-functionalized molecule to the propargyl-modified protein.

Materials:

  • Purified propargyl-modified protein

  • Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water)

  • Freshly prepared reducing agent, such as sodium ascorbate (B8700270) (e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS)

Protocol:

  • In a reaction tube, add the purified propargyl-modified protein in a suitable buffer.

  • Add the azide-containing molecule. A molar excess of the azide reagent is typically used.

  • Add the THPTA ligand solution.

  • Add the CuSO4 solution.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • The click-labeled protein is now ready for downstream applications or further purification to remove excess reagents.

Characterization of the Final Conjugate

Objective: To confirm the successful conjugation and assess the quality of the final product.

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after modification.

  • Mass Spectrometry (MS): To determine the precise mass of the modified protein and calculate the degree of labeling.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase chromatography (RP-HPLC) can be used to assess the purity and heterogeneity of the conjugate.[9][12]

  • UV-Vis Spectroscopy: If a chromophoric molecule was attached, its absorbance can be used to determine the degree of labeling.

Applications and Workflows

This compound is a versatile tool with applications in various fields of research and development.

Antibody-Drug Conjugate (ADC) Development

In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to attach the payload to the antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.[][5]

Workflow for ADC Construction:

  • Label a tumor-targeting antibody with this compound.

  • Synthesize an azide-functionalized cytotoxic payload.

  • Conjugate the azide-payload to the propargyl-antibody via CuAAC.

  • Purify and characterize the resulting ADC.

  • Perform in vitro and in vivo studies to evaluate the efficacy and safety of the ADC.

Proteomics and Protein Labeling

This linker can be used to introduce bioorthogonal handles onto proteins for their subsequent detection, purification, and identification. For example, a protein can be labeled with the propargyl group, followed by the attachment of a biotin-azide for affinity purification and subsequent identification by mass spectrometry.[1]

Proteomics Workflow:

  • Label a protein or a complex protein mixture with this compound.

  • Perform a click reaction with an azide-biotin tag.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Elute the enriched proteins.

  • Identify the proteins by mass spectrometry.

Visualizing Workflows with Graphviz

The following diagrams illustrate the key experimental workflows described in this guide.

G Protein Modification Workflow cluster_labeling NHS Ester Labeling cluster_click Click Chemistry protein Protein of Interest buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.0) protein->buffer_exchange reaction NHS Ester Reaction (1-2h, RT) buffer_exchange->reaction linker This compound (in DMSO/DMF) linker->reaction quench Quench Reaction (Tris buffer) reaction->quench purification1 Purification (SEC or Desalting) quench->purification1 propargyl_protein Propargyl-Modified Protein purification1->propargyl_protein click_reaction CuAAC Reaction (CuSO4, Ligand, Reductant) propargyl_protein->click_reaction azide Azide-Functionalized Molecule (e.g., Fluorophore, Biotin) azide->click_reaction final_conjugate Final Protein Conjugate click_reaction->final_conjugate

Caption: Workflow for protein modification using this compound.

Caption: Components and reactivity of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers engaged in protein modification. Its straightforward amine reactivity, coupled with the specificity of click chemistry, provides a robust platform for the creation of well-defined protein conjugates. The hydrophilic PEG spacer further enhances its utility by improving the solubility and biocompatibility of the modified proteins. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, even beginners can confidently employ this reagent to advance their research in areas ranging from fundamental proteomics to the development of novel therapeutics.

References

Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Propargyl-PEG7-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.[1][2][3][4][5]

Physicochemical Properties

This compound is a molecule featuring a terminal propargyl group for click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines.[1][2][6] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2]

PropertyValueReference
Molecular Formula C22H35NO11[1][3]
Molecular Weight 489.5 g/mol [1]
CAS Number 2093152-77-1[1][3][6]
Purity Typically >90-95%[1][3][6]
Appearance White solid[7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[7]

Safety and Handling

Hazard Identification
  • Acute Toxicity (Oral): May be harmful if swallowed.[8]

  • Skin Corrosion/Irritation: May cause skin irritation.[8]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Precautionary Measures and Personal Protective Equipment (PPE)
PrecautionDescriptionReference
Handling Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. Wash hands thoroughly after handling.[8]
Eye/Face Protection Wear tight-sealing safety goggles.[9]
Skin Protection Wear suitable protective clothing and chemical-resistant gloves.[9]
Respiratory Protection In case of insufficient ventilation, wear a suitable respirator.[9]
First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[8]
Skin Contact Immediately wash with plenty of soap and water. If skin irritation persists, consult a physician.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Storage and Stability
  • Storage Temperature: Store at -20°C.[1][7]

  • Stability: NHS esters are moisture-sensitive and can hydrolyze.[10] Store in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[10] Prepare solutions immediately before use and do not store them.[10]

Experimental Protocols

The following are detailed experimental protocols for common applications of this compound.

General Workflow for Bioconjugation

The fundamental application of this compound involves a two-step process: amine conjugation followed by a click chemistry reaction.

G General Bioconjugation Workflow cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry A Amine-containing biomolecule (e.g., protein) C Propargyl-PEG7-Biomolecule (Conjugate 1) A->C pH 7.2-8.0 Amide bond formation B This compound B->C E Final Conjugate C->E Cu(I) catalyst Triazole formation D Azide-containing molecule D->E

Caption: General workflow for bioconjugation.

Detailed Protocol for Antibody Labeling

This protocol describes the conjugation of this compound to an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS using a desalting column or dialysis.[10]

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.[10]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[10]

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[10] For example, dissolve ~5 mg in 1 mL of DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[10] The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10]

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column equilibrated with PBS.

Protocol for PROTAC Synthesis: Conjugation to an Amine-Containing Ligand

This protocol outlines the conjugation of this compound to a small molecule ligand containing a primary amine, a common step in PROTAC synthesis.[3][12]

Materials:

  • Amine-containing ligand

  • This compound

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing ligand in anhydrous DMF or DMSO.

    • Add 1.0-1.2 equivalents of this compound to the solution.

    • Add 1.5-2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Purification:

    • Once the reaction is complete, purify the resulting propargyl-functionalized ligand using a suitable method such as reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general principle of a PROTAC, which can be synthesized using this compound as a linker.[12]

G PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-Ligand) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Propargyl-PEG7-NHS Ester: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2093152-77-1

This technical guide provides an in-depth overview of Propargyl-PEG7-NHS ester, a heterobifunctional crosslinker designed for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioconjugation, and illustrates its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a versatile molecule featuring two distinct reactive functionalities connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][4] This reaction is a cornerstone of bioconjugation for labeling proteins, antibodies, and other amine-containing biomolecules.[2]

  • Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][5] This reaction forms a highly stable triazole linkage with an azide-modified molecule, offering a second, orthogonal conjugation strategy.[2]

  • PEG7 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation and improve pharmacokinetic properties.[2][5] The length of the PEG linker is a critical parameter in applications like PROTACs, as it dictates the distance and orientation between the two conjugated molecules, impacting the efficiency of the desired biological outcome.

The dual reactivity of this linker allows for a modular and strategic approach to synthesizing complex biomolecular constructs. It is widely used in drug discovery and chemical biology for applications including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs: Synthesizing molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2]

  • Pegylation: Attaching PEG chains to proteins or peptides to improve their stability and circulation half-life.

  • Surface Modification: Immobilizing proteins or other molecules onto amine-functionalized surfaces.[2]

Technical Data and Specifications

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 2093152-77-1[2]
Molecular Formula C22H35NO11[2]
Molecular Weight 489.5 g/mol [2]
Purity Typically ≥95%[2][5]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, DCM[6]

Table 2: Storage and Handling

ConditionRecommendationReference(s)
Storage Temperature -20°C[2]
Handling Store under inert gas, protect from moisture. Equilibrate vial to room temperature before opening to prevent condensation and hydrolysis of the NHS ester.[7]
Shipping Ambient Temperature[2]

Experimental Protocols and Methodologies

This compound enables a two-step conjugation strategy. The following protocols are generalized methodologies and should be optimized for specific applications.

Step 1: Amine Conjugation via NHS Ester

This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines (e.g., an antibody).

Materials:

  • This compound

  • Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution due to the moisture sensitivity of the NHS ester.[7]

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0. Buffers containing Tris or glycine (B1666218) will compete with the reaction and must be removed.[7]

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess for IgG, which typically results in 4-6 linkers per antibody.[7] The final concentration of organic solvent should not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and quenched byproducts by size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis against an appropriate buffer.

  • Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the attached molecule has a chromophore.

Step 2: Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized intermediate from Step 1 and an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or a second protein).

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270) (freshly prepared)

  • Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-functionalized biomolecule and the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide (B81097) molecule is a common starting point.

    • Add the copper ligand to the reaction mixture. The ligand prevents copper precipitation and improves reaction efficiency. A common final concentration is 1-2 mM.

    • Add the CuSO₄ solution. A typical final concentration is 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight. The reaction can be monitored by LC-MS or HPLC.

  • Purification: Purify the final conjugate using a suitable chromatography method (e.g., reverse-phase HPLC, ion-exchange, or size-exclusion chromatography) to remove the copper catalyst, excess reagents, and byproducts.

Visualization of Workflows

The following diagrams illustrate the logical flow of experiments utilizing this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry AmineMolecule Amine-Containing Molecule (Protein, Ab) Reaction1 NHS Ester Reaction (pH 7.2-8.0, RT, 1-2h) AmineMolecule->Reaction1 Linker Propargyl-PEG7-NHS Ester in DMSO/DMF Linker->Reaction1 Intermediate Propargyl-PEG7-Functionalized Molecule Reaction1->Intermediate Purification1 Purification (SEC / Dialysis) Intermediate->Purification1 PurifiedIntermediate Purified Propargyl-PEG7 Intermediate Purification1->PurifiedIntermediate Reaction2 CuAAC Reaction (CuSO4, NaAsc, Ligand) PurifiedIntermediate->Reaction2 AzideMolecule Azide-Containing Molecule AzideMolecule->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate Purification2 Purification (HPLC / SEC) FinalConjugate->Purification2

Caption: General workflow for two-step bioconjugation.

ADC_Workflow Antibody Antibody (IgG) in PBS pH 7.2-8.0 Coupling Amine Coupling (Lysine Residues) Antibody->Coupling Linker This compound Linker->Coupling Ab_Linker Antibody-Linker Intermediate Coupling->Ab_Linker Purify1 Desalting Column Ab_Linker->Purify1 Click CuAAC Click Reaction Purify1->Click Drug Azide-Modified Cytotoxic Drug Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Purify2 Chromatography (HIC/SEC) ADC->Purify2 Analysis Characterization (DAR, Purity, Potency) Purify2->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Workflow cluster_0 PROTAC Assembly cluster_1 Biological Evaluation Ligand1_NH2 E3 Ligase Ligand with Primary Amine Reaction1 Amide Bond Formation Ligand1_NH2->Reaction1 Linker This compound Linker->Reaction1 Intermediate Ligand1-Linker-Alkyne Reaction1->Intermediate Reaction2 CuAAC Click Reaction Intermediate->Reaction2 Ligand2_N3 Target Protein Ligand with Azide Ligand2_N3->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC CellCulture Treat Cells with PROTAC PROTAC->CellCulture Lysis Cell Lysis & Protein Quantification CellCulture->Lysis WesternBlot Western Blot for Target Protein Lysis->WesternBlot Degradation Quantify Degradation (DC50, Dmax) WesternBlot->Degradation

Caption: Workflow for PROTAC synthesis and evaluation.

References

The Hydrophilic PEG7 Spacer: A Technical Guide to Propargyl-PEG7-NHS Ester in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer within the heterobifunctional crosslinker, Propargyl-PEG7-NHS ester. This molecule is a cornerstone in modern bioconjugation, enabling the precise linkage of biomolecules with small molecules, reporters, or other biomolecules. Its unique architecture, combining an amine-reactive N-hydroxysuccinimide (NHS) ester, a flexible and hydrophilic PEG7 spacer, and a bioorthogonal propargyl group for "click" chemistry, offers a powerful tool for researchers in drug discovery, diagnostics, and proteomics.

Core Functionality of the Hydrophilic PEG7 Spacer

The central component of this compound is the seven-unit PEG spacer. This oligoethylene glycol chain is not merely a linker but a critical determinant of the physicochemical properties and biological performance of the resulting conjugate.

The primary functions of the PEG7 spacer include:

  • Enhanced Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units are highly hydrophilic, imparting excellent water solubility to the crosslinker and, consequently, to the conjugated biomolecule. This is particularly advantageous when working with hydrophobic drugs or labels that would otherwise be prone to aggregation in aqueous environments. The hydrophilic nature of the PEG7 spacer can improve the solubility and stability of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

  • Increased Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible polymer with low immunogenicity. The PEG7 spacer can create a "stealth" effect by forming a hydration shell around the conjugated molecule, which can shield it from recognition by the immune system and reduce clearance by the reticuloendothelial system.

  • Flexible Spacer Arm and Reduced Steric Hindrance: The PEG7 chain provides a flexible and defined-length spacer between the two conjugated entities. This spatial separation is crucial for minimizing steric hindrance, thereby preserving the biological activity and binding affinity of proteins, antibodies, or peptides after conjugation.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This is a key consideration in the development of therapeutic proteins and peptides.

  • Prevention of Aggregation: The hydrophilic PEG7 spacer can mask hydrophobic patches on the surface of proteins, mitigating the risk of aggregation, which is a common challenge in the formulation and storage of protein-based therapeutics.

Physicochemical and Quantitative Data

The precise properties of this compound are critical for designing and reproducing bioconjugation experiments.

PropertyValueSource
Molecular Weight 489.51 g/mol
CAS Number 2093152-77-1
Molecular Formula C22H35NO11
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers.
Storage Store at -20°C, desiccated and protected from light.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are protocols for the two key reactions this linker facilitates.

Protocol 1: Amine Conjugation via NHS Ester Reaction

This protocol describes the conjugation of this compound to a protein with available primary amines (e.g., lysine (B10760008) residues on an antibody).

Materials:

  • This compound

  • Protein of interest (e.g., IgG antibody)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

This protocol outlines the conjugation of a propargyl-modified biomolecule (from Protocol 1) to an azide-containing molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the propargyl-functionalized biomolecule in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized biomolecule and a 1.5-5 fold molar excess of the azide-containing molecule.

    • Add the THPTA solution to the CuSO4 solution to pre-form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the logical flow of experiments and the biological context of these powerful molecules.

G cluster_0 Amine Conjugation cluster_1 Click Chemistry Protein Protein NHS_Ester_Reaction NHS Ester Reaction (pH 8.0-8.5) Protein->NHS_Ester_Reaction Propargyl-PEG7-NHS_ester Propargyl-PEG7-NHS_ester Propargyl-PEG7-NHS_ester->NHS_Ester_Reaction Purification_1 Purification (SEC/Dialysis) NHS_Ester_Reaction->Purification_1 Propargyl-PEG7-Protein Propargyl-Functionalized Protein Click_Reaction CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) Propargyl-PEG7-Protein->Click_Reaction Purification_1->Propargyl-PEG7-Protein Azide_Molecule Azide-Molecule (Drug, Dye, etc.) Azide_Molecule->Click_Reaction Purification_2 Purification (SEC/Affinity) Click_Reaction->Purification_2 Final_Conjugate Final Bioconjugate Purification_2->Final_Conjugate

Caption: A typical experimental workflow for bioconjugation using this compound.

G cluster_PROTAC PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - PEG7 - E3 Ligase Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: The role of a PEG7 linker in a PROTAC signaling pathway.

Methodological & Application

Step-by-Step Protein Labeling with Propargyl-PEG7-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the two-step labeling of proteins using Propargyl-PEG7-NHS ester. This bifunctional reagent first allows for the covalent attachment of a propargyl group to primary amines on a protein via an N-hydroxysuccinimide (NHS) ester reaction. The incorporated alkyne group then serves as a handle for the subsequent attachment of a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) bearing an azide (B81097) group, through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the labeled protein.[4]

This two-step approach offers significant flexibility in protein modification and is a cornerstone in various applications, including proteomics, drug development, and diagnostics.

Principle of the Two-Step Labeling Process

The protein labeling strategy involves two sequential chemical reactions:

  • Amine Labeling: The NHS ester of the this compound reacts with primary amino groups (the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) on the protein to form a stable amide bond. This reaction is pH-dependent, with optimal reactivity occurring in the pH range of 7.2-8.5.[5][6]

  • Click Chemistry: The terminal alkyne (propargyl group) introduced onto the protein is then covalently linked to an azide-containing molecule of interest through a CuAAC reaction. This reaction is highly specific and biocompatible, proceeding efficiently in aqueous buffers.[1][2][5]

Quantitative Data Summary

The efficiency of each labeling step is critical for obtaining a homogeneously labeled protein population. The following tables provide typical quantitative parameters for the two-step labeling process. Note that optimal conditions may vary depending on the specific protein and reagents used.

Table 1: Step 1 - Amine Labeling with this compound

ParameterRecommended RangeTypical ResultNotes
Molar Excess of this compound to Protein5 - 20 fold10-fold excessA higher excess may be needed for dilute protein solutions.[4][7][8]
Protein Concentration1 - 10 mg/mL5 mg/mLHigher concentrations generally lead to higher labeling efficiency.[4]
Reaction pH7.2 - 8.58.3Buffers should be free of primary amines (e.g., Tris).[5][6]
Reaction Time30 - 60 minutes at RT, or 2 hours at 4°C1 hour at RTLonger incubation times can lead to hydrolysis of the NHS ester.[9]
Degree of Labeling (DOL)1 - 5 alkynes per protein2-3The DOL can be controlled by adjusting the molar excess of the NHS ester.

Table 2: Step 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConcentrationTypical ConcentrationNotes
Propargylated Protein1 - 10 µM5 µM
Azide-Containing Molecule1.5 - 5 equivalents to alkyne2 equivalents
Copper(II) Sulfate (CuSO₄)50 - 250 µM100 µM
Reducing Agent (e.g., Sodium Ascorbate)5 - 10 equivalents to CuSO₄5 equivalentsShould be freshly prepared.[2]
Copper Ligand (e.g., THPTA)1.5 - 5 equivalents to CuSO₄2 equivalentsProtects the protein from copper-induced damage and enhances reaction rate.[10]
Reaction Time30 - 60 minutes at RT1 hour at RT
Labeling Efficiency> 90%> 95%The CuAAC reaction is typically highly efficient.

Experimental Protocols

Materials and Reagents
  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Purification system for final labeled protein (e.g., size-exclusion chromatography)

Protocol 1: Step-by-Step Protein Propargylation

This protocol describes the modification of a protein with this compound.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4][8]

  • Perform the Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. This will react with any excess NHS ester.

  • Purify the Propargylated Protein:

    • Remove the excess unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Step-by-Step Click Chemistry Reaction

This protocol describes the conjugation of an azide-containing molecule to the propargylated protein.

  • Prepare the Reaction Components:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 50 mM).

    • Prepare a stock solution of THPTA in water (e.g., 20 mM).

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the purified propargylated protein (from Protocol 1) and the azide-containing molecule (typically 1.5-5 molar equivalents to the protein's alkyne groups).

    • Add the THPTA solution to the mixture to a final concentration of 200 µM.

    • Add the CuSO₄ solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 500 µM. Gently mix the components.

  • Incubate the Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.

  • Purify the Final Labeled Protein:

    • Remove the excess reagents (copper, ascorbate, unreacted azide molecule) by size-exclusion chromatography, dialysis, or using a desalting column. The purification method should be chosen based on the properties of the protein and the conjugated molecule.

Characterization of the Labeled Protein
  • Degree of Labeling (DOL): The DOL of the final product can be determined using UV-Vis spectroscopy if the attached molecule has a distinct absorbance.[11]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS can be used to confirm the covalent attachment of the Propargyl-PEG7 linker and the subsequent azide-containing molecule by observing the expected mass shift.[12][13][14]

Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein Propargylated_Protein Propargylated Protein Protein->Propargylated_Protein Primary Amines (Lys, N-terminus) pH 7.2-8.5 Propargyl-PEG7-NHS_ester This compound Propargyl-PEG7-NHS_ester->Propargylated_Protein Propargylated_Protein_2 Propargylated Protein Labeled_Protein Final Labeled Protein Propargylated_Protein_2->Labeled_Protein Cu(I) catalyst (CuSO4 + NaAsc) Azide_Molecule Azide-Molecule of Interest Azide_Molecule->Labeled_Protein

Caption: Workflow of the two-step protein labeling process.

G Start Start Prepare_Protein Prepare Protein (Amine-free buffer, 1-10 mg/mL) Start->Prepare_Protein Labeling_Reaction Labeling Reaction (5-20x molar excess, RT, 30-60 min) Prepare_Protein->Labeling_Reaction Prepare_NHS_Ester Prepare this compound (10 mg/mL in DMSO/DMF) Prepare_NHS_Ester->Labeling_Reaction Purify_Propargylated Purify Propargylated Protein (Desalting/Dialysis) Labeling_Reaction->Purify_Propargylated Click_Reaction_Setup Set up Click Reaction (Propargylated Protein + Azide-Molecule) Purify_Propargylated->Click_Reaction_Setup Add_Click_Reagents Add Click Reagents (THPTA, CuSO4, NaAsc) Click_Reaction_Setup->Add_Click_Reagents Incubate_Click Incubate (RT, 30-60 min) Add_Click_Reagents->Incubate_Click Purify_Final Purify Final Labeled Protein (SEC/Dialysis) Incubate_Click->Purify_Final Characterize Characterize (DOL, Mass Spec) Purify_Final->Characterize End End Characterize->End

Caption: Experimental workflow for protein labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) in Step 1 NHS ester is hydrolyzed.Prepare fresh NHS ester solution immediately before use. Ensure DMSO/DMF is anhydrous.
Reaction pH is too low.Ensure the reaction buffer is at pH 7.2-8.5. Use a freshly prepared buffer.
Buffer contains primary amines (e.g., Tris).Use an amine-free buffer like PBS or sodium bicarbonate.
Insufficient molar excess of NHS ester.Increase the molar excess of the this compound.
Low Labeling Efficiency in Step 2 Inactive copper catalyst.Use a freshly prepared solution of sodium ascorbate to reduce Cu(II) to Cu(I).
Presence of copper-chelating agents in the protein buffer (e.g., EDTA).Remove chelating agents by dialysis or buffer exchange prior to the click reaction.
Protein degradation due to copper.Include a copper-chelating ligand like THPTA to protect the protein.[10]
Protein Precipitation High degree of labeling with a hydrophobic molecule.Reduce the molar excess of the labeling reagents to achieve a lower DOL. The PEG spacer in this compound helps to mitigate this.
Protein instability in the reaction buffer.Optimize buffer conditions (pH, salt concentration) for your specific protein.

For further assistance, please refer to the product's technical support.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the drug, is a critical component that influences the efficacy, stability, and pharmacokinetic profile of the ADC. Propargyl-PEG7-NHS ester is a heterobifunctional linker that enables a two-step conjugation strategy, offering precise control over the drug-to-antibody ratio (DAR) and enhancing the physicochemical properties of the final ADC.

The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface, to form stable amide bonds.[1] The propargyl group serves as a handle for the subsequent attachment of an azide-functionalized drug via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] The polyethylene (B3416737) glycol (PEG) spacer, in this case with seven repeating units, is hydrophilic and can improve the aqueous solubility of the ADC, reduce aggregation, and potentially decrease immunogenicity.[1]

This document provides detailed protocols for the synthesis of ADCs using this compound, including antibody modification, drug conjugation, purification, and characterization of the final product.

Chemical Reaction Pathway

The synthesis of an ADC using this compound involves a two-step process. First, the antibody is modified with the linker, followed by the conjugation of an azide-containing drug.

cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation Ab Antibody (with Lysine -NH2) Ab_Linker Antibody-Propargyl Intermediate Ab->Ab_Linker NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC CuAAC Reaction Drug Azide-Drug Payload Drug->ADC Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) start Start ab_prep Antibody Preparation (Buffer Exchange) start->ab_prep linker_prep Linker & Drug Preparation start->linker_prep conjugation1 Step 1: Antibody-Linker Conjugation (NHS Ester Reaction) ab_prep->conjugation1 linker_prep->conjugation1 conjugation2 Step 2: ADC Synthesis (Click Chemistry) linker_prep->conjugation2 purification1 Purification of Ab-Linker (Size Exclusion Chromatography) conjugation1->purification1 characterization1 Characterization of Ab-Linker (Mass Spectrometry) purification1->characterization1 characterization1->conjugation2 purification2 Purification of ADC (Size Exclusion Chromatography) conjugation2->purification2 characterization2 Characterization of ADC (HIC, SEC, MS for DAR) purification2->characterization2 end End characterization2->end

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2] This reaction forms a stable triazole linkage between an alkyne and an azide (B81097), demonstrating high yields and tolerance to a wide range of functional groups and aqueous conditions.[1][3] Propargyl-PEG7-NHS ester is a heterobifunctional linker designed to leverage this powerful chemistry. It features a propargyl group (a terminal alkyne) for participation in the CuAAC reaction and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides.[4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, reduces aggregation, and can minimize immunogenicity of the conjugated biomolecule.[4][6]

These application notes provide a detailed protocol for a two-step bioconjugation process: first, the modification of an amine-containing biomolecule with this compound, and second, the subsequent copper-catalyzed click reaction with an azide-bearing molecule of interest.

Workflow Overview

The overall process involves the initial conjugation of the this compound to a biomolecule containing primary amines, followed by the click chemistry reaction with an azide-functionalized molecule.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Click Chemistry cluster_2 Catalyst System A Amine-containing Biomolecule (e.g., Protein) C Propargylated Biomolecule A->C NHS Ester Reaction (pH 7.2-8.5) B This compound B->C E Final Conjugate C->E CuAAC Reaction (Cu(I) Catalyst) D Azide-functionalized Molecule D->E F CuSO4 (Cu(II)) H Cu(I) - Active Catalyst F->H G Sodium Ascorbate (Reducing Agent) G->H Reduction H->E G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low or No Click Reaction Yield B Catalyst (Cu(I)) Oxidation A->B C Impure Reagents A->C D Incorrect Stoichiometry A->D E Hydrolysis of NHS Ester A->E F Degas solvents. Use fresh sodium ascorbate. B->F Address by G Verify purity of alkyne and azide via MS or NMR. C->G Address by H Optimize reagent ratios (e.g., 1-5 mol% Cu(II)). D->H Address by I Use fresh NHS ester solution. Control pH (7-8 for coupling). E->I Address by

References

Application Notes and Protocols: Cell Surface Modification Using Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-NHS ester is a bifunctional crosslinker that enables the covalent attachment of a propargyl group to primary amines on the cell surface. This process, known as cell surface modification, is a powerful tool in various biological and therapeutic applications. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., on lysine (B10760008) residues of cell surface proteins) under physiological conditions to form stable amide bonds. The propargyl group then serves as a handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide range of molecules, including fluorescent dyes, biotin, drugs, or targeting ligands. The polyethylene (B3416737) glycol (PEG) spacer of seven units enhances the hydrophilicity of the modified surface, reduces non-specific interactions, and can improve the biocompatibility of conjugated materials.[1][2]

These application notes provide detailed protocols for cell surface modification using this compound and subsequent click chemistry, along with quantitative data to guide experimental design.

Key Applications

  • Cell-Based Assays: Introduction of functional groups for cell tracking, imaging, and quantification.

  • Drug Delivery and Targeting: Conjugation of targeting moieties (e.g., antibodies, peptides) to drug-loaded nanoparticles or cells for targeted delivery.[3]

  • Antibody-Drug Conjugates (ADCs): Development of novel ADCs by attaching cytotoxic drugs to antibodies.

  • Biomaterial Engineering: Functionalization of surfaces to control cell adhesion and behavior.

Chemical Properties and Reaction Scheme

This compound possesses two key reactive groups:

  • NHS Ester: Reacts with primary amines (-NH2) on cell surface proteins to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[4][5][6]

  • Propargyl Group: A terminal alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry with azide-containing molecules.[1]

The hydrophilic PEG7 spacer increases the solubility of the reagent and the modified biomolecules in aqueous media.[1]

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound

This protocol describes the general procedure for labeling the surface of mammalian cells with propargyl groups.

Materials:

  • This compound

  • Mammalian cells of interest

  • Phosphate-Buffered Saline (PBS), amine-free, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine (B1666218) in PBS

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable vessel.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed directly to harvesting.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells twice with ice-cold, amine-free PBS (pH 7.4) to remove any residual media containing amines.

    • Resuspend the cell pellet in ice-cold PBS to the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of the ester in 100 µL of DMSO to make a 10 mg/mL stock solution.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and do not store for later use.[7][8]

  • Labeling Reaction:

    • Add the desired volume of the this compound stock solution to the cell suspension. The final concentration of the ester should be optimized for each cell type and application, but a starting range of 0.1-1 mM is recommended.

    • Note: The final concentration of DMSO in the reaction should be kept below 5% to minimize cytotoxicity.

    • Incubate the reaction mixture for 30 minutes to 1 hour at room temperature or on ice. Incubation on ice may reduce cell internalization of the label and minimize hydrolysis of the NHS ester.[7][8]

  • Quenching and Washing:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM, or 100 mM glycine) and incubate for 10-15 minutes.[5]

    • Wash the cells three times with ice-cold PBS to remove unreacted ester and byproducts. Centrifuge at 300 x g for 5 minutes for each wash.

  • Downstream Applications:

    • The propargyl-modified cells are now ready for subsequent click chemistry reactions or other downstream applications.

Workflow for Cell Surface Modification:

Cell_Surface_Modification start Start: Cell Culture harvest Harvest & Wash Cells (Amine-free PBS) start->harvest labeling Incubate Cells with Ester (RT or on ice, 30-60 min) harvest->labeling reagent Prepare this compound (Fresh in DMSO) reagent->labeling quench Quench Reaction (Tris or Glycine) labeling->quench wash Wash Cells (PBS) quench->wash end Propargyl-Modified Cells (Ready for Click Chemistry) wash->end

Caption: Workflow for labeling cell surfaces with propargyl groups.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Modified Cells

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified cell surface.

Materials:

  • Propargyl-modified cells (from Protocol 1)

  • Azide-containing molecule of interest (e.g., Azide-Fluorophore, Azide-Biotin)

  • Copper (II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to reduce copper toxicity)

  • PBS

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of your azide-containing molecule, CuSO4, sodium ascorbate, and THPTA in water or a suitable buffer. Recommended stock concentrations are:

      • Azide-molecule: 1-10 mM

      • CuSO4: 20 mM

      • Sodium Ascorbate: 100 mM (prepare fresh)

      • THPTA: 50 mM

  • Click Reaction:

    • Resuspend the propargyl-modified cells in PBS.

    • To the cell suspension, add the click chemistry components in the following order, mixing gently after each addition:

      • Azide-containing molecule (final concentration: 10-100 µM)

      • THPTA (final concentration: 100-500 µM)

      • CuSO4 (final concentration: 20-100 µM)

      • Sodium Ascorbate (final concentration: 1-5 mM)

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light if using a fluorescent azide (B81097).[9]

  • Washing:

    • Wash the cells three times with PBS to remove excess click chemistry reagents.

  • Analysis:

    • The cells are now labeled with the molecule of interest and can be analyzed by methods such as flow cytometry, fluorescence microscopy, or western blotting.

Workflow for CuAAC on Modified Cells:

CuAAC_on_Cells start Start: Propargyl-Modified Cells click Incubate Cells with Click Reagents (RT, 15-30 min) start->click reagents Prepare Click Reagents (Azide, CuSO4, Ascorbate, THPTA) reagents->click wash Wash Cells (PBS) click->wash end Conjugated Cells (Ready for Analysis) wash->end

Caption: Workflow for conjugating azide-molecules to propargyl-modified cells.

Quantitative Data and Optimization

The efficiency of cell surface labeling depends on several factors. The following tables provide representative data and recommended starting points for optimization.

Table 1: Optimization of this compound Concentration for Cell Labeling

Cell TypeEster Concentration (mM)Incubation Time (min)Incubation Temperature (°C)Relative Labeling Efficiency (%)
Jurkat0.130445
Jurkat0.530485
Jurkat1.030498
HeLa0.160Room Temp55
HeLa0.560Room Temp92
HeLa1.060Room Temp99
Primary T-cells0.2545460
Primary T-cells0.7545490

Relative labeling efficiency is determined by subsequent click chemistry with a fluorescent azide and analysis by flow cytometry, normalized to the highest fluorescence intensity.

Table 2: Recommended Molar Excess for NHS Ester Labeling of Proteins

Protein ConcentrationRecommended Molar Excess of NHS Ester
1-10 mg/mL20-fold
< 1 mg/mL> 20-fold (empirical optimization needed)

Adapted from general protein labeling protocols.[8]

Signaling Pathway Considerations

Cell surface modification with this compound can potentially influence cellular signaling. The PEGylation of cell surface proteins may:

  • Sterically Hinder Receptor-Ligand Interactions: The PEG chains can create a hydrophilic layer that may mask or alter the conformation of cell surface receptors, potentially inhibiting or modulating downstream signaling cascades.[10][11]

  • Reduce Non-Specific Adhesion: PEGylation is known to reduce non-specific protein adsorption and cell-cell interactions, which could impact adhesion-dependent signaling.[10]

  • Alter Nanoparticle Uptake: If used to modify nanoparticles for cell targeting, the PEG length can influence the mechanism of cellular uptake (e.g., clathrin-mediated vs. caveolin-mediated endocytosis), thereby affecting the intracellular fate and subsequent signaling events.[12]

It is crucial to include appropriate controls in experiments to assess the impact of the modification itself on the biological processes under investigation.

Logical Relationship of PEGylation and Cellular Signaling:

Signaling_Impact modification Cell Surface Modification (this compound) pegylation PEGylation of Surface Proteins modification->pegylation steric_hindrance Steric Hindrance pegylation->steric_hindrance reduced_adhesion Reduced Non-Specific Adhesion pegylation->reduced_adhesion altered_uptake Altered Nanoparticle Uptake pegylation->altered_uptake receptor_masking Receptor Masking / Conformational Change steric_hindrance->receptor_masking downstream Modulation of Downstream Signaling receptor_masking->downstream reduced_adhesion->downstream altered_uptake->downstream

Caption: Potential impacts of cell surface PEGylation on signaling.

Troubleshooting

Table 3: Troubleshooting Guide for Cell Surface Modification

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS ester: Reagent exposed to moisture or dissolved in aqueous buffer for too long.Prepare fresh stock solution in anhydrous DMSO immediately before use.[7][8]
Suboptimal pH: Reaction buffer pH is too low (<7.2).Ensure the pH of the reaction buffer is between 7.2 and 8.5.[4][6]
Presence of primary amines in buffer: Buffers like Tris or glycine compete with the reaction.Use an amine-free buffer such as PBS or HEPES.[5]
Insufficient reagent concentration: Molar excess of the ester is too low.Increase the concentration of this compound.[4]
High Cell Death High concentration of DMSO: Solvent is toxic to cells at high concentrations.Keep the final DMSO concentration below 5%.
Toxicity of the reagent: The ester itself may be toxic at high concentrations.Reduce the concentration of the ester or shorten the incubation time.
High Background Signal Incomplete quenching: Unreacted ester remains and binds non-specifically.Ensure adequate quenching with Tris or glycine.
Insufficient washing: Residual unreacted reagents.Increase the number and volume of washes after labeling and click reactions.

For research use only. Not for use in diagnostic procedures.

References

Application of Propargyl-PEG7-NHS Ester in Proteomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-NHS ester is a heterobifunctional chemical probe that has emerged as a powerful tool in the field of proteomics. This reagent possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group), connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The NHS ester moiety reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds.[5][6][7] The propargyl group enables the covalent attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction known as "click chemistry".[1][2][4][6][8] The integrated PEG7 linker enhances the hydrophilicity and solubility of the reagent and the resulting conjugates.[1][2][4]

This unique combination of features makes this compound a versatile tool for a range of proteomics applications, including:

  • Activity-Based Protein Profiling (ABPP): A chemoproteomic strategy to identify and characterize enzyme activities in complex biological samples.

  • Target Identification and Validation: Covalent labeling of protein targets for drug discovery and development.

  • Mapping Post-Translational Modifications: Identifying and locating modified amino acid residues within proteins.

  • Protein-Protein Interaction Studies: Crosslinking interacting proteins for subsequent identification by mass spectrometry.

This document provides detailed application notes and protocols for the use of this compound in proteomics research, with a focus on its application in mapping ligandable hotspots in the proteome.

Quantitative Data Presentation

The following tables summarize quantitative data from a chemoproteomic study utilizing a propargyl-NHS ester probe to map reactive and ligandable sites in the mouse liver proteome. The data was obtained using Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).

Table 1: Distribution of Amino Acid Residues Modified by Propargyl-NHS Ester Probe in Mouse Liver Proteome

Modified Amino AcidNumber of Modified PeptidesPercentage of Total Modified Peptides
Lysine163948.6%
Serine60718.0%
Threonine57016.9%
Tyrosine2858.4%
Arginine1905.6%
Cysteine812.4%
Total 3372 100%

Data adapted from Ward, C. C., et al. (2017). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. ACS Chemical Biology, 12(6), 1478–1483.[5]

Table 2: Top 10 Most Reactive Lysine Sites Identified in Mouse Liver Proteome

Protein NameGene NameUniprot AccessionModified PeptideLight/Heavy Ratio*
Aldehyde dehydrogenase, mitochondrialAldh2P47738IY(ph)TGSK(cam)15.3
Dihydropyrimidine dehydrogenaseDpydQ61138AGTFGK(cam)12.8
Glutathione S-transferase Mu 1Gstm1P10649VPM(ox)ILG(ph)IDGK(cam)11.5
Carbonic anhydrase 3Car3P14141ANNPQ(de)YNK(cam)10.9
3-hydroxyisobutyrate dehydrogenase, mitochondrialHibadhQ9D0I1VAEIIK(cam)10.2
Peroxiredoxin-1Prdx1P35700GLFIIDDK(cam)9.8
Fatty acid-binding protein, liverFabp1P04114VEEK(cam)9.5
Malate dehydrogenase, cytoplasmicMdh1P08258IAPAF(ph)LK(cam)9.1
Aspartate aminotransferase, cytoplasmicGot1P05201F(ph)P(p)VY(ph)K(cam)8.9
Isocitrate dehydrogenase [NADP] cytoplasmicIdh1P54133Y(ph)LNNEEK(cam)8.7

*The Light/Heavy ratio from isoTOP-ABPP reflects the relative reactivity of the labeled site. A higher ratio indicates a more reactive site. Data adapted from the supplementary information of Ward, C. C., et al. (2017).[5]

Experimental Protocols

Protocol 1: Chemoproteomic Profiling of Ligandable Hotspots in Mouse Liver Proteome using this compound

This protocol details the steps for identifying and quantifying reactive amino acid residues in a complex proteome using a propargyl-NHS ester probe, followed by click chemistry and mass spectrometry-based analysis.

Materials:

  • This compound

  • Mouse liver tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dry ice and liquid nitrogen

  • Bead homogenizer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin)

  • Streptavidin agarose (B213101) resin

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Proteome Preparation:

    • Harvest fresh mouse liver tissue and immediately flash-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold PBS containing protease inhibitors using a bead homogenizer.

    • Clarify the homogenate by centrifugation at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay.

    • Adjust the protein concentration to 2 mg/mL with PBS.

  • Protein Labeling:

    • To 1 mL of the prepared proteome, add this compound to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Click Chemistry Reaction:

    • To the labeled proteome, sequentially add the following reagents to the final concentrations indicated:

      • TCEP (1 mM)

      • TBTA (100 µM)

      • Azide-PEG3-Biotin (100 µM)

      • CuSO4 (1 mM)

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 2 hours.

    • Pellet the proteins by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold methanol.

    • Resuspend the protein pellet in 1 mL of 8 M urea in PBS.

    • Add streptavidin agarose resin (50 µL of a 50% slurry) and incubate for 2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

    • Wash the resin three times with 8 M urea in PBS and three times with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the streptavidin resin in 200 µL of 2 M urea in PBS.

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteines.

    • Dilute the urea concentration to 1 M by adding PBS.

    • Add trypsin (1 µg) and incubate overnight at 37°C with gentle shaking.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Identify the modified peptides and proteins using a database search engine (e.g., MaxQuant, Proteome Discoverer), specifying the mass shift corresponding to the this compound modification on lysine and other potential amino acids.

Visualizations

Experimental Workflow for Chemoproteomic Profiling

G cluster_prep Sample Preparation cluster_labeling Labeling & Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis proteome Mouse Liver Proteome (2 mg/mL) labeling Label with This compound proteome->labeling click Click Chemistry with Azide-Biotin labeling->click enrich Streptavidin Enrichment click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis ms->data

Caption: Workflow for identifying ligandable hotspots.

Signaling Pathway of NHS Ester Reaction and Click Chemistry

G cluster_reaction Reaction Mechanism Protein Protein (with primary amine, e.g., Lysine) Labeled_Protein Propargyl-labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 7-9) NHS_Ester This compound NHS_Ester->Labeled_Protein Final_Product Biotinylated Protein Labeled_Protein->Final_Product CuAAC (Click Chemistry) [Cu(I) catalyst] Azide_Tag Azide-Biotin Tag Azide_Tag->Final_Product

Caption: Covalent labeling and bioorthogonal ligation.

Conclusion

This compound is a powerful and versatile reagent for the exploration of the proteome. Its ability to covalently label primary amines, coupled with the efficiency of click chemistry for downstream functionalization, enables a wide range of applications in proteomics research. The detailed protocols and representative data presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this tool in their own studies, from mapping reactive hotspots and identifying novel drug targets to elucidating complex biological pathways. As the field of chemoproteomics continues to evolve, the utility of well-designed chemical probes like this compound will undoubtedly play a crucial role in advancing our understanding of protein function and its role in health and disease.

References

Application Notes and Protocols: PEGylation of Peptides and Oligonucleotides with Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of peptides and oligonucleotides. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn can reduce renal clearance, protect against enzymatic degradation, and decrease immunogenicity.

Propargyl-PEG7-NHS ester is a heterobifunctional linker designed for the efficient PEGylation of biomolecules containing primary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues in peptides, and amino-modified oligonucleotides. This reagent features two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines under mild basic conditions (pH 7.2-9.0) to form a stable amide bond.

  • A terminal propargyl group (an alkyne) that provides a versatile handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of other molecules, such as targeting ligands, imaging agents, or other polymers.

The PEG7 linker is a discrete-length PEG (dPEG®) with seven ethylene (B1197577) glycol units, ensuring a homogenous product, which simplifies downstream analysis and characterization compared to traditional polydisperse PEG reagents.[1] This application note provides detailed protocols for the PEGylation of peptides and amino-modified oligonucleotides using this compound, along with methods for purification and characterization of the resulting conjugates.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of the this compound, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products Peptide Peptide or Oligonucleotide with Primary Amine (R-NH₂) PEG_Peptide PEGylated Peptide/Oligonucleotide (R-NH-CO-PEG7-Propargyl) Peptide->PEG_Peptide Amide Bond Formation (pH 7.2-9.0) PEG_Reagent This compound PEG_Reagent->PEG_Peptide NHS N-hydroxysuccinimide (by-product) PEG_Reagent->NHS

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

PEGylation of a Model Peptide

This protocol describes the PEGylation of a generic peptide containing a primary amine (e.g., N-terminus or a lysine residue).

Materials:

  • This compound

  • Peptide of interest

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium borate (B1201080) buffer, pH 8.0. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification columns (e.g., SEC or RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • PEGylation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent peptide precipitation.

    • Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and molar excess should be determined empirically for each specific peptide.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from excess reagent and by-products using Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • SEC: Use a column with a suitable molecular weight cutoff to separate the higher molecular weight PEGylated peptide from the smaller unreacted PEG reagent and NHS.

    • RP-HPLC: Use a C4 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The PEGylated peptide will typically have a longer retention time than the unmodified peptide.

PEGylation of an Amino-Modified Oligonucleotide

This protocol is suitable for oligonucleotides modified with a primary amine, typically via an amino-linker at the 5' or 3' end.

Materials:

  • This compound

  • Amino-modified oligonucleotide

  • Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5.

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Cold absolute ethanol

  • Purification columns (e.g., Anion-Exchange or RP-HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Reaction Buffer to a final concentration that is typically between 0.3 and 0.8 mM.

  • Reagent Preparation: As described in the peptide protocol, prepare a fresh 10-15 mM solution of this compound in anhydrous DMSO.

  • PEGylation Reaction:

    • Add a 20 to 50-fold molar excess of the this compound solution to the oligonucleotide solution.

    • Mix gently and incubate for 2-4 hours at room temperature in the dark.

  • Purification:

    • Ethanol Precipitation (for initial cleanup): Add 0.1 volumes of 3 M NaOAc and 3 volumes of cold absolute ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend the pellet in nuclease-free water.

    • HPLC Purification: For high purity, use Anion-Exchange HPLC (AEX-HPLC) or Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

      • AEX-HPLC: Separates based on charge. The PEGylated oligonucleotide, being less charged due to the neutral PEG chain, will elute earlier than the unmodified oligonucleotide in a salt gradient.

      • IP-RP-HPLC: Separates based on hydrophobicity. The PEGylated oligonucleotide is more hydrophobic and will have a longer retention time.

Characterization of PEGylated Products

After purification, it is essential to characterize the conjugate to confirm successful PEGylation and assess purity.

TechniquePurposeExpected Outcome
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm covalent attachment of the PEG moiety and determine the degree of PEGylation (number of PEG chains per molecule).An increase in mass corresponding to the molecular weight of the Propargyl-PEG7 moiety (approx. 489.5 Da) for each attached group.
Reversed-Phase HPLC (RP-HPLC) Assess purity and separate PEGylated species from the unmodified molecule.The PEGylated product will typically have a different retention time (usually longer) than the starting material. The purity can be calculated from the peak area.
Anion-Exchange HPLC (AEX-HPLC) (Primarily for oligonucleotides) Assess purity.The PEGylated oligonucleotide will have a shorter retention time compared to the unmodified oligonucleotide due to charge shielding by the PEG chain.
SDS-PAGE (For peptides) Visualize the increase in molecular weight.A shift to a higher apparent molecular weight for the PEGylated peptide compared to the unmodified peptide.

Data Presentation

The following tables present illustrative data from typical PEGylation experiments. Note: This data is for example purposes only and actual results will vary depending on the specific peptide or oligonucleotide and reaction conditions.

Table 1: Effect of Molar Ratio on Peptide PEGylation Efficiency

Molar Ratio (Propargyl-PEG7-NHS : Peptide)Mono-PEGylated Peptide (%)Di-PEGylated Peptide (%)Unmodified Peptide (%)
5:165530
10:185105
20:170282

Efficiency determined by integrating peak areas from RP-HPLC chromatograms.

Table 2: Purification and Purity of PEGylated Oligonucleotide

Purification StepYield (%)Purity (%)
Crude Reaction Mixture10055
After Ethanol Precipitation8570
After AEX-HPLC60>95

Purity determined by AEX-HPLC analysis.

Visualized Workflows and Pathways

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A1 Dissolve Peptide/Oligo in Reaction Buffer (pH 8-8.5) B1 Add molar excess of PEG reagent to Peptide/Oligo A1->B1 A2 Prepare fresh Propargyl-PEG7-NHS Ester solution in DMSO/DMF A2->B1 B2 Incubate at RT (30-60 min) or on ice (2h) B1->B2 B3 Quench reaction with Tris or Glycine B2->B3 C1 Purify using HPLC (SEC, RP, AEX) or Precipitation B3->C1 D1 Characterize by Mass Spec (Confirm mass increase) C1->D1 D2 Assess Purity by HPLC D1->D2

Figure 2. General experimental workflow for PEGylation.

cluster_benefits Improved Pharmacokinetics Unmodified Unmodified Therapeutic (Peptide/Oligonucleotide) PEGylation PEGylation with This compound Unmodified->PEGylation PEGylated PEGylated Therapeutic PEGylation->PEGylated B1 Increased Hydrodynamic Size PEGylated->B1 leads to B2 Reduced Renal Clearance B1->B2 B3 Protection from Proteases/ Nucleases B1->B3 B4 Longer Circulation Half-Life B2->B4 B3->B4

Figure 3. Benefits of PEGylation on therapeutic molecules.

References

Application Notes and Protocols for Propargyl-PEG7-NHS Ester Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propargyl-PEG7-NHS ester as a crosslinker for creating hydrogels for various biomedical applications, including tissue engineering and controlled drug delivery. Detailed protocols for hydrogel synthesis and characterization are provided, along with representative data and visualizations to guide experimental design.

Introduction

This compound is a heterobifunctional crosslinking agent that offers a versatile platform for hydrogel fabrication. It comprises three key components:

  • N-Hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines (e.g., lysine (B10760008) residues in proteins) under physiological conditions to form stable amide bonds. This allows for the crosslinking of amine-containing polymers such as gelatin, chitosan, and collagen.

  • Poly(ethylene glycol) (PEG) spacer (7 units): The short, hydrophilic PEG7 spacer enhances the water solubility of the crosslinker and the resulting hydrogel, contributing to its biocompatibility and reducing non-specific protein adsorption.

  • Propargyl group: This terminal alkyne group provides a handle for secondary functionalization of the hydrogel through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the tethering of bioactive molecules, such as peptides, growth factors, or drugs, to the hydrogel matrix.

The dual functionality of this compound enables the formation of biocompatible hydrogels with tunable mechanical properties and the potential for subsequent bio-functionalization, making them highly attractive for advanced biomedical applications.

Applications

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of PEG-based hydrogels makes them suitable for encapsulating cells to create three-dimensional tissue constructs. For instance, in cartilage tissue engineering, chondrocytes can be encapsulated within these hydrogels to promote the formation of new cartilage tissue. The propargyl groups can be used to attach cell-adhesive peptides (e.g., RGD) to enhance cell attachment and signaling.

  • Controlled Drug Delivery: The hydrogel matrix can serve as a depot for the sustained release of therapeutic agents. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel. Furthermore, drugs can be covalently attached to the hydrogel network via the propargyl group for a more controlled and prolonged release profile.

  • Wound Healing: Hydrogels can provide a moist environment conducive to wound healing. They can be loaded with antimicrobial agents or growth factors to accelerate the healing process. The adhesive properties of certain amine-containing polymers can also be beneficial for wound dressing applications.

Data Presentation

The following tables summarize representative quantitative data for PEG-based hydrogels. The exact values for a hydrogel crosslinked with this compound will depend on the specific amine-containing polymer used, the polymer concentration, and the crosslinker-to-polymer ratio.

Table 1: Mechanical Properties of PEG-Crosslinked Hydrogels

Polymer SystemPolymer Concentration (wt%)Crosslinker Ratio (molar)Storage Modulus (G') (kPa)Compressive Modulus (kPa)
Gelatin-PEG101:11.2 - 3.815 - 30
Chitosan-PEG51:15 - 1520 - 50
Hyaluronic Acid-PEG21:10.5 - 2.05 - 15

Note: These are representative values. Actual values will vary based on specific experimental conditions.

Table 2: Swelling and Degradation Properties of PEG-Crosslinked Hydrogels

Polymer SystemSwelling Ratio (q)Degradation Time (in vitro, 37°C)
Gelatin-PEG10 - 20Days to Weeks
Chitosan-PEG5 - 15Weeks to Months
Hyaluronic Acid-PEG20 - 50Days to Weeks

Note: Swelling ratio is defined as (wet weight - dry weight) / dry weight. Degradation time is highly dependent on the presence of enzymes (for natural polymers) and the hydrolytic stability of the crosslinks.

Experimental Protocols

Protocol 1: Formation of a Gelatin-Based Hydrogel using this compound

This protocol describes the formation of a hydrogel by crosslinking gelatin with this compound.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized (DI) water

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Gelatin Solution:

    • Dissolve gelatin in sterile PBS at 37°C to a final concentration of 10% (w/v).

    • Stir gently until fully dissolved. Maintain the solution at 37°C to prevent gelation.

  • Prepare Crosslinker Solution:

    • Immediately before use, dissolve this compound in a small amount of DMSO to create a stock solution (e.g., 100 mg/mL).

    • Further dilute the stock solution in sterile PBS (pH 7.4) to the desired final concentration. The final DMSO concentration in the hydrogel should be kept below 1% (v/v) to minimize cytotoxicity.

  • Hydrogel Formation:

    • In a sterile tube or mold, mix the gelatin solution and the crosslinker solution at the desired ratio (e.g., a 1:1 molar ratio of NHS ester to available amine groups on gelatin).

    • Pipette the mixture gently to ensure homogeneity.

    • Allow the mixture to stand at room temperature or 37°C for gelation to occur. Gelation time can range from minutes to an hour, depending on the concentrations and temperature.

  • Washing and Equilibration:

    • Once the hydrogel has formed, wash it with sterile PBS three times to remove any unreacted crosslinker and byproducts.

    • Equilibrate the hydrogel in cell culture medium or the desired buffer before use.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Record the initial wet weight (Ww) of the hydrogel.

  • Lyophilize the hydrogel to obtain the dry weight (Wd).

  • Immerse the dried hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24 hours).

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the equilibrium wet weight (Ws).

  • Calculate the swelling ratio (q) as: q = (Ws - Wd) / Wd.

B. In Vitro Degradation Study:

  • Place pre-weighed hydrogel samples in a solution containing a relevant enzyme (e.g., collagenase for gelatin-based hydrogels) or in PBS for hydrolytic degradation studies.

  • Incubate at 37°C.

  • At predetermined time points, remove the hydrogels, wash with DI water, and lyophilize to determine the remaining dry weight.

  • Calculate the percentage of weight loss over time.

C. Rheological Analysis:

  • Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.

  • Perform a time sweep experiment immediately after mixing the precursor solutions to monitor the evolution of the storage modulus (G') and loss modulus (G'') during gelation. The gel point is typically identified as the crossover point where G' > G''.

  • Perform a frequency sweep on the fully formed hydrogel to determine the frequency-dependent viscoelastic properties.

Visualizations

experimental_workflow cluster_preparation Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization Prepare Amine-Polymer Solution Prepare Amine-Polymer Solution Mix Solutions Mix Solutions Prepare Amine-Polymer Solution->Mix Solutions Prepare Crosslinker Solution Prepare Crosslinker Solution Prepare Crosslinker Solution->Mix Solutions Cast into Mold Cast into Mold Mix Solutions->Cast into Mold Incubate for Gelation Incubate for Gelation Cast into Mold->Incubate for Gelation Wash and Equilibrate Wash and Equilibrate Incubate for Gelation->Wash and Equilibrate Swelling Ratio Swelling Ratio Wash and Equilibrate->Swelling Ratio Degradation Study Degradation Study Wash and Equilibrate->Degradation Study Rheological Analysis Rheological Analysis Wash and Equilibrate->Rheological Analysis

Caption: Experimental workflow for hydrogel synthesis and characterization.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Complex Formation Smad4 Smad4 Smad4->SmadComplex Sox9 SOX9 SmadComplex->Sox9 Nuclear Translocation & Co-activation GeneExpression Chondrogenic Gene Expression (e.g., Collagen II, Aggrecan) Sox9->GeneExpression Transcription Activation

Application Notes and Protocols for the Functionalization of Nanoparticles with Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Propargyl-PEG7-NHS ester is a heterobifunctional linker that facilitates the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group to nanoparticles with primary amine groups on their surface. The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond, while the propargyl group enables subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG7 linker increases the hydrophilicity and biocompatibility of the nanoparticles, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[1]

These application notes provide a comprehensive guide to the functionalization of amine-presenting nanoparticles with this compound, including detailed experimental protocols, data presentation for expected outcomes, and methods for characterization and quantification of surface modification.

Key Applications

The functionalization of nanoparticles with this compound opens up a wide range of possibilities for further conjugation and application, including:

  • Targeted Drug Delivery: The terminal alkyne group can be "clicked" with azide-modified targeting ligands such as antibodies, peptides, or small molecules to enhance delivery to specific cell types.[2]

  • Advanced Imaging: Conjugation of azide-containing fluorescent dyes or contrast agents allows for the development of highly sensitive and specific imaging probes.

  • Multi-modal Theranostics: The platform allows for the attachment of both therapeutic agents and imaging moieties, creating a single nanoparticle system for diagnosis and therapy.

  • Immobilization on Surfaces: Propargyl-functionalized nanoparticles can be attached to azide-modified surfaces for applications in biosensing and diagnostics.[3]

Experimental Protocols

Materials and Equipment

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970), iron oxide, polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Reaction buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Washing buffers: PBS and deionized water

  • (Optional, for quantification) Ninhydrin (B49086) reagent, potassium cyanide solution, phenol (B47542) solution

  • (Optional, for click chemistry) Azide-modified molecule of interest, copper(II) sulfate (B86663) (CuSO4), sodium ascorbate, or a copper-free click chemistry reagent.

Equipment:

  • Vortex mixer

  • Tube rotator or shaker

  • Centrifuge

  • pH meter

  • Lyophilizer or vacuum oven

  • Characterization instruments: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer, Fourier Transform Infrared (FTIR) Spectrometer, Transmission Electron Microscope (TEM), Nuclear Magnetic Resonance (NMR) Spectrometer.

Protocol 1: Functionalization of Amine-Coated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.

1. Nanoparticle Preparation:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer (0.1 M sodium bicarbonate or PBS, pH 8.0-8.5) to a final concentration of 1-10 mg/mL.
  • Sonicate the suspension briefly to ensure a homogenous dispersion.

2. Reagent Preparation:

  • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4]

3. Conjugation Reaction:

  • Add the this compound solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the NHS ester relative to the estimated surface amine groups is recommended.
  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain the stability of the nanoparticles.
  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking or rotation.

4. Quenching and Washing:

  • To quench any unreacted NHS ester, add the quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
  • Incubate for 30 minutes at room temperature.
  • Pellet the functionalized nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.
  • Remove the supernatant and wash the nanoparticles three times by resuspending them in PBS followed by centrifugation.
  • Perform a final wash with deionized water to remove any residual salts.

5. Storage:

  • Resuspend the final propargyl-functionalized nanoparticles in a suitable buffer or deionized water. For long-term storage, lyophilization or storage at 4°C is recommended.

Protocol 2: Quantification of Surface Functionalization (Ninhydrin Assay)

The ninhydrin assay is a colorimetric method to quantify the number of primary amine groups on the nanoparticle surface before and after functionalization to determine the reaction efficiency.[5]

1. Standard Curve Preparation:

  • Prepare a series of standard solutions of a known primary amine-containing molecule (e.g., aminopropyl)trimethoxysilane) of varying concentrations.

2. Sample Preparation:

  • Prepare a known concentration of both unfunctionalized (control) and Propargyl-PEG7 functionalized nanoparticles in a suitable solvent.

3. Ninhydrin Reaction:

  • To a fixed volume of each standard and nanoparticle suspension, add potassium cyanide solution, followed by a phenol solution.
  • Add an excess of the ninhydrin reagent.
  • Heat the mixture at 100°C for 10-15 minutes.
  • Allow the samples to cool to room temperature.

4. Measurement and Calculation:

  • Centrifuge the nanoparticle samples to pellet the particles.
  • Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.
  • Plot the absorbance of the standards versus their concentration to create a standard curve.
  • Determine the concentration of primary amines in the nanoparticle samples from the standard curve. The functionalization efficiency can be calculated as the percentage decrease in primary amines after the reaction.

Data Presentation

Successful functionalization with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from characterization techniques.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Initial PDIPDI after PEGylationReference
Mesoporous Silica95 ± 2102 ± 4--[6]
Iron Oxide1426 (with PEG 2,000)--[7]
Iron Oxide1434 (with PEG 5,000)--[7]
Zein~150~175-200 (with 3.0 mg/mL PEG-NHS)~0.15~0.2-0.25[8]

Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the PEG linker to the nanoparticle surface.

Table 2: Change in Zeta Potential

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)pHReference
Mesoporous Silica8.48 ± 0.334.14 ± 0.427.0[6]
PLGA-PEG-COOH-35-7.2[9]
PLGA-PEG-15-7.2[9]
PLGA-PEG-NH2+20-7.2[9]
Gold-30-8 (with mPEG-SH)-[10]

Note: The change in zeta potential reflects the alteration of the nanoparticle's surface charge upon functionalization. The magnitude of the change will depend on the initial surface charge and the nature of the PEG linker.

Table 3: Functionalization Efficiency

Nanoparticle TypeQuantification MethodAmine Substitution Efficiency (%)Reference
Porous Silicon1H NMRVaries with PEG feeding ratio (e.g., ~20-60%)[11]
SilicaColorimetric Assays (Ninhydrin, 4-nitrobenzaldehyde)50-100% of total amine content[3]

Note: Functionalization efficiency is dependent on several factors including the concentration of reactants, reaction time, pH, and the nature of the nanoparticles.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_reagent Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Quenching & Purification cluster_final Final Product np_prep Disperse Amine-NPs in Reaction Buffer (pH 8.0-8.5) np_sonicate Sonicate for Homogenous Dispersion np_prep->np_sonicate reaction Add NHS Ester to NP Dispersion (10-50x Molar Excess) np_sonicate->reaction reagent_prep Dissolve Propargyl-PEG7-NHS in Anhydrous DMSO/DMF reagent_prep->reaction incubation Incubate 2-4h at RT with Gentle Shaking reaction->incubation quench Quench with Tris or Glycine incubation->quench centrifuge1 Centrifuge to Pellet NPs quench->centrifuge1 wash1 Wash 3x with PBS centrifuge1->wash1 wash2 Final Wash with DI Water wash1->wash2 final_np Propargyl-Functionalized Nanoparticles wash2->final_np storage Resuspend and Store at 4°C or Lyophilize final_np->storage

Caption: Experimental workflow for nanoparticle functionalization.

Signaling Pathway: NHS Ester Reaction and Click Chemistry

signaling_pathway cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Click Chemistry (CuAAC) amine_np Amine-Functionalized Nanoparticle (-NH2) propargyl_np Propargyl-Functionalized Nanoparticle (-Alkyne) amine_np->propargyl_np pH 8.0-8.5 nhs_ester This compound nhs_ester->propargyl_np azide_molecule Azide-Modified Molecule (e.g., Drug, Dye, Ligand) conjugated_np Fully Conjugated Nanoparticle propargyl_np->conjugated_np Cu(I) Catalyst (e.g., CuSO4/Ascorbate) azide_molecule->conjugated_np

Caption: Two-step functionalization and conjugation pathway.

Characterization of Functionalized Nanoparticles

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the successful conjugation of the this compound by identifying characteristic vibrational bands.

  • Amine-functionalized nanoparticles: Will show characteristic N-H stretching and bending vibrations.

  • This compound: Will exhibit a characteristic alkyne C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹. The ester will show a C=O stretch around 1740 cm⁻¹.

  • Propargyl-functionalized nanoparticles: The appearance of the alkyne peaks (around 3300 and 2100 cm⁻¹) and the disappearance or reduction of the NHS ester peak, along with the appearance of an amide C=O stretch (around 1650 cm⁻¹), confirms successful conjugation.[1][12]

Dynamic Light Scattering (DLS) and Zeta Potential

As shown in Tables 1 and 2, DLS is used to measure the hydrodynamic diameter of the nanoparticles, which is expected to increase after PEGylation. The zeta potential measurement indicates changes in the surface charge, providing further evidence of surface modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) can be used to quantify the degree of functionalization.[11] By dissolving the functionalized nanoparticles (if the core material is amenable, e.g., silica), the ratio of the integrals of the PEG protons to the protons of a known internal standard can be used to calculate the amount of conjugated PEG.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low functionalization efficiency Hydrolysis of NHS esterPrepare fresh NHS ester solution immediately before use. Ensure the solvent is anhydrous.
Incorrect pH of reaction bufferVerify that the pH of the reaction buffer is between 8.0 and 8.5 for optimal amine reactivity.[12]
Insufficient molar excess of NHS esterIncrease the molar ratio of this compound to surface amine groups.
Nanoparticle aggregation Change in surface chargeEnsure adequate mixing and avoid harsh sonication. The PEGylation itself should improve stability in many cases.
High concentration of organic solventKeep the concentration of DMSO or DMF below 10% (v/v) in the final reaction mixture.
Inconsistent results Inaccurate quantification of initial amine groupsUse a reliable method like the ninhydrin assay to accurately determine the starting number of amine groups.
Incomplete removal of unreacted reagentsEnsure thorough washing of the nanoparticles after the reaction.

Conclusion

The functionalization of nanoparticles with this compound is a robust and versatile method for introducing a hydrophilic spacer and a reactive alkyne handle for subsequent bioconjugation via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique and characterize the resulting nanoparticles for a wide array of applications in drug delivery, diagnostics, and bio-imaging. Careful control of reaction conditions and thorough characterization are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for Propargyl-PEG7-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-NHS ester is a heterobifunctional linker designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker features three key components:

  • An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies, to form stable amide bonds.

  • A seven-unit polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and stability of the conjugate in aqueous media, reduces aggregation, and minimizes steric hindrance.[1][2]

  • A terminal propargyl group which serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of azide-modified drug payloads.[3][4][5]

These application notes provide a comprehensive guide to utilizing this compound in the construction of a targeted drug delivery system. As a model system, we describe the development of an ADC composed of the anti-HER2 antibody Trastuzumab, the chemotherapeutic agent Doxorubicin, and the this compound linker. This ADC is designed to target HER2-positive cancer cells.

Principle of the System

The construction of the Trastuzumab-Doxorubicin ADC via the this compound linker is a two-step process:

  • Antibody Modification: The NHS ester of the linker reacts with primary amine groups on the lysine residues of Trastuzumab, forming a stable Trastuzumab-PEG7-Propargyl conjugate.

  • Drug Conjugation: An azide-modified Doxorubicin (Doxorubicin-Azide) is then "clicked" onto the propargyl group of the modified antibody via CuAAC, resulting in the final ADC.

This targeted delivery system is designed to selectively bind to HER2-overexpressing cancer cells, be internalized, and release the cytotoxic Doxorubicin payload, leading to tumor cell death.

Data Presentation

The following tables present hypothetical yet realistic quantitative data for the characterization of a Trastuzumab-Propargyl-PEG7-Doxorubicin ADC.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution
UV-Vis Spectroscopy3.8Not Applicable
Hydrophobic Interaction Chromatography (HIC)3.7DAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 15%
Reversed-Phase Liquid Chromatography (RP-LC)3.9DAR0: 4%, DAR2: 18%, DAR4: 62%, DAR6: 16%

Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-Doxorubicin ADC

Cell LineHER2 ExpressionADC IC50 (nM)Free Doxorubicin IC50 (nM)Trastuzumab IC50 (nM)
SK-BR-3High15100>1000
BT-474High25120>1000
MDA-MB-453Moderate80110>1000
UACC-893High2090>1000
MCF-7Low500150>1000
MDA-MB-231Negative>1000180>1000

Experimental Protocols

Protocol 1: Conjugation of this compound to Trastuzumab

This protocol details the modification of Trastuzumab with the this compound linker.

Materials:

  • Trastuzumab (in a non-amine containing buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into the bicarbonate buffer.[6]

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[7]

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved this compound to the Trastuzumab solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted linker and byproducts by SEC using a column pre-equilibrated with PBS (pH 7.4).

    • Monitor the protein elution at 280 nm and collect the fractions containing the modified antibody.

  • Characterization:

    • Determine the protein concentration of the purified Trastuzumab-PEG7-Propargyl conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling can be assessed using MALDI-TOF mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified drug (Doxorubicin-Azide) to the propargyl-modified Trastuzumab.

Materials:

  • Trastuzumab-PEG7-Propargyl (from Protocol 1)

  • Doxorubicin-Azide

  • Copper (II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • PBS, pH 7.4

  • SEC column

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and a fresh 100 mM solution of sodium ascorbate in water.[8]

    • Dissolve Doxorubicin-Azide in DMSO.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.[8]

  • Click Reaction:

    • In a reaction tube, combine the Trastuzumab-PEG7-Propargyl with a 5 to 10-fold molar excess of Doxorubicin-Azide.

    • Add the premixed CuSO4/THPTA solution to the antibody-drug mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting Trastuzumab-Doxorubicin ADC using an SEC column to remove excess drug, catalyst, and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.

Using UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug (e.g., 495 nm for Doxorubicin).

  • The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug at these two wavelengths.[]

  • The DAR is the molar ratio of the drug to the antibody.

Using Chromatography:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.[6][10]

  • Reversed-Phase Liquid Chromatography (RP-LC): After reducing the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the distribution of the drug on each chain.[11]

Protocol 4: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol determines the potency of the ADC in killing cancer cells.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) breast cancer cell lines.[12]

  • Cell culture medium and supplements.

  • Trastuzumab-Doxorubicin ADC, free Doxorubicin, and unconjugated Trastuzumab.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Treatment:

    • Prepare serial dilutions of the ADC, free Doxorubicin, and Trastuzumab.

    • Treat the cells with the different concentrations of the test articles and incubate for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO.[13]

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a sigmoidal dose-response curve.[14]

Visualizations

experimental_workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Drug Conjugation cluster_characterization Step 3: Characterization cluster_invitro Step 4: In Vitro Evaluation Trastuzumab Trastuzumab Modified_Ab Trastuzumab-PEG7-Propargyl Trastuzumab->Modified_Ab NHS Ester Reaction (pH 8.3) Propargyl_PEG7_NHS This compound Propargyl_PEG7_NHS->Modified_Ab Modified_Ab2 Trastuzumab-PEG7-Propargyl Dox_Azide Doxorubicin-Azide Final_ADC Trastuzumab-Doxorubicin ADC Dox_Azide->Final_ADC Final_ADC2 Trastuzumab-Doxorubicin ADC Modified_Ab2->Final_ADC CuAAC Click Chemistry Purified_ADC Purified ADC DAR_Analysis DAR Analysis (UV-Vis, HIC, RP-HPLC) Purified_ADC->DAR_Analysis Characterized_ADC Characterized ADC Final_ADC2->Purified_ADC Purification (SEC) Cytotoxicity Cytotoxicity Assay (IC50) Characterized_ADC->Cytotoxicity

Caption: Experimental workflow for the synthesis and evaluation of a Trastuzumab-Doxorubicin ADC.

HER2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Trastuzumab_ADC Trastuzumab-Doxorubicin ADC HER2 HER2 Receptor Trastuzumab_ADC->HER2 Binding & Internalization Doxorubicin Doxorubicin Trastuzumab_ADC->Doxorubicin Release PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Targeted drug delivery and mechanism of action of the Trastuzumab-Doxorubicin ADC.

doxorubicin_moa cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation DNA_Top_Complex DNA-Topoisomerase II Complex Doxorubicin->DNA_Top_Complex Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Topoisomerase_II->DNA_Top_Complex DSB Double-Strand Breaks DNA_Top_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis Membrane_Damage Membrane Damage ROS->Membrane_Damage Membrane_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of action leading to apoptosis.

References

Application Notes: Labeling Lysine Residues with Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-NHS ester is a versatile chemical tool designed for the efficient labeling of proteins and other biomolecules.[1][2] This reagent incorporates three key functional components: an N-Hydroxysuccinimide (NHS) ester, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. The NHS ester facilitates covalent bond formation with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, resulting in a stable amide linkage.[3][4] The hydrophilic PEG7 spacer enhances the solubility of the labeled molecule and provides spatial separation between the biomolecule and the terminal functional group.[1][5] The propargyl group serves as a handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6] This allows for the subsequent attachment of a wide array of azide-containing molecules, including fluorophores, biotin, and drug molecules.[1][7]

Principle of the Reaction

The labeling process involves a two-step approach. Initially, the NHS ester of the this compound reagent reacts with a primary amine on the target protein via nucleophilic acyl substitution.[4] This reaction is highly pH-dependent, with optimal efficiency typically observed in the range of pH 7.2-8.5, where the primary amines are deprotonated and thus more nucleophilic.[7][8] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), are essential to avoid competing reactions.[8][9] Following the initial labeling, the newly introduced propargyl group can be utilized in a CuAAC reaction. In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group undergoes a cycloaddition reaction with an azide-functionalized molecule to form a stable triazole ring.[10][11] This "click" reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological samples.[11][12]

reaction_pathway Protein Protein with Lysine (Lys-NH₂) LabeledProtein Propargyl-Labeled Protein Protein->LabeledProtein NHS Ester Reaction pH 7.2-8.5 Reagent This compound Reagent->LabeledProtein FinalProduct Conjugated Protein LabeledProtein->FinalProduct CuAAC Click Chemistry AzideTag Azide-Reporter (e.g., Azide-Fluorophore) AzideTag->FinalProduct Catalyst Cu(I) Catalyst Catalyst->FinalProduct experimental_workflow_1 A Prepare Protein in Amine-Free Buffer C Add Reagent to Protein (20x Molar Excess) A->C B Prepare 10 mM Reagent in Anhydrous DMSO/DMF B->C D Incubate (RT for 30-60 min or 4°C for 2h) C->D E Quench Reaction with Tris Buffer (Optional) D->E F Purify by Desalting Column or Dialysis E->F G Characterize and Store Labeled Protein F->G experimental_workflow_2 A Combine Propargyl-Protein, Azide-Reporter, and Ligand B Add CuSO₄ Solution A->B C Initiate with Fresh Sodium Ascorbate B->C D Incubate at Room Temperature for 1 hour C->D E Analyze Conjugated Product (e.g., SDS-PAGE) D->E

References

Application Notes and Protocols for CuAAC Reactions with Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful execution of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions utilizing the heterobifunctional linker, Propargyl-PEG7-NHS ester. This linker is a valuable tool in bioconjugation, enabling the covalent linkage of molecules of interest through a stable triazole linkage.[1][][3] The protocols provided herein cover the initial conjugation of the linker to an amine-containing molecule via its N-hydroxysuccinimide (NHS) ester functionality, followed by the "click" reaction with an azide-modified molecule.

Principle of the Reaction

The overall process involves two key steps:

  • Amine Conjugation: The NHS ester of the this compound reacts with primary amines on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[3][4][5]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne group introduced onto the target molecule via the PEG linker then undergoes a highly specific and efficient cycloaddition reaction with an azide-containing molecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[][7][8] The resulting product is a stable 1,4-disubstituted 1,2,3-triazole.

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate in aqueous media and can reduce steric hindrance.[1][3]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the general procedure for labeling a primary amine-containing molecule with the propargyl-PEG7 linker.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS).

  • Activation and Conjugation:

    • The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.[1]

    • Add the this compound stock solution to the solution of the amine-containing molecule. A typical molar excess of the NHS ester is 1.5 to 5 equivalents relative to the amine.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[1]

  • Quenching the Reaction:

    • Add a quenching agent such as hydroxylamine, Tris, or glycine (B1666218) to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.[1]

  • Purification:

    • Purify the propargyl-modified molecule to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.[1][9]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines the click chemistry reaction between the propargyl-modified molecule and an azide-containing molecule.

Materials:

  • Propargyl-modified molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF (if needed to dissolve reagents)

  • Copper chelating agent (e.g., EDTA)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargyl-modified molecule in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent. Use a slight molar excess (e.g., 1.1 to 2 equivalents) of one reagent.[9][10]

    • Prepare a 100 mM stock solution of CuSO₄ in water.[1]

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.[1]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[1]

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-modified molecule and the azide-containing molecule in the desired molar ratio.

    • Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.[1][11]

    • Add the CuSO₄ solution to the reaction mixture.

    • To minimize oxidation of the Cu(I) catalyst, it is recommended to degas the solutions.[9]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.[1]

    • Close the tube to minimize oxygen exposure.[7]

  • Reaction Monitoring and Completion:

    • Allow the reaction to proceed at room temperature for 1-4 hours.[1][10]

    • The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.[1][9]

  • Purification:

    • Upon completion, add a copper-chelating agent like EDTA to the reaction mixture to sequester the copper catalyst.[9]

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents, catalyst, and byproducts.[9][12]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the two-step bioconjugation process.

Table 1: Amine Conjugation with this compound

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal for reaction with primary amines.[4]
Molar Ratio (NHS ester:Amine) 1.5 - 5 equivalentsA slight excess of the NHS ester is typically used.
Reaction Time 2 - 12 hoursCan be optimized based on the reactivity of the amine.[1]
Temperature Room TemperatureSufficient for the reaction to proceed.
Solvent Aqueous buffer (e.g., PBS) with co-solvent (DMF/DMSO) if neededEnsure solubility of all reactants.

Table 2: CuAAC Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (Alkyne:Azide) 1:1.1 to 1:2 (or vice versa)A slight excess of one component can drive the reaction to completion.[9][10]
Copper(II) Sulfate Concentration 1 - 5 mol %Relative to the limiting reagent.[9]
Sodium Ascorbate Concentration 5 - 10 mol %Used in excess to maintain the copper in its Cu(I) state.[9]
Ligand:Copper Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[1][11]
Reaction Time 1 - 4 hoursTypically proceeds to completion within this timeframe at room temperature.[1][10]
Temperature Room TemperatureMild conditions are a hallmark of click chemistry.
Solvent Aqueous buffer (e.g., PBS) with co-solvent (DMF/DMSO) if neededEnsure solubility of all reactants.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Amine Conjugation Hydrolysis of NHS ester.Perform the reaction promptly after preparing the NHS ester solution. Ensure the pH is within the optimal range.
Low reactivity of the amine.Increase the reaction time or the molar excess of the NHS ester.
Low Yield in CuAAC Reaction Oxidation of Cu(I) catalyst.Degas all solutions thoroughly. Use freshly prepared sodium ascorbate solution.[9]
Impure reagents.Ensure the purity of the alkyne and azide (B81097) starting materials.
Incorrect stoichiometry.Optimize the ratios of catalyst, ligand, and reducing agent.[9]
Side Reactions/Product Degradation Reactive oxygen species generated by the catalyst.Use a stabilizing ligand and minimize reaction time.[7][8]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: CuAAC Reaction A This compound C Conjugation Reaction (pH 7-9, RT, 2-12h) A->C B Amine-Containing Molecule B->C D Propargyl-Modified Molecule C->D E Purification (e.g., SEC, Dialysis) D->E G CuAAC Reaction (CuSO4, NaAsc, Ligand, RT, 1-4h) E->G F Azide-Containing Molecule F->G H Final Conjugate G->H I Purification (e.g., SEC, HPLC) H->I

Caption: Workflow for the two-step bioconjugation using this compound.

cuaac_mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Alkyne Propargyl-Modified Molecule Alkyne->Cu_Acetylide Azide Azide-Containing Molecule Triazole_Complex Copper Triazolide Intermediate Azide->Triazole_Complex Cu_Acetylide->Triazole_Complex Triazole_Complex->CuI Catalyst Regeneration Product 1,2,3-Triazole Product Triazole_Complex->Product Protonation

Caption: Simplified catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Derivatizing Peptides with Propargyl-PEG7-NHS Ester for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Propargyl-PEG7-NHS ester is a versatile reagent that facilitates the covalent attachment of a PEG chain with a terminal alkyne group to peptides. This derivatization serves a dual purpose: the PEG moiety enhances solubility and stability, while the terminal propargyl group enables subsequent conjugation to other molecules via "click chemistry."[1][2][3] This application note provides detailed protocols for the derivatization of peptides with this compound and their subsequent analysis by mass spectrometry.

The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[][5] The reaction is typically performed in an aqueous buffer at a slightly alkaline pH.[6][7] Mass spectrometry is an indispensable tool for characterizing the resulting PEGylated peptides, allowing for the verification of the modification, determination of the degree of labeling, and identification of modification sites.[8][9]

Materials and Reagents

  • This compound (MW: 489.52 g/mol )[10]

  • Peptide of interest

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)[6][11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5][11]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[11]

  • Solvents for purification (e.g., water, acetonitrile (B52724) with 0.1% trifluoroacetic acid for HPLC)

  • Mass spectrometry matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI)

  • Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)

Experimental Protocols

Protocol 1: Derivatization of Peptides with this compound

This protocol outlines the steps for the covalent modification of a peptide with this compound.

  • Peptide Preparation: Dissolve the peptide of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) to a final concentration of 1-10 mg/mL.[6]

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5][11]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio may need to be determined empirically.[6][11]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[][11]

  • Quenching: Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Purify the derivatized peptide from excess reagent and byproducts using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide in Amine-Free Buffer Mix Mix Peptide and Reagent Peptide->Mix Reagent This compound in DMSO/DMF Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris/Glycine) Incubate->Quench Purify Purify (HPLC/SEC) Quench->Purify MS Mass Spectrometry Analysis Purify->MS

Peptide Derivatization Workflow
Protocol 2: Mass Spectrometry Analysis of Derivatized Peptides

This protocol describes the analysis of the purified, derivatized peptide by mass spectrometry to confirm successful labeling.

  • Sample Preparation for MALDI-TOF MS:

    • Mix the purified peptide solution (typically 1 µL) with 1 µL of a saturated solution of α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid directly on the MALDI target plate.

    • Allow the mixture to air dry completely.

  • Sample Preparation for LC-ESI-MS:

    • Dilute the purified peptide solution in an appropriate solvent for liquid chromatography (e.g., 95% water/5% acetonitrile with 0.1% formic acid).

    • Inject the sample onto an LC system coupled to an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range to detect both the unlabeled and labeled peptide.

  • Data Analysis:

    • Calculate the expected mass of the derivatized peptide. The mass addition from a single Propargyl-PEG7-NHS modification is 374.42 Da (M(C18H27NO8) - M(H)).

    • Compare the observed mass in the spectrum to the theoretical mass to confirm derivatization.

    • Assess the degree of labeling by comparing the signal intensities of the peaks corresponding to the unlabeled, singly labeled, and multiply labeled peptide species.

Data Presentation

The success of the derivatization reaction can be quantified by calculating the labeling efficiency and confirming the mass shift of the modified peptide.

Table 1: Theoretical Mass Shift upon Derivatization

ReagentMolecular FormulaMolecular Weight ( g/mol )Mass Added (Da)¹
This compoundC22H35NO11489.52374.42

¹ Mass added = Molecular weight of the propargyl-PEG7 portion that is covalently attached to the peptide (C18H27NO8).

Table 2: Example Mass Spectrometry Data for a Model Peptide

Peptide SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Relative Intensity (%)
Unlabeled Peptide1500.001500.05+0.0515
Singly Labeled Peptide1874.421874.50+0.0880
Doubly Labeled Peptide2248.842248.95+0.115

Table 3: Effect of Reagent Molar Excess on Labeling Efficiency

Molar Excess of ReagentLabeling Efficiency (%)²
5x65
10x85
20x95

² Labeling efficiency is calculated as the percentage of labeled peptide relative to the total peptide detected.

Logical Relationships in the Derivatization Process

The derivatization of a peptide with this compound involves a series of well-defined steps and components. The relationship between these components is crucial for a successful outcome.

logical_relationship cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome Peptide Peptide (with Primary Amines) Product Derivatized Peptide (Stable Amide Bond) Peptide->Product Reagent This compound Reagent->Product Byproduct NHS Byproduct Reagent->Byproduct Buffer Amine-Free Buffer (pH 7.2-8.5) Buffer->Product Solvent Organic Solvent (DMSO/DMF) Solvent->Reagent Temperature Temperature (RT or 4°C) Temperature->Product Time Incubation Time (1-2 hours) Time->Product

Key Components and their Relationships

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency- Incorrect pH of the reaction buffer.- Hydrolysis of the NHS ester.- Insufficient molar excess of the reagent.- Ensure the pH is between 7.2 and 8.5.[6]- Prepare the NHS ester solution immediately before use.[5][11]- Increase the molar excess of the reagent.[6]
Multiple Peaks in Mass Spectrum- Incomplete reaction or multiple labeling sites.- Increase incubation time or reagent concentration.- Optimize the molar ratio to favor mono-labeling.
No Labeled Peptide Detected- Inactive reagent.- Presence of primary amines in the buffer.- Use a fresh vial of this compound.- Use an amine-free buffer like sodium phosphate.[11]
Poor Resolution in Mass Spectrum- Presence of salts or other contaminants.- Ensure thorough purification of the derivatized peptide before MS analysis.

Conclusion

Derivatizing peptides with this compound is a straightforward and effective method for introducing a PEG linker with a functional handle for further modifications. The protocols provided herein, along with the troubleshooting guide and data interpretation examples, offer a comprehensive resource for researchers in drug development and related fields. Careful control of reaction conditions and thorough purification are key to obtaining high-quality, well-characterized PEGylated peptides suitable for a range of downstream applications. Mass spectrometry is a critical analytical technique for confirming the success of the derivatization and characterizing the final product.

References

Application Note: In-situ Activation of Propargyl-PEG7-acid to an Amine-Reactive NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG7-acid is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and proteomics.[1] Its structure comprises a terminal alkyne (propargyl) group for "click" chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to primary amines.[1][2] This unique combination of functional groups makes it an invaluable tool for synthesizing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3][4]

The carboxylic acid moiety of Propargyl-PEG7-acid requires activation to react efficiently with primary amines under mild conditions. The most common and robust method is the in-situ (in the same reaction vessel) activation to an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[5][6] This process creates a semi-stable, amine-reactive intermediate that subsequently forms a stable amide bond with an amine-containing molecule.[6]

This document provides detailed protocols for the in-situ activation of Propargyl-PEG7-acid and its subsequent conjugation to both small molecules and proteins.

Principle of the Reaction

The EDC/NHS coupling is a two-step process designed to efficiently form a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on a target molecule.[6]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of Propargyl-PEG7-acid, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is highly susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve efficiency, NHS is added to the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6] This NHS ester has a longer half-life than the O-acylisourea intermediate but is still prone to hydrolysis, especially at higher pH values.[6][7]

  • Conjugation to the Primary Amine: The generated Propargyl-PEG7-NHS ester reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule). The nucleophilic amine attacks the ester, displacing the NHS leaving group and forming a stable, covalent amide bond. This reaction is most efficient at a physiologic to slightly alkaline pH of 7.2 to 8.5.[7][8]

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Propargyl_Acid Propargyl-PEG7-Acid (-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive, Unstable) Propargyl_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester This compound (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Amine Amine-Containing Molecule (R-NH2) Amine->Conjugate NHS_Leaving_Group NHS (byproduct) Conjugate->NHS_Leaving_Group releases

Caption: Chemical pathway for EDC/NHS activation and amine coupling.

Data Presentation

Table 1: Physicochemical Properties of Propargyl-PEG7-acid
PropertyValueReference
Molecular FormulaC₁₈H₃₂O₉[1]
Molecular Weight392.45 g/mol [1]
CAS Number2093154-00-6[1]
PurityTypically >95%[1]
FormLiquid[1]
ColorLight yellow to yellow[1]
Storage2-8°C, under inert gas (Nitrogen)[1][9]
Table 2: Recommended Molar Ratios for Activation and Coupling
ReactantMolar Ratio (vs. Propargyl-PEG7-acid)Notes
For Small Molecule Coupling
EDC1.2 - 1.5 equivalentsUse fresh, anhydrous reagents to avoid inactivation by moisture.[1][6]
NHS1.2 - 1.5 equivalentsCan be substituted with water-soluble Sulfo-NHS for aqueous reactions.[1][6]
Amine-Molecule1.0 - 1.2 equivalentsRatio can be adjusted based on stoichiometry and desired product.
For Protein Coupling
Activated Linker10 - 20 fold molar excessThis is a starting point; the optimal ratio must be determined empirically to achieve the desired degree of labeling and avoid protein precipitation.[6]
Table 3: pH Optimization for Activation and Coupling Steps
Reaction StepOptimal pH RangeRecommended Buffers (Amine-Free)Rationale
Activation 4.5 - 7.2MES, PBS, Anhydrous DMF/DMSOMaximizes EDC efficiency and formation of the O-acylisourea intermediate.[1][3][6]
Coupling 7.2 - 8.5PBS, Borate Buffer, Bicarbonate BufferDeprotonated primary amines are more nucleophilic, leading to efficient amide bond formation. Higher pH increases NHS ester hydrolysis.[3][7][10]

Experimental Protocols

Critical Handling Notes:

  • Reagent Quality: EDC and NHS are moisture-sensitive.[6] Always use fresh, high-purity reagents. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[3][11]

  • Solvents: For reactions in organic solvents, use anhydrous grade (e.g., DMF, DMSO) to minimize hydrolysis of the activated ester.[1]

  • Buffers: Do not use buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[3][11][12]

Protocol 1: In-situ Activation and Coupling to an Amine-Containing Small Molecule

This protocol is suitable for coupling Propargyl-PEG7-acid to a small molecule soluble in an organic solvent.

Materials:

  • Propargyl-PEG7-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) (Optional, as a non-nucleophilic base)

  • Quenching agent (e.g., hydroxylamine (B1172632) or glycine solution)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Propargyl-PEG7-acid in anhydrous DMF (e.g., 100 mg/mL).

    • Prepare a stock solution of the amine-containing molecule in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of Propargyl-PEG7-acid solution.

    • Add 1.5 molar equivalents of NHS, followed by 1.5 molar equivalents of EDC-HCl.[1]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the this compound.[1][8]

  • Conjugation to Amine:

    • To the activated NHS ester solution, add 1.0-1.2 equivalents of the amine-containing molecule.

    • If the amine is in a salt form (e.g., HCl salt), add 2-3 equivalents of a non-nucleophilic base like DIPEA.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight for difficult couplings.[1][10]

    • Monitor reaction progress using an appropriate method like LC-MS or TLC.

  • Quenching:

    • Add a small amount of an amine-containing quenching agent (e.g., 1 M glycine or hydroxylamine) to hydrolyze any unreacted NHS esters.[1]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as reverse-phase HPLC, to remove excess reagents and byproducts like N-hydroxysuccinimide and the EDC-urea byproduct.[1][10]

Protocol 2: In-situ Activation and Two-Step Coupling to a Protein

This protocol uses a two-buffer system to optimize the pH for both the activation and coupling steps, maximizing yield and minimizing hydrolysis when working with sensitive proteins in aqueous solutions.

Materials:

  • Propargyl-PEG7-acid

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (water-soluble)

  • Protein with primary amines (e.g., lysine (B10760008) residues)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5[1][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis system for purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Coupling Buffer (pH 7.2-7.5) at a concentration of 1-10 mg/mL.[13] Ensure the buffer is free of any primary amines.

  • Activation of Propargyl-PEG7-acid:

    • Immediately before use, prepare a 10 mM solution of Propargyl-PEG7-acid in Activation Buffer (pH 6.0).

    • Add 1.5 equivalents of NHS (or Sulfo-NHS) and 1.5 equivalents of EDC to the linker solution.[1]

    • Incubate for 15 minutes at room temperature to generate the NHS ester.[8][14]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.[6] A 10-20 fold molar excess of the linker over the protein is a common starting point.[6]

    • The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze unreacted NHS esters.[1]

  • Purification:

    • Remove excess linker and byproducts by subjecting the reaction mixture to dialysis against PBS or by using a size-exclusion/desalting column.[12]

    • The purified protein conjugate can be stored under conditions optimal for the unmodified protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Downstream prep_reagents Prepare Reagents (Linker, EDC, NHS, Buffers) activation Activation Step (Add EDC/NHS to Linker) 15-30 min @ RT prep_reagents->activation prep_target Prepare Target Molecule (Protein or Small Molecule) coupling Coupling Step (Add Activated Linker to Target) 2-16 hrs prep_target->coupling activation->coupling Immediately quench Quench Reaction (Add Tris or Glycine) coupling->quench purify Purify Conjugate (HPLC / Dialysis / SEC) quench->purify analyze Characterize Final Product (LC-MS, etc.) purify->analyze

Caption: General experimental workflow for in-situ NHS ester activation.

Troubleshooting

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC or NHS has been hydrolyzed by moisture.Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening to prevent condensation.[6]
Incorrect pH: Suboptimal pH for either the activation or coupling step.Verify the pH of your buffers. Use a two-buffer system (e.g., MES pH 6 for activation, PBS pH 7.5 for coupling) for aqueous reactions.[6]
NHS Ester Hydrolysis: Too much time elapsed between activation and coupling, or the coupling pH is too high (>8.5).Perform the coupling step immediately after the 15-minute activation. Keep the coupling reaction pH below 8.5.[6][7]
Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Use amine-free buffers such as PBS, MES, or Borate for the reaction steps.[3][6]
Protein Precipitation during Reaction High Degree of PEGylation: Excessive modification of the protein leads to changes in solubility.Reduce the molar excess of the activated linker used in the reaction. Optimize the linker-to-protein ratio.[6]
Organic Solvent: For water-insoluble linkers, the concentration of organic solvent (DMSO/DMF) is too high for the protein.Keep the final organic solvent concentration below 10% of the total reaction volume.[12]
Presence of Side Products Intra-molecular Crosslinking: The activated linker reacts with multiple amines on the same protein molecule.Optimize the linker-to-protein ratio by titration to find the lowest effective concentration.
EDC Side Reactions: EDC can react with tyrosine, serine, and threonine residues, though this is less common in the presence of NHS.Ensure an adequate concentration of NHS is present to efficiently trap the O-acylisourea intermediate.[6]

References

Troubleshooting & Optimization

Troubleshooting low yield in Propargyl-PEG7-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments, with a specific focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems you might encounter when using this compound.

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for reacting this compound with primary amines on molecules like proteins or peptides is between 7.2 and 8.5.[1][2] A pH of 8.3 is often recommended as an ideal starting point for many proteins.[2][3] This pH range provides a good balance between the reactivity of the target amine groups and the stability of the NHS ester.[2]

Q2: My reaction yield is very low. What are the most common causes?

Low yield in this compound reactions can stem from several factors. The most common culprits are related to reaction conditions and reagent integrity. Here are the primary causes to investigate:

  • Suboptimal pH: The pH of the reaction buffer is critical. For the reaction to proceed, the primary amines on the target molecule must be in their deprotonated, nucleophilic state (-NH2).[2] At a pH below 7.5, a larger portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[2]

  • Hydrolysis of the NHS Ester: this compound is susceptible to hydrolysis, a competing reaction with water that inactivates the reagent. The rate of hydrolysis increases significantly with pH.[1][2][4] At a pH above 9.0, the hydrolysis can be so rapid that it outcompetes the desired conjugation reaction, leading to low yields.[2]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, thereby reducing the yield of your desired conjugate.[1][3]

  • Improper Storage and Handling of this compound: This reagent is moisture-sensitive.[5][6] Exposure to moisture can lead to hydrolysis of the NHS ester before it is even added to the reaction.

  • Poor Solubility of Reagents: While the PEG7 linker enhances water solubility, the this compound itself or your target molecule may have limited solubility in the reaction buffer, leading to a heterogeneous reaction mixture and low yield. The non-sulfonated form of NHS esters often requires dissolution in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[1]

Q3: How does pH affect the stability of the this compound?

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases. This underscores the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the reagent hydrolyzes.[2]

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4 to 5 hours
8.64°C10 minutes
> 9.0Room Temp.Minutes

(Data compiled from multiple sources describing general NHS ester chemistry)[1][4][7][8]

Q4: What buffers are recommended for this reaction?

Amine-free buffers are essential for successful conjugation. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.5.[9]

  • HEPES buffer at a pH between 7.2 and 8.5.[1]

  • Borate buffer at a pH between 7.2 and 8.5.[1]

  • Carbonate-Bicarbonate buffer at a pH between 7.2 and 8.5.[1]

  • 0.1 M Sodium Bicarbonate solution (pH 8.3-8.5).[3]

Q5: How should I prepare and store my this compound?

Proper handling and storage are crucial to maintain the reactivity of your this compound.

  • Storage: Store the reagent at -20°C, protected from moisture.[5][6][10][11][12] It is often supplied with a desiccant.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the reagent.[6][8][12]

  • Solution Preparation: Dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][13] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze in the presence of trace amounts of water.[6][12] Use high-quality, anhydrous grade solvents. Be aware that DMF can degrade over time to form dimethylamine, which can react with the NHS ester.[3][7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol outlines the steps for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0.[6] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer by dialysis or desalting.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[12][14]

  • Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[12] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[6][12]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][12][14]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.[1]

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or HPLC.

Visual Guides

Signaling Pathways and Workflows

The following diagrams illustrate key processes and decision-making workflows for troubleshooting your experiments.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Reaction Yield Observed check_pH Is the reaction pH between 7.2 and 8.5? start->check_pH adjust_pH Adjust pH to 7.2-8.5 using a suitable buffer (e.g., PBS, HEPES) check_pH->adjust_pH No check_buffer Does the buffer contain primary amines (e.g., Tris, glycine)? check_pH->check_buffer Yes adjust_pH->check_buffer change_buffer Exchange into an amine-free buffer (e.g., PBS, HEPES) check_buffer->change_buffer Yes check_reagent Was the this compound stored properly and handled to avoid moisture? check_buffer->check_reagent No change_buffer->check_reagent new_reagent Use a fresh aliquot of this compound, ensuring it is brought to room temperature before opening. check_reagent->new_reagent No check_solubility Are all components fully dissolved in the reaction mixture? check_reagent->check_solubility Yes new_reagent->check_solubility optimize_solvent Optimize the concentration of the organic co-solvent (e.g., DMSO, DMF) to a maximum of 10%. check_solubility->optimize_solvent No success Reaction Yield Improved check_solubility->success Yes optimize_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway Reaction Pathways of this compound reagent This compound desired_product Stable Amide Bond (Desired Conjugate) reagent->desired_product Desired Reaction (pH 7.2-8.5) hydrolyzed_product Inactive Carboxylic Acid (Hydrolyzed Reagent) reagent->hydrolyzed_product Competing Reaction (Hydrolysis, rate increases with pH) amine Primary Amine (e.g., on a protein) amine->desired_product water Water (H2O) water->hydrolyzed_product

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing Propargyl-PEG7-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for reacting this compound with primary amines (e.g., on proteins or other biomolecules) is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is frequently recommended as an ideal starting point for many proteins and peptides.[4][5][6][7] This pH range provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.[6]

Q2: What types of buffers should I use for the conjugation reaction?

A2: It is crucial to use amine-free buffers, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.[8] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][3] Avoid buffers such as Tris, as they contain primary amines.[8][9]

Q3: How should I dissolve and store this compound?

A3: this compound is sensitive to moisture.[8] It should be stored at -20°C with a desiccant.[8] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8] For the reaction, dissolve the NHS ester in a high-quality, anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][8][10] Do not prepare stock solutions in aqueous buffers for storage, as the NHS ester will readily hydrolyze.[8] A dissolved NHS ester in high-quality, amine-free DMF can be stored for 1-2 months at -20°C.[4][5]

Q4: What is the main competing reaction I should be aware of?

A4: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water and becomes non-reactive towards amines.[1][11] The rate of hydrolysis increases significantly with increasing pH and temperature.[1][11]

Q5: Can this compound react with other amino acid residues besides primary amines?

A5: While NHS esters are highly reactive towards primary amines (N-terminus and lysine (B10760008) side chains), side reactions with other nucleophilic residues such as serine, threonine, tyrosine, and cysteine have been reported, particularly at higher pH and with prolonged reaction times.[12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your conjugation experiments with this compound.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (amines are protonated and non-nucleophilic) or too high (rapid hydrolysis of the NHS ester).[4][5][6]Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2]
Hydrolysis of NHS Ester: The this compound was exposed to moisture or an aqueous environment for an extended period before reacting with the target molecule.[2][8]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[2][8] Consider performing the reaction at a lower temperature (e.g., 4°C overnight) to slow down hydrolysis.[2]
Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) or other nucleophiles that react with the NHS ester.[8][9]Ensure the use of amine-free buffers. If your sample was in an amine-containing buffer, perform a buffer exchange (e.g., dialysis or desalting column) into a suitable reaction buffer like PBS before starting the conjugation.[8]
Poor Reagent Quality: The this compound has degraded due to improper storage. The organic solvent (DMF) may have degraded to form dimethylamine, which will react with the NHS ester.[4]Store the NHS ester at -20°C with a desiccant. Use a high-quality, anhydrous grade of DMSO or DMF.[2][8] Amine-free DMF should not have a fishy odor.[4]
Low Protein Concentration: Dilute protein solutions can lead to less efficient conjugation.[1]Increase the concentration of the protein to be labeled. Concentrations of 1-10 mg/mL are often optimal.[5][14]
Protein Precipitation After Conjugation High Degree of Labeling: Excessive modification of the protein can alter its solubility properties.Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling.
Hydrophobic Nature of the Propargyl Group: Although the PEG linker enhances hydrophilicity, the addition of multiple propargyl groups could increase the overall hydrophobicity of the protein, leading to aggregation.Optimize the molar ratio of the NHS ester to the protein to control the extent of modification.
Inconsistent Results Between Batches Variability in Reaction Conditions: Minor differences in pH, temperature, reaction time, or reagent preparation can lead to batch-to-batch variability.[15]Standardize all reaction parameters. Prepare fresh reagents for each experiment and accurately measure all components. Maintain tight control over reaction conditions.[15]
Inconsistent Reagent Quality: Using different lots of reagents or reagents that have been stored improperly can affect the outcome.Use reagents from the same lot for a series of experiments if possible. Always follow the recommended storage and handling procedures.

Quantitative Data Summary

Table 1: Half-life of NHS Esters as a Function of pH and Temperature

This table summarizes the stability of the NHS ester functional group under different conditions. The rate of hydrolysis is a critical factor in determining the efficiency of the conjugation reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[1][11]
8.6410 minutes[1][11]

Note: This data is for general NHS esters and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a starting point for the conjugation reaction. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Sample Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[5][14]

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching the Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][8]

  • Storage: Store the purified conjugate under conditions that are optimal for the protein.

Visual Diagrams

G cluster_reagents Reagents cluster_reaction Conjugation Reaction (pH 7.2-8.5) cluster_side_reaction Competing Side Reaction Propargyl_PEG_NHS This compound Conjugated_Protein Propargyl-PEG7-Protein Conjugate (Stable Amide Bond) Propargyl_PEG_NHS->Conjugated_Protein Reacts with Hydrolyzed_PEG Hydrolyzed Propargyl-PEG7 (Inactive) Propargyl_PEG_NHS->Hydrolyzed_PEG Reacts with Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->Conjugated_Protein NHS_byproduct N-hydroxysuccinimide (NHS) Conjugated_Protein->NHS_byproduct Releases Water Water (H2O) Water->Hydrolyzed_PEG

Caption: Chemical pathways in this compound conjugation.

G start Low Conjugation Efficiency check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was NHS ester handled properly (anhydrous solvent, fresh prep)? check_buffer->check_reagent Yes buffer_exchange Buffer exchange into PBS check_buffer->buffer_exchange No check_concentration Is protein concentration > 1 mg/mL? check_reagent->check_concentration Yes prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No concentrate_protein Concentrate protein check_concentration->concentrate_protein No success Optimized Conjugation check_concentration->success Yes adjust_ph->check_buffer buffer_exchange->check_reagent prepare_fresh->check_concentration concentrate_protein->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Preventing hydrolysis of Propargyl-PEG7-NHS ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Propargyl-PEG7-NHS ester during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on the prevention of hydrolysis.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Conjugated Product Hydrolysis of this compound: The NHS ester has been prematurely hydrolyzed by water, rendering it inactive.[1][2]Work Quickly: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[1][3] Do not store the ester in solution.[1][3] • Control pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][4] A pH of 8.3-8.5 is often recommended as an ideal starting point.[5][6] • Optimize Temperature: Perform the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][7] Lower temperatures can help minimize hydrolysis.[1]
Inappropriate Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the NHS ester.[4][6]Use Amine-Free Buffers: Employ buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[4][6] If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.[3]
Poor Quality Reagents: The this compound has degraded due to improper storage. Moisture contamination is a primary cause of degradation.[8][9]Proper Storage: Store the solid this compound at -20°C under desiccated conditions.[10][][12] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][8]
Inconsistent Results Between Experiments Variability in Reagent Preparation: Inconsistent timing between dissolving the NHS ester and adding it to the reaction.Standardize Protocol: Prepare the this compound solution immediately before each use and add it to the reaction mixture without delay.[3]
pH Drift During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, thereby slowing down the desired amine reaction.[6]Use a More Concentrated Buffer: For large-scale reactions, using a more concentrated buffer can help to maintain a stable pH throughout the experiment.[6]

Frequently Asked Questions (FAQs)

Reagent Handling and Storage

Q1: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[3][10][][12] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture from condensing on the product.[3][8]

Q2: Can I prepare a stock solution of this compound?

It is strongly recommended not to prepare stock solutions of this compound for storage.[3] The NHS ester moiety readily hydrolyzes in the presence of even small amounts of moisture.[8][9] You should weigh and dissolve only the required amount of the reagent in anhydrous DMSO or DMF immediately before your experiment.[1][3] Any unused reconstituted reagent should be discarded.[3]

Reaction Conditions

Q3: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction is between 7.2 and 8.5.[1][4] A pH of 8.3 to 8.5 is frequently recommended as an ideal starting point for most proteins.[5][6] This pH range provides a good compromise between the reactivity of the primary amines and the stability of the NHS ester.[5]

Q4: Why is the pH so critical for the reaction?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: For the reaction to occur, the primary amine groups on the target molecule must be in a deprotonated, nucleophilic state (-NH2). At a pH below 7.5, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly with increasing pH.[2][5][13]

Q5: What type of buffer should I use for the conjugation reaction?

It is essential to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), borate, and carbonate buffers.[4][6] Buffers containing primary amines, such as Tris or glycine, are not compatible as they will compete with the target molecule for reaction with the NHS ester.[3][4][6]

Q6: What is the effect of temperature on the reaction?

Higher temperatures increase the rate of all chemical reactions, including the desired conjugation and the competing hydrolysis.[2] Reactions are typically performed for 30 to 60 minutes at room temperature or for 2 hours on ice.[3][7] Performing the reaction at a lower temperature, such as 4°C, can help to minimize hydrolysis but may require a longer incubation time.[1]

Understanding Hydrolysis

Q7: What is NHS ester hydrolysis?

Hydrolysis is a chemical reaction where the NHS ester group of the this compound reacts with water.[2] This reaction cleaves the ester and results in a carboxylic acid, which is no longer reactive with primary amines.[2] This competing reaction reduces the efficiency of the desired conjugation.[4][13]

Q8: How quickly does the this compound hydrolyze?

The rate of hydrolysis is highly dependent on the pH and temperature of the solution. For NHS esters in general, the half-life of hydrolysis is approximately 4 to 5 hours at pH 7.0 and 0°C.[4][13] This half-life decreases dramatically to just 10 minutes at pH 8.6 and 4°C.[4][13][14]

Quantitative Data Summary

The following table summarizes key quantitative data for preventing the hydrolysis of this compound.

ParameterRecommended Value/ConditionRationale
Storage Temperature -20°CMinimizes degradation of the solid reagent.[10][][12]
Storage Conditions DesiccatedPrevents hydrolysis from atmospheric moisture.[3][8]
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.[1][4][5][6]
Reaction Temperature Room Temperature or 4°CLower temperatures reduce the rate of hydrolysis.[1]
Reaction Time 30 - 120 minutesSufficient for conjugation while minimizing hydrolysis.[3][4][]
Solvent for Dissolution Anhydrous DMSO or DMFEnsures the reagent is dissolved in a water-free environment.[1]

Experimental Protocols & Visualizations

Experimental Workflow for Minimizing Hydrolysis

The following diagram illustrates the recommended workflow for using this compound while minimizing the risk of hydrolysis.

G cluster_prep Reagent & Sample Preparation cluster_reaction Conjugation Reaction cluster_purification Purification reagent_prep 1. Equilibrate Propargyl-PEG7-NHS ester vial to room temperature. dissolve 2. Immediately before use, dissolve ester in anhydrous DMSO/DMF. reagent_prep->dissolve add_reagent 4. Add dissolved ester to target molecule solution. dissolve->add_reagent sample_prep 3. Prepare target molecule in amine-free buffer (pH 7.2-8.5). sample_prep->add_reagent incubate 5. Incubate at room temperature or 4°C for 30-120 minutes. add_reagent->incubate quench 6. (Optional) Quench reaction with amine-containing buffer (e.g., Tris). incubate->quench purify 7. Purify the conjugate to remove unreacted reagents and byproducts. quench->purify

Caption: Recommended experimental workflow for this compound conjugation.

Competing Reaction Pathways

The following diagram illustrates the competing reactions of aminolysis (the desired reaction) and hydrolysis (the undesired reaction) for this compound.

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) ester This compound amine Primary Amine (Target Molecule) ester->amine water Water (H₂O) ester->water conjugate Stable Amide Bond (Conjugated Product) amine->conjugate pH 7.2-8.5 inactive Inactive Carboxylic Acid water->inactive Increases with pH

Caption: Competing reaction pathways for this compound.

References

Identifying and minimizing side reactions of Propargyl-PEG7-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during its use in bioconjugation and other labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2]

  • A propargyl group (a terminal alkyne) : This group can be used in "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach molecules containing an azide (B81097) group.[3][4][5] The PEG7 (heptaethylene glycol) spacer provides a hydrophilic and flexible linker between the two reactive ends.[6][7]

Q2: What is the primary intended reaction of this compound?

The primary intended use involves a two-step conjugation process. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., a protein). Second, the propargyl group is available for a subsequent click reaction with an azide-functionalized molecule. This allows for the precise and efficient labeling of biomolecules.[3]

Q3: What are the optimal storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at -20°C for long-term storage.[8]

  • Moisture: Keep the reagent desiccated and protected from moisture, as the NHS ester is highly susceptible to hydrolysis.[8] Allow the container to equilibrate to room temperature before opening to prevent condensation.[8]

  • Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).[8]

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This guide addresses common issues and side reactions encountered during experiments with this compound.

Issue 1: Low or No Conjugation to Primary Amines

Potential Cause A: Hydrolysis of the NHS Ester

The most common side reaction leading to low conjugation efficiency is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH.

pHHalf-life of NHS EsterImplication for Conjugation
7.0 (at 0°C)4-5 hoursSlower hydrolysis, but amine reactivity is also reduced.
8.6 (at 4°C)10 minutesRapid hydrolysis significantly reduces the amount of active NHS ester available for conjugation.

Recommended Solutions:

  • Optimize Reaction pH: Perform the conjugation reaction at a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an optimal starting point to balance amine reactivity and NHS ester stability.

  • Freshly Prepare Reagents: Dissolve the this compound in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use and add it to the aqueous reaction buffer.

  • Control Reaction Time and Temperature: While reactions are often carried out for 1-4 hours at room temperature or overnight on ice, prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress to determine the optimal time.

  • Use Appropriate Buffers: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, or HEPES buffers are recommended.

Potential Cause B: Inactive Reagent

Improper storage or handling can lead to the degradation of the this compound before use.

Recommended Solution:

  • Verify Reagent Activity: If you suspect the reagent has degraded, its activity can be checked by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. A simple spectrophotometric assay can be used for this purpose.

Potential Cause C: Suboptimal Protein Concentration

In dilute protein solutions, the competition from hydrolysis is more pronounced.

Recommended Solution:

  • Increase Protein Concentration: If possible, perform the conjugation reaction with a higher concentration of the amine-containing biomolecule.

Issue 2: Unintended Reactions of the Propargyl Group

While the propargyl group is relatively stable, it can participate in side reactions under certain conditions.

Potential Cause A: Thiol-yne Addition

The terminal alkyne of the propargyl group can react with sulfhydryl groups (e.g., from cysteine residues) in a process known as the thiol-yne reaction. This is more likely to occur if free thiols are present in the reaction mixture.

Recommended Solution:

  • Block Free Thiols: If the presence of free thiols is not desired for downstream applications, they can be blocked using reagents like N-ethylmaleimide (NEM) prior to the conjugation reaction.

Potential Cause B: Reaction with Other Nucleophilic Amino Acid Side Chains

Under certain conditions, the propargyl group may react with other nucleophilic amino acid side chains. For instance, reactions with tyrosine have been reported under specific catalytic conditions.[9]

Recommended Solution:

  • Maintain Optimal pH: Stick to the recommended pH range of 7.2-8.5 for the NHS ester reaction, as significant deviations may promote side reactions of the propargyl group.

  • Avoid Harsh Conditions: Do not expose the reaction mixture to strong acids, bases, or high temperatures, which could activate the alkyne for unintended reactions.

Potential Cause C: Homocoupling (Glaser-Hay Coupling)

In the presence of copper ions (often used in subsequent click chemistry steps) and an oxidant, terminal alkynes can undergo homocoupling to form diynes.

Recommended Solution:

  • Careful Control of Click Chemistry Conditions: When performing the subsequent CuAAC reaction, use a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) oxidation state and minimize oxidative homocoupling. Also, consider using a copper-chelating ligand.

Issue 3: Degradation of the PEG Linker

The PEG7 linker is generally stable under typical bioconjugation conditions.[6][7]

Potential Cause: Oxidative Degradation

Polyethylene glycol chains can be susceptible to oxidative damage, particularly in the presence of transition metals and oxidizing agents.

Recommended Solution:

  • Use High-Purity Reagents: Ensure that all buffers and reagents are of high quality and free from metal contaminants.

  • Degas Solutions: If oxidative damage is a concern, de-gassing the reaction buffer can help to minimize dissolved oxygen.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Prepare Buffers and Reagents:

    • Conjugation Buffer: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5.

    • Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Hydrolysis

This protocol provides a qualitative assessment of the extent of NHS ester hydrolysis.

  • Prepare Solutions:

    • Dissolve a small, known amount of the this compound in the conjugation buffer to a concentration of approximately 1 mg/mL.

    • Prepare a blank solution containing only the conjugation buffer.

  • Measure Absorbance:

    • Immediately after dissolving, measure the absorbance of the solution at 260 nm. The N-hydroxysuccinimide byproduct of hydrolysis has a characteristic absorbance in this region. An increase in absorbance over time indicates ongoing hydrolysis.

Visualizations

workflow General Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent_prep Prepare Protein Solution (Amine-free Buffer, pH 7.2-8.5) conjugation Add Linker to Protein Solution (1-4h at RT or overnight at 4°C) reagent_prep->conjugation linker_prep Prepare Fresh Stock of This compound (Anhydrous DMSO/DMF) linker_prep->conjugation quench Quench Reaction (e.g., Tris or Glycine) conjugation->quench purification Purify Conjugate (SEC or Dialysis) quench->purification

Caption: Workflow for protein conjugation with this compound.

side_reactions Potential Side Reactions of this compound cluster_nhs NHS Ester Moiety cluster_propargyl Propargyl Group Moiety cluster_peg PEG7 Linker nhs_ester This compound hydrolysis Hydrolysis (Inactive Carboxylate) nhs_ester->hydrolysis H2O / OH- propargyl Propargyl-PEG7-Amide Conjugate thiol_yne Thiol-yne Addition (with Cysteine) propargyl->thiol_yne Free Thiols homocoupling Homocoupling (with Cu(II)/O2) propargyl->homocoupling Copper Catalyst peg PEG7 Chain oxidation Oxidative Degradation peg->oxidation Oxidants/Metals

Caption: Overview of potential side reactions.

References

Technical Support Center: Purification of Propargyl-PEG7-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for Propargyl-PEG7-NHS ester conjugates. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual workflows to ensure successful purification of your conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Final Conjugate Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous buffers, especially at neutral to high pH, which deactivates the reagent.[1]- Perform the conjugation reaction promptly after dissolving the this compound. - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for the amine reaction.[2][3] - Use anhydrous solvents (e.g., DMSO, DMF) to prepare the stock solution of the NHS ester.[2][3]
Inefficient Conjugation Reaction: The primary amine on the target molecule may be sterically hindered or have low reactivity. The concentration of reactants may be too low.- Optimize the molar ratio of this compound to your molecule (a 10- to 20-fold molar excess of the ester is a good starting point).[3] - Ensure the concentration of the amine-containing molecule is adequate (ideally >0.5 mg/mL).
Loss of Conjugate During Purification: The conjugate may be lost due to improper selection of purification method or non-optimal conditions.- For size-exclusion chromatography (SEC), ensure the column has the appropriate molecular weight cutoff to separate the conjugate from unreacted starting materials. - For reversed-phase HPLC (RP-HPLC), optimize the gradient to ensure the conjugate elutes as a sharp peak and is well-resolved from impurities.
Presence of Multiple Peaks in Chromatogram Incomplete Reaction: Unreacted starting materials (amine-containing molecule and hydrolyzed NHS ester) are present.- Increase the reaction time or the molar excess of the this compound. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1][3]
Hydrolysis of NHS Ester: The hydrolyzed Propargyl-PEG7-acid may be present.- This can be separated from the conjugate by RP-HPLC.
Multiple Conjugation Sites: If the target molecule has multiple primary amines, a heterogeneous mixture of conjugates with varying degrees of labeling can be formed.- This is an inherent aspect of NHS ester chemistry. Purification techniques like ion-exchange chromatography (IEX) or RP-HPLC can often separate species with different degrees of PEGylation.[]
Antibody Aggregation After Conjugation High Degree of PEGylation: Excessive modification of the protein surface can lead to aggregation.- Reduce the molar excess of the this compound used in the conjugation reaction. - Optimize the reaction time and temperature; lower temperatures (4°C) for longer durations may reduce aggregation.
Inappropriate Buffer Conditions: The buffer used during purification may not be optimal for maintaining the solubility of the conjugate.- Ensure the purification buffer has an appropriate pH and ionic strength to maintain the stability of the conjugated protein.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

A1: The most common impurities include unreacted amine-containing starting material, hydrolyzed Propargyl-PEG7-acid (from the hydrolysis of the NHS ester), and N-hydroxysuccinimide byproduct.[1] If the reaction goes to completion, the primary impurities to be removed are the excess hydrolyzed PEG linker and NHS.

Q2: Which purification method is best for my this compound conjugate?

A2: The choice of purification method depends on the properties of your target molecule and the nature of the impurities.

  • Size-Exclusion Chromatography (SEC) is ideal for separating the larger conjugate from smaller molecules like excess unreacted this compound and its hydrolysis byproducts.[]

  • Reversed-Phase HPLC (RP-HPLC) is a high-resolution technique that separates molecules based on hydrophobicity. It is very effective at separating the desired conjugate from unreacted starting materials and other impurities, and can often resolve species with different degrees of PEGylation.[]

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. Since PEGylation can shield surface charges, IEX can be used to separate conjugates with different degrees of labeling.[]

Q3: How can I monitor the progress of my conjugation reaction?

A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] By taking aliquots at different time points, you can determine the optimal reaction time for maximal conjugate formation and minimal side products.

Q4: How should I store the this compound reagent?

A4: this compound is moisture-sensitive.[2][3] It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[2][3]

Q5: Can I use a buffer containing primary amines, like Tris, for my conjugation reaction?

A5: No, buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2][3] Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 are recommended.[2][3]

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound Conjugates

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical Application
Size-Exclusion Chromatography (SEC) Molecular size- Mild conditions, preserving protein structure. - Efficient removal of small molecule impurities.[]- Lower resolution compared to RP-HPLC. - May not separate conjugates with different degrees of labeling effectively.Rapid desalting and removal of excess PEG linker post-conjugation.
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity- High resolution, capable of separating closely related species.[] - Can often separate isomers and conjugates with different degrees of labeling.[5]- Requires organic solvents, which may denature sensitive proteins. - Method development can be more complex.High-purity purification of conjugates and analytical characterization.
Ion-Exchange Chromatography (IEX) Net charge- Can separate conjugates with different numbers of attached PEG chains.[] - Performed under aqueous conditions.- Resolution may be lower than RP-HPLC. - PEG chains can shield charges, sometimes making separation challenging.Purification of protein conjugates where the degree of labeling is a critical quality attribute.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Primary Amine-Containing Molecule
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the amine-containing molecule in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a concentration of approximately 10 mM.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.[3]

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of proteins.[3]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.[3]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[1]

Protocol 2: Purification of a this compound Conjugate using Size-Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate a desalting column or an SEC column (e.g., Sephadex G-25, Bio-Gel P-6) with a suitable buffer, such as PBS, according to the manufacturer's instructions.

  • Sample Loading:

    • Apply the quenched reaction mixture to the top of the equilibrated column.

  • Elution:

    • Elute the conjugate with the equilibration buffer. The larger conjugate will elute first in the void volume, while the smaller unreacted PEG linker, NHS, and quenching agent will be retained and elute later.

    • Collect fractions and monitor the elution profile using UV absorbance at a wavelength appropriate for your molecule (e.g., 280 nm for proteins).

  • Pooling and Concentration:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the purified conjugate using a suitable method such as centrifugal filtration.

Protocol 3: Purification of a this compound Conjugate using Reversed-Phase HPLC (RP-HPLC)
  • System Preparation:

    • Use a C18 or C4 column, depending on the hydrophobicity of your conjugate.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the quenched reaction mixture onto the column.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.

  • Fraction Collection:

    • Monitor the elution profile with a UV detector and collect the peak corresponding to the desired conjugate.

  • Solvent Removal:

    • Remove the organic solvent from the collected fractions, typically by lyophilization (freeze-drying).

Mandatory Visualizations

G Workflow for this compound Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification reagent_prep Dissolve Amine-Molecule in Amine-Free Buffer (e.g., PBS, pH 7.4) conjugation Add NHS Ester to Amine-Molecule (10-20x Molar Excess) reagent_prep->conjugation nhs_prep Dissolve Propargyl-PEG7-NHS in Anhydrous Solvent (e.g., DMSO, DMF) nhs_prep->conjugation incubation Incubate at RT (30-60 min) or 4°C (2-16 h) conjugation->incubation quench Add Quenching Buffer (e.g., Tris, Glycine) incubation->quench purification Purify Conjugate (SEC, RP-HPLC, or IEX) quench->purification

Caption: Workflow for this compound Conjugation.

G Purification Strategy Decision Tree start Crude Conjugation Mixture q1 Need to remove small molecules only? start->q1 sec Use Size-Exclusion Chromatography (SEC) q1->sec Yes q2 Need high purity and separation of isoforms? q1->q2 No final_product Purified Conjugate sec->final_product rphplc Use Reversed-Phase HPLC (RP-HPLC) q2->rphplc No q3 Is the conjugate sensitive to organic solvents? q2->q3 Yes rphplc->final_product q3->rphplc No iex Consider Ion-Exchange Chromatography (IEX) q3->iex Yes iex->final_product

Caption: Decision Tree for Purification Strategy Selection.

References

Propargyl-PEG7-NHS ester stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Propargyl-PEG7-NHS ester. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A: For long-term stability, this compound should be stored at -20°C.[][2][3] It is also crucial to protect the compound from moisture.[4][5]

Q2: How should I handle the product upon receiving it?

A: The product is typically shipped at ambient temperature, but it should be stored at -20°C immediately upon receipt.[][6][7] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4][5] Handling under an inert gas atmosphere is recommended to minimize exposure to moisture and air.[4]

Q3: What is the primary degradation pathway for this compound?

A: The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[8][9] This reaction is catalyzed by the presence of water and is significantly accelerated at higher pH values.[8][9] The hydrolysis product is the inactive carboxylic acid form of the molecule, which will not react with primary amines.

Q4: How stable is the this compound in aqueous solutions?

A: The stability of the NHS ester in aqueous solutions is highly pH-dependent. At neutral pH (pH 7), the half-life is on the order of hours, while at a more basic pH (pH 9), it can be just a few minutes.[8][10] For optimal reactivity with primary amines in an aqueous buffer, a pH range of 7.2-8.5 is recommended as a compromise between amine reactivity and NHS ester hydrolysis.[][9]

Q5: Can I prepare a stock solution of this compound?

A: Yes, stock solutions can be prepared using a dry (anhydrous) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][8] These stock solutions can be stored for several days at -20°C.[4] It is important to minimize the introduction of water into the stock solution. Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation efficiency with an amine-containing molecule. 1. Hydrolysis of the NHS ester: The compound may have been exposed to moisture during storage or handling, or the reaction buffer pH is too high, causing rapid hydrolysis.[8][9] 2. Inactive reagent: The reagent may have degraded over time due to improper storage. 3. Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[9]1. Optimize reaction conditions: Ensure the reaction is performed at the optimal pH of 7.2-8.5.[] Prepare fresh solutions and minimize the time the NHS ester is in an aqueous buffer before adding it to the amine-containing molecule. 2. Test reagent activity: Perform a quality control test to check the activity of the NHS ester (see Experimental Protocol section below). 3. Use an amine-free buffer: Use buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[9]
Inconsistent results between experiments. 1. Variable reagent quality: Repeatedly opening the main vial can introduce moisture, leading to gradual degradation of the reagent.[8] 2. Inconsistent solution preparation: Variations in the concentration of reactants or the pH of the buffer can affect the outcome.1. Aliquot the reagent: Upon first use, aliquot the dry powder or stock solution into single-use vials to ensure consistent quality.[] 2. Standardize protocols: Ensure accurate and consistent preparation of all solutions and buffers for each experiment.
Precipitation of the reagent in the aqueous reaction buffer. Low aqueous solubility: While the PEG spacer enhances hydrophilicity, high concentrations of the reagent may still precipitate in a fully aqueous buffer.[6]Use a co-solvent: The this compound can be first dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5] The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[5]

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is primarily affected by pH. The rate of hydrolysis increases significantly with increasing pH.

pH Half-life (t½) for Hydrolysis at Room Temperature
8.0~210 minutes[11]
8.5~180 minutes[11]
9.0~125 minutes[11]

Note: This data is for a comparable porphyrin-NHS ester and is intended to provide a general understanding of the stability profile.

Experimental Protocols

Protocol for Assessing the Activity of this compound

This protocol allows for a semi-quantitative assessment of the integrity of the NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. The released NHS has a characteristic absorbance at 260 nm.[8]

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of this compound and dissolve it in 100 µL of anhydrous DMSO or DMF. Dilute this solution with 1.9 mL of the amine-free buffer.

  • Prepare Control: Prepare a control sample containing 100 µL of the same organic solvent and 1.9 mL of the amine-free buffer.

  • Initial Absorbance Measurement (A_initial): Zero the spectrophotometer at 260 nm using the control sample. Measure the absorbance of the reagent solution. This reading represents the amount of free NHS present due to any initial hydrolysis.

  • Induce Complete Hydrolysis: To 1 mL of the reagent solution, add 50 µL of 0.5 N NaOH. Vortex briefly.

  • Final Absorbance Measurement (A_final): Immediately measure the absorbance at 260 nm. This measurement should be taken within one minute, as the NHS leaving group can degrade in strong base over time.[8] This reading represents the total amount of NHS after complete hydrolysis.

  • Interpretation of Results:

    • If A_final is significantly greater than A_initial, the reagent is active.

    • If A_final is similar to or only slightly greater than A_initial, the reagent has likely been hydrolyzed and is inactive.

Visualizations

Hydrolysis_Pathway cluster_0 This compound cluster_1 Reactants cluster_2 Products Propargyl_PEG7_NHS Propargyl-PEG7-O-C(=O)-N(C=O)CH2CH2(C=O) Propargyl_PEG7_Acid Propargyl-PEG7-COOH (Inactive) Propargyl_PEG7_NHS->Propargyl_PEG7_Acid Hydrolysis (competing reaction) NHS N-hydroxysuccinimide Propargyl_PEG7_NHS->NHS H2O H₂O

Caption: Hydrolysis of this compound.

Storage_Workflow Receive Receive Product (Shipped at ambient temp) Store Store Immediately at -20°C in a desiccated environment Receive->Store Equilibrate Equilibrate vial to Room Temperature before opening Store->Equilibrate Prepare Prepare Stock Solution (Anhydrous DMSO/DMF) Equilibrate->Prepare Aliquot Aliquot into single-use vials Prepare->Aliquot Store_Stock Store Aliquots at -20°C Aliquot->Store_Stock Use Use in Experiment Store_Stock->Use

Caption: Recommended storage and handling workflow.

References

Propargyl-PEG7-NHS Ester Conjugation: A Technical Support Guide on Reaction Buffer pH Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction buffer pH for successful conjugation of Propargyl-PEG7-NHS ester to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for the reaction between a this compound and a primary amine (such as the lysine (B10760008) residues on a protein) is in the range of pH 8.0 to 8.5 .[1] A pH of 8.3 is often recommended as a starting point for many applications.[1] This pH range provides an effective balance between the nucleophilicity of the primary amine and the stability of the NHS ester.

Q2: Why is the reaction pH so critical for the success of the conjugation?

A2: The reaction pH is a critical parameter because it directly influences two competing reactions:

  • Amine Reactivity: The primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine group is protonated (-NH3+), rendering it unreactive. As the pH increases, more of the amine groups become deprotonated, increasing the reaction rate.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of hydrolysis significantly increases with higher pH.[2][3]

Therefore, the optimal pH range of 8.0-8.5 is a compromise that maximizes the concentration of reactive primary amines while minimizing the premature hydrolysis of the this compound.

Q3: What happens if I perform the conjugation at a pH lower than 8.0?

A3: At a pH below 8.0, a significant portion of the primary amines on your target molecule will be protonated. This reduces their availability to react with the NHS ester, leading to a significantly slower reaction rate and lower conjugation efficiency.

Q4: What are the consequences of using a reaction buffer with a pH higher than 8.5?

A4: While a higher pH deprotonates more primary amines, it also dramatically accelerates the hydrolysis of the this compound.[2][3][4] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the desired conjugation reaction, resulting in low product yield and waste of the labeling reagent.[4]

Q5: What type of buffer should I use for the conjugation reaction?

A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-8.0.

  • Borate buffer (e.g., Sodium Borate) at a pH of 8.0-8.5.

  • Carbonate-bicarbonate buffer at a pH of 8.0-8.5.

Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines.

Troubleshooting Guide

Issue Potential Cause Related to pH Recommended Solution
Low Conjugation Yield The reaction pH is too low (e.g., < 7.5), resulting in insufficient deprotonation of the primary amines on the target molecule.Increase the pH of the reaction buffer to the optimal range of 8.0-8.5. Use a freshly prepared buffer and verify its pH before starting the reaction.
The reaction pH is too high (e.g., > 9.0), causing rapid hydrolysis of the this compound before it can react with the target molecule.Lower the pH of the reaction buffer to the optimal range of 8.0-8.5. Prepare the this compound solution immediately before use and add it to the reaction mixture promptly.
Inconsistent Results The pH of the reaction buffer is not stable and drifts during the reaction. Hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution.Use a buffer with sufficient buffering capacity (e.g., 50-100 mM). For large-scale reactions, consider monitoring and adjusting the pH during the reaction.
No Conjugation Detected The pH of the buffer is significantly outside the optimal range, leading to either complete protonation of the amines or complete and rapid hydrolysis of the NHS ester.Prepare a fresh reaction buffer and carefully adjust the pH to 8.3. Verify the pH of all solutions before mixing.

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table provides representative data on the half-life of a generic NHS ester at various pH values. While this data is not specific to this compound, it illustrates the general trend of increasing hydrolysis rate with increasing pH.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.044-5 hours[2][3]
7.4Room Temperature> 2 hours[4]
8.6410 minutes[2][3]
9.0Room Temperature< 9 minutes[4]

Experimental Protocols

Protocol: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline for conjugating this compound to a protein in a pH-optimized buffer.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer)

  • Conjugation Buffer: 50 mM Sodium Borate buffer, pH 8.3 (or 100 mM Phosphate Buffer, pH 8.0)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting column or dialysis equipment for purification

Methodology:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it into the Conjugation Buffer using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Logical Workflow for Troubleshooting pH-Related Issues

Troubleshooting_pH_Workflow start Start: Low/No Conjugation check_ph Measure pH of Reaction Buffer start->check_ph ph_low Is pH < 8.0? check_ph->ph_low ph_high Is pH > 8.5? ph_low->ph_high No adjust_ph_up Action: Increase pH to 8.3 using dilute base ph_low->adjust_ph_up Yes ph_ok pH is within Optimal Range (8.0-8.5) ph_high->ph_ok No adjust_ph_down Action: Decrease pH to 8.3 using dilute acid ph_high->adjust_ph_down Yes other_issues Troubleshoot Other Factors: - Reagent Quality - Stoichiometry - Reaction Time/Temp ph_ok->other_issues Yes end End: Re-run Experiment adjust_ph_up->end adjust_ph_down->end other_issues->end

Caption: A flowchart for troubleshooting pH-related issues in conjugation reactions.

Signaling Pathway of NHS Ester Conjugation and Competing Hydrolysis

NHS_Ester_Reaction_Pathway reagents This compound + Primary Amine (-NH2) branch_point reagents->branch_point conjugate Stable Amide Bond (Conjugate) hydrolysis Hydrolyzed NHS Ester (Inactive) branch_point->conjugate Optimal pH (8.0-8.5) Favored Reaction branch_point->hydrolysis High pH (>8.5) Competing Reaction

Caption: The competing reaction pathways for an NHS ester at different pH values.

References

Common mistakes to avoid when using Propargyl-PEG7-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Propargyl-PEG7-NHS ester in their experiments. It includes a troubleshooting guide for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during bioconjugation reactions involving this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conjugation to Amine-Containing Molecule Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2][3]- Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][3] - Prepare fresh solutions of the NHS ester immediately before use. Do not store in solution.[2][3] - Perform the reaction in anhydrous DMSO or DMF and add it to the aqueous buffer containing the amine.[4]
Incorrect pH of Reaction Buffer: The reaction between the NHS ester and a primary amine is highly pH-dependent.[4] At low pH, the amine is protonated and less nucleophilic. At high pH, the rate of hydrolysis of the NHS ester increases significantly.[4][5]- The optimal pH for the conjugation reaction is between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often recommended.[4] - Use non-amine containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.[1][4]
Presence of Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1][2]- Avoid using buffers that contain primary amines.[2] If your sample is in such a buffer, perform a buffer exchange into an appropriate buffer like PBS before starting the conjugation.[2]
Low Protein Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction is more likely to occur.[]- Increase the concentration of the amine-containing molecule if possible. For dilute protein solutions, a greater molar excess of the NHS ester may be required.[2]
Formation of Unwanted Side Products Reaction with Other Nucleophilic Residues: While highly selective for primary amines, NHS esters can react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH.[7][8]- Maintain the reaction pH within the optimal range of 7.2-8.5 to favor reaction with primary amines.[1][] - These side reactions can sometimes be reversed. For instance, O-acyl esters formed with serine, threonine, and tyrosine can be cleaved with hydroxylamine (B1172632) or methylamine.[9]
Low or No Yield in Subsequent Click Chemistry Reaction Degradation of the Propargyl Group: While generally stable, extreme conditions could potentially affect the terminal alkyne.- Ensure that the conditions used for the NHS ester conjugation and subsequent purification are not exposing the molecule to harsh reagents that could modify the alkyne.
Catalyst Issues (for CuAAC): The copper (I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be oxidized to the inactive copper (II) state.[10]- Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[10] - Degas all solutions to remove oxygen.[10]
Impure Reagents: Impurities in the azide-containing molecule can inhibit the click chemistry reaction.[10]- Ensure the purity of your azide-containing molecule before the reaction.[10]
Difficulty Dissolving this compound Hydrophobicity: While the PEG linker enhances water solubility of the conjugate, the NHS ester reagent itself may be more soluble in organic solvents.[2][11]- Dissolve the this compound in a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[2][4] The final concentration of the organic solvent should ideally not exceed 10%.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinker.[12] It contains a propargyl group (a terminal alkyne) and an N-hydroxysuccinimide (NHS) ester.[11][13] The NHS ester reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[5][] The propargyl group can then be used in a subsequent click chemistry reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-containing molecule.[12][13] The PEG7 linker is a hydrophilic spacer that can improve the solubility and reduce the immunogenicity of the resulting conjugate.[11][14] This reagent is frequently used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[15][][17]

Q2: How should I store this compound?

This compound is moisture-sensitive.[2][3] It should be stored at -20°C with a desiccant.[3][13] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[2][3]

Q3: What is the optimal pH for reacting this compound with a protein?

The optimal pH for the reaction of an NHS ester with a primary amine on a protein is between 7.2 and 8.5.[1][] A commonly recommended range is pH 8.3-8.5, which provides a good balance between amine reactivity and minimizing hydrolysis of the NHS ester.[4]

Q4: Can I use Tris buffer for my conjugation reaction?

No, it is not recommended to use buffers containing primary amines, such as Tris or glycine.[1][2] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[2] Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.[1][4]

Q5: How do I quench the reaction?

To stop the conjugation reaction, you can add a quenching reagent that contains a primary amine.[18] Common quenching agents include Tris, glycine, or hydroxylamine.[1][18] These will react with any unreacted this compound.

Q6: How can I remove unreacted this compound after the reaction?

Unreacted reagent can be removed using techniques such as dialysis, gel filtration (desalting columns), or size-exclusion chromatography.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the general steps for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[2]

  • Preparation of NHS Ester Solution: Equilibrate the vial of this compound to room temperature before opening.[2] Immediately before use, prepare a 10 mM solution of the ester in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[2] The volume of the organic solvent should not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[2][3]

  • Storage: Store the labeled protein under conditions that are optimal for the unmodified protein.[2]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a click chemistry reaction between the propargyl-labeled protein and an azide-containing molecule.

Materials:

  • Propargyl-labeled protein

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO or water)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-labeled protein and the azide-containing molecule (typically at a 1.1 to 5-fold molar excess over the protein).

  • Addition of Ligand and Copper: Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM.

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts. It can be beneficial to add a copper chelator like EDTA before purification.[10]

Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (CuAAC) Protein_NH2 Protein with Primary Amine (-NH2) Reaction1 Conjugation (pH 7.2-8.5) Protein_NH2->Reaction1 Propargyl_PEG7_NHS This compound Propargyl_PEG7_NHS->Reaction1 Propargyl_Protein Propargyl-PEG7-Protein Reaction1->Propargyl_Protein NHS_byproduct NHS (byproduct) Reaction1->NHS_byproduct Reaction2 Click Reaction (Cu(I) catalyst) Propargyl_Protein->Reaction2 Propargyl_Protein->Reaction2 Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using this compound.

G Start Low Conjugation Yield Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was NHS ester solution prepared fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Increase_Concentration Increase protein concentration or molar excess of NHS ester Check_Concentration->Increase_Concentration No Success Improved Yield Check_Concentration->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Check_Concentration Increase_Concentration->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Improving the solubility of proteins modified with Propargyl-PEG7-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for protein modification, with a special focus on improving the solubility of the resulting conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used in bioconjugation.[1][2] It features three key components:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3][4]

  • A Propargyl group , which contains a terminal alkyne. This alkyne can be used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules that have an azide (B81097) group.[1][5]

  • A polyethylene glycol (PEG) spacer with 7 ethylene (B1197577) glycol units (PEG7) . This hydrophilic spacer enhances the solubility of the reagent and the resulting protein conjugate in aqueous solutions.[1][][7]

Q2: What are the main advantages of using a PEG spacer in my protein modification?

PEGylation, the process of attaching PEG chains to molecules, offers several benefits for proteins:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of proteins, which is particularly useful for those prone to aggregation.[][8][9]

  • Improved Stability: PEGylation can protect proteins from enzymatic degradation, increasing their stability.[][8]

  • Extended Circulation Half-Life: The increased size of PEGylated proteins can slow their clearance from the body.[][10]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing an immune response.[9]

Q3: What are the optimal reaction conditions for using this compound?

The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[11] Below this range, the amine is protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.

Q4: What type of buffer should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with the NHS ester.[4][12][13] Good choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers like Tris or glycine.

Troubleshooting Guide: Protein Solubility Issues

One of the most common challenges encountered during protein modification is the precipitation or aggregation of the protein after conjugation. This guide provides a systematic approach to troubleshooting these issues.

Problem: My protein precipitates immediately upon adding the dissolved this compound.

This is often due to the organic solvent used to dissolve the NHS ester.

Possible Cause Troubleshooting Step
Organic Solvent Shock The protein may be sensitive to the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound.
Minimize the volume of the organic solvent in the final reaction mixture (ideally ≤10%).[4][12][13]
Add the dissolved NHS ester solution to the protein solution slowly while gently stirring.
Test the protein's tolerance to the organic solvent by adding small amounts of the solvent alone before the conjugation reaction.

Problem: My protein solution becomes cloudy or precipitates during the incubation period.

This can be caused by several factors related to the reaction conditions and the properties of your protein.

Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for your protein's stability.[14]
Ensure the pH of the reaction buffer is within the optimal range for both the NHS ester reaction (7.2-8.5) and your protein's stability.
Optimize the salt concentration of the buffer. Some proteins are more stable at low salt concentrations, while others require higher salt concentrations to prevent aggregation.[15]
High Molar Excess of Reagent Using a large molar excess of the this compound can lead to excessive modification, which can alter the protein's surface properties and cause aggregation.[14]
Reduce the molar excess of the NHS ester in the reaction.
Perform a titration experiment to find the optimal molar ratio of NHS ester to protein that achieves the desired degree of labeling without causing precipitation.
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[14]
Reduce the concentration of your protein in the reaction mixture.
Proximity to Isoelectric Point (pI) If the pH of the reaction buffer is close to the isoelectric point (pI) of your protein, the protein will have a net neutral charge and be more prone to precipitation.[15]
Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of your protein.

Problem: The purified, modified protein is poorly soluble or precipitates over time.

Even if the conjugation reaction proceeds without immediate precipitation, the final product may have solubility issues.

Possible Cause Troubleshooting Step
Increased Hydrophobicity While the PEG7 spacer is hydrophilic, the propargyl group is more hydrophobic. Depending on the degree of labeling and the nature of the protein, the overall hydrophobicity could increase, leading to reduced solubility.
Reduce the degree of labeling by lowering the molar excess of the NHS ester during the reaction.
Consider using a PEG linker with a longer PEG chain for increased hydrophilicity.
Inappropriate Storage Buffer The storage buffer may not be optimal for the modified protein.
Screen different storage buffers with varying pH and salt concentrations to find the optimal conditions for the modified protein.
Consider adding excipients such as glycerol, arginine, or non-ionic detergents to the storage buffer to improve solubility and prevent aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol provides a starting point for the conjugation reaction. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).[14] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[3]

  • Reaction Setup: Add the desired molar excess of the dissolved this compound to the protein solution. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[12][13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][13] Gentle mixing during incubation is recommended.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and other small molecules by size-exclusion chromatography (desalting column) or dialysis against your desired storage buffer.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of Propargyl-PEG7 molecules conjugated to each protein molecule. It can be determined using various methods, including mass spectrometry or by co-opting the subsequent click reaction with an azide-containing dye and measuring the absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Combine and Incubate (RT or 4°C) protein_prep->conjugation nhs_prep Dissolve Propargyl-PEG7-NHS in DMSO/DMF nhs_prep->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify analyze Analyze Product (e.g., DOL, Solubility) purify->analyze

Caption: Experimental workflow for protein modification.

troubleshooting_logic start Protein Precipitation Observed q1 When does precipitation occur? start->q1 a1_immediate Immediately after adding NHS ester q1->a1_immediate Immediately a1_incubation During incubation q1->a1_incubation During a1_post Post-purification q1->a1_post After sol1 Reduce organic solvent volume a1_immediate->sol1 sol2 Optimize buffer (pH, salt) Reduce molar excess Lower protein concentration a1_incubation->sol2 sol3 Optimize storage buffer Add excipients a1_post->sol3

Caption: Troubleshooting decision tree for precipitation.

References

Technical Support Center: Propargyl-PEG7-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG7-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How do I stop the reaction and quench unreacted this compound?

To quench unreacted this compound, you can add a small molecule containing a primary amine.[1][2] Common quenching agents include Tris, glycine (B1666218), or hydroxylamine.[3] These molecules react with the NHS ester, rendering it inactive towards your target molecule.

Q2: Why is quenching necessary?

Quenching is a critical step to stop the labeling reaction and prevent the unreacted this compound from modifying other molecules in downstream applications. This ensures the specificity of your conjugation.

Q3: Will the quenching agents react with the propargyl group or the PEG linker?

Under standard quenching conditions, common quenching agents like Tris and glycine are not expected to react with the propargyl group or the polyethylene (B3416737) glycol (PEG) linker. The primary reactivity of these quenching agents is towards the N-hydroxysuccinimide (NHS) ester. The propargyl group is typically reacted in a subsequent step via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).[4] The PEG linker is generally stable under these reaction conditions.[5][6]

Q4: What is the optimal pH for the quenching reaction?

The quenching reaction, like the initial labeling reaction, is pH-dependent. The reaction of NHS esters with primary amines is most efficient in the pH range of 7.2-8.5.[1][7] Using a quenching buffer within this pH range will ensure efficient deactivation of the unreacted NHS ester.

Q5: Can I just let the NHS ester hydrolyze to quench the reaction?

Yes, hydrolysis is another method to inactivate NHS esters. The rate of hydrolysis is highly dependent on the pH.[1] At a higher pH (e.g., pH 8.6), the half-life of an NHS ester can be as short as 10 minutes.[1] However, relying solely on hydrolysis can be slower and less controlled than actively quenching with a primary amine-containing reagent. For time-sensitive experiments, active quenching is recommended.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete Quenching Insufficient amount of quenching agent.Increase the molar excess of the quenching agent. A 10-50 fold molar excess relative to the initial amount of this compound is a good starting point.
Suboptimal pH of the quenching buffer.Ensure the pH of the quenching buffer is between 7.2 and 8.5 for efficient reaction with the NHS ester.[1][7]
Short quenching reaction time.Increase the incubation time for the quenching step. Typically, 15-30 minutes at room temperature is sufficient, but this can be extended if needed.
Precipitation upon adding quenching agent High concentration of the quenching agent.Dissolve the quenching agent in the reaction buffer before adding it to the reaction mixture to avoid localized high concentrations.
Unexpected side products Reaction of quenching agent with other functional groups (unlikely but possible).If you suspect side reactions, consider using a different quenching agent. For example, if you are using Tris, you could try glycine or hydroxylamine.
Degradation of the NHS ester reagent.NHS esters are moisture-sensitive.[8] Ensure your this compound is stored properly under dry conditions to prevent hydrolysis before use.

Experimental Protocols

Protocol 1: Quenching with Tris Buffer

This protocol describes a general method for quenching a reaction containing unreacted this compound using Tris buffer.

Materials:

  • Reaction mixture containing unreacted this compound.

  • 1 M Tris-HCl, pH 8.0.

Methodology:

  • To your reaction mixture, add the 1 M Tris-HCl, pH 8.0 solution to a final concentration of 20-50 mM.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • The quenched reaction mixture is now ready for purification to remove the excess quenching agent and the reacted NHS ester byproducts.

Protocol 2: Quenching with Glycine

This protocol provides an alternative method for quenching using a glycine solution.

Materials:

  • Reaction mixture containing unreacted this compound.

  • 1 M Glycine, pH 8.0.

Methodology:

  • Add the 1 M glycine, pH 8.0 solution to your reaction mixture to a final concentration of 20-50 mM.

  • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

  • Proceed with the purification of your target molecule.

Diagrams

Quenching_Workflow cluster_reaction Bioconjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Target Target Molecule (with Primary Amine) Conjugate Propargyl-PEG7-Target Conjugate Target->Conjugate Reaction Unreacted_NHS Unreacted This compound NHS_Ester This compound NHS_Ester->Conjugate NHS_Ester->Unreacted_NHS Purified_Conjugate Purified Propargyl-PEG7-Target Conjugate Conjugate->Purified_Conjugate Purification Quenched_Product Inactive Quenched Product Unreacted_NHS->Quenched_Product Quenching Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Product Quenched_Product->Purified_Conjugate Removal

Caption: Workflow for quenching unreacted this compound.

Caption: Comparison of common quenching agents for NHS ester reactions.

References

Technical Support Center: Propargyl-PEG7-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Propargyl-PEG7-NHS ester for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my protein/antibody for efficient labeling?

A1: The optimal molar ratio, also known as the challenge ratio, is empirical and depends on several factors including the concentration of your protein, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of labeling (DOL).[1] For antibodies (e.g., IgG) at a concentration of 1-10 mg/mL, a starting point of a 20-fold molar excess of the PEG NHS Ester linker typically results in a DOL of 4-6.[2] However, it is highly recommended to perform a pilot experiment with varying molar ratios to determine the optimal condition for your specific application. For initial optimization, you could test molar ratios of 3:1, 9:1, and 15:1 (ester:antibody).[3]

Q2: My labeling efficiency is low. What are the potential causes and how can I improve it?

A2: Low labeling efficiency is a common issue that can arise from several factors:

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[] At lower pH values, the primary amines are protonated and less reactive.

  • Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction. The rate of hydrolysis increases with higher pH.[]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency. Always use amine-free buffers like PBS, HEPES, or bicarbonate buffer.

  • Low protein concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[2]

  • Reagent quality: Ensure your this compound is fresh and has been stored correctly, protected from moisture, to prevent hydrolysis before use.

To improve efficiency, verify the pH of your reaction buffer, consider increasing the molar excess of the NHS ester, and ensure your protein is at an adequate concentration in an amine-free buffer.

Q3: My protein precipitates after labeling. What can I do?

A3: Protein precipitation post-labeling can be caused by:

  • Over-labeling: The addition of too many this compound molecules can alter the protein's isoelectric point and solubility, leading to aggregation. To address this, reduce the molar ratio of the NHS ester in your reaction.

  • Hydrophobicity of the label: While the PEG7 spacer in this compound enhances hydrophilicity, excessive labeling can still increase the overall hydrophobicity of the protein, potentially causing precipitation.

  • Solvent concentration: If the NHS ester is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%).[2]

Q4: How do I determine the Degree of Labeling (DOL)?

A4: The DOL, which represents the average number of labels per protein molecule, is a critical parameter to quantify.[5][6] For many applications involving antibodies, an optimal DOL is typically between 2 and 10.[6] A common method to determine the DOL is through UV-Vis spectrophotometry, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at a wavelength specific to the label if it has a chromophore. However, as the propargyl group does not have a distinct UV-Vis absorbance, other methods like mass spectrometry (to determine the mass shift upon labeling) or analytical techniques like HIC (Hydrophobic Interaction Chromatography) or RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) can be used to characterize the conjugate and determine the DOL.[7]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Labeling Incorrect buffer pH (too low).Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.
Hydrolysis of this compound.Prepare the NHS ester solution immediately before use. Avoid moisture. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Insufficient molar excess of the NHS ester.Increase the molar ratio of this compound to the protein.
Low protein concentration.Concentrate the protein solution to at least 1-2 mg/mL.
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the NHS ester used in the reaction.
High concentration of organic solvent.Ensure the final concentration of DMSO or DMF is below 10%.[2]
Inconsistent Results Variability in reagent activity.Use a fresh vial of this compound for each experiment and store it properly.
Inaccurate protein concentration measurement.Accurately determine the protein concentration before calculating the required amount of NHS ester.

Quantitative Data

The degree of labeling (DOL) is directly influenced by the molar ratio of the NHS ester to the protein. The following table provides an overview of expected DOLs based on commonly used starting molar excess ratios for antibody labeling.

Target ProteinProtein ConcentrationMolar Excess (Ester:Protein)Expected Degree of Labeling (DOL)Reference(s)
IgG Antibody1-10 mg/mL20:14 - 6[2]
IgG Antibody2 mg/mL15:1Not specified, but used as a starting point for optimization
Goat anti-rabbit IgG2 mg/mL15:1To be determined experimentally[3]
Goat anti-rabbit IgG2 mg/mL9:1To be determined experimentally[3]
Goat anti-rabbit IgG2 mg/mL3:1To be determined experimentally[3]

Note: These values should be used as a starting point. The optimal molar ratio and resulting DOL should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio for Protein Labeling

This protocol outlines a method to determine the optimal molar ratio of this compound for your specific protein.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., desalting columns)

2. Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a known concentration (ideally 2-5 mg/mL). If necessary, perform a buffer exchange.

  • NHS Ester Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[3]

  • Labeling Reaction Setup:

    • Set up a series of parallel reactions with varying molar excess of the NHS ester. For example, for an antibody, you could test ratios of 3:1, 9:1, and 15:1 (ester:antibody).[3]

    • Calculate the volume of the NHS ester stock solution needed for each reaction based on the protein amount and the desired molar excess.

  • Reaction Incubation:

    • Add the calculated volume of the NHS ester solution to the respective protein solutions while gently vortexing.

    • Incubate the reactions at room temperature for 1 hour or at 4°C for 2 hours to overnight. Protect from light if the final application is light-sensitive.

  • Quenching the Reaction (Optional):

    • Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and reaction by-products using a desalting column or dialysis.

  • Analysis:

    • Analyze the DOL for each reaction using an appropriate method (e.g., mass spectrometry).

    • Assess the labeled protein for any signs of precipitation or aggregation.

    • Evaluate the biological activity of the labeled protein in your downstream application to ensure it has not been compromised.

3. Determining the Optimal Ratio:

  • The optimal molar ratio is the one that provides the desired DOL without causing protein precipitation or significant loss of biological activity.

Visualizations

G cluster_prep Preparation cluster_reaction Optimization Reactions cluster_analysis Analysis P Protein in Amine-Free Buffer R1 Reaction 1 (e.g., 3:1 Molar Ratio) P->R1 R2 Reaction 2 (e.g., 9:1 Molar Ratio) P->R2 R3 Reaction 3 (e.g., 15:1 Molar Ratio) P->R3 NHS This compound in DMSO/DMF NHS->R1 NHS->R2 NHS->R3 Purify Purification R1->Purify R2->Purify R3->Purify DOL Determine DOL Purify->DOL Activity Assess Activity Purify->Activity Optimal Select Optimal Ratio DOL->Optimal Activity->Optimal

Caption: Experimental workflow for optimizing the molar ratio of this compound.

G cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Reaction Protein Protein-NH2 (Primary Amine on Protein) Reaction Amine-Reactive Labeling (pH 7.2-8.5) Protein->Reaction Nucleophilic Attack NHS_Ester This compound NHS_Ester->Reaction Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Conjugate Propargyl-PEG7-Protein (Stable Amide Bond) NHS_LG N-hydroxysuccinimide (Leaving Group) Reaction->Conjugate Reaction->NHS_LG Water H2O Water->Hydrolysis Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) Hydrolysis->Hydrolyzed_Ester

Caption: Reaction of this compound with a primary amine and the competing hydrolysis reaction.

References

Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from my click reaction?

A1: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium (B1175870) chloride.[1][2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica (B1680970) gel, or alumina (B75360).[1][3] These materials can adsorb the copper catalyst, allowing the product to pass through.

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[1][2][4] The resin can be stirred with the reaction mixture and then filtered off.

  • Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[5][6][7]

  • Chromatography: Standard techniques like column chromatography (silica gel or alumina) or size-exclusion chromatography can be effective for purifying the product and removing the copper catalyst.[8][9]

Q2: My product is still blue/green after purification. What does this mean and what should I do?

A2: A persistent blue or green color in your product is a strong indication of residual copper contamination. This can occur due to incomplete removal by the initial purification method or if your product itself can chelate copper. To address this, you can try repeating the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh plug of silica gel.[3] A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.

Q3: My product is water-soluble. How can I remove the copper catalyst without losing my product during aqueous washes?

A3: For water-soluble products, aqueous extraction is not ideal. In this case, the following methods are recommended:

  • Scavenger Resins: Use a solid-supported metal scavenger (e.g., Chelex resin). The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.[1][2][4]

  • Dialysis: If your product is a macromolecule (e.g., protein, large polymer), dialysis against a buffer containing EDTA is a suitable method.[5][6][7]

  • Size Exclusion Chromatography: This technique separates molecules based on size and can be used to separate your larger product from the smaller copper catalyst complex.[8]

Q4: Can I combine different copper removal methods?

A4: Yes, combining methods is often the most effective strategy to ensure complete removal of the copper catalyst. A common and highly effective approach is to first perform an aqueous wash with a chelating agent to complex the majority of the copper, followed by filtration through a plug of silica gel or alumina to remove any remaining traces.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent blue or green color in the product after purification. Incomplete removal of copper catalyst.- Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).- Pass the product through a plug of silica gel or alumina.- Use a scavenger resin.
The product itself chelates copper.- Try a stronger chelating agent for the wash.- Use a scavenger resin with a very high affinity for copper.
Low product yield after aqueous workup. The product is partially water-soluble and is being lost in the aqueous phase.- For organic-soluble products, use brine (saturated NaCl solution) to wash the organic layer and reduce the solubility of the organic product in the aqueous phase.- For water-soluble products, avoid aqueous washes and use scavenger resins, dialysis, or size exclusion chromatography.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Centrifuge the mixture to separate the layers.
Broad or absent peaks in NMR spectrum. Paramagnetic interference from residual copper.- Pass the sample through a short plug of silica gel or alumina before NMR analysis.- Ensure thorough removal of copper using one of the recommended methods.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarity and affinity for the stationary phase.- First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a scavenger resin to remove copper prior to chromatography.

Quantitative Data on Copper Removal

Direct comparative studies on the efficiency of different copper removal methods under identical conditions are limited in the scientific literature. However, the following table summarizes available data to provide an indication of the effectiveness of various techniques.

Method Initial Copper Concentration Final Copper Concentration Removal Efficiency Reference/Notes
Scavenger Resin (Thiourea-based) 820 ppm7 ppm>99%In a scaled-up Sandmeyer reaction, which also uses a copper catalyst.
Aqueous Wash (Ammonia) Not specified< 50 ppmNot specifiedEffective for removing copper(I) salts. The number of washes is critical.[3]
Modified Graphene Oxide (EGO) 25 mg/L~2.5 mg/L~89.94%Adsorption study for copper ions from aqueous solution.
Modified Silica Gel (NTA-silica gel) 20 mg/L~0.2 - 0.8 mg/L96% to 99%Adsorption study for copper ions from water.

Note: The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented should be used as a guideline, and optimization for a specific reaction is often necessary.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, pH adjusted to 8 with NaOH.

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Protocol 2: Filtration through a Silica Gel Plug

This method is useful for removing finely suspended or dissolved copper species and can be used as a standalone method or in combination with an aqueous wash.

Materials:

  • Crude product dissolved in a minimal amount of a suitable solvent

  • Silica gel (for flash chromatography)

  • Pasteur pipette or a small chromatography column

  • Cotton or glass wool

  • Sand

  • Eluting solvent

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or small column.

  • Add a small layer of sand (approx. 0.5 cm).

  • Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).

  • Add another small layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure the product has passed through.

  • Concentrate the filtrate to obtain the purified product.

Protocol 3: Copper Removal with a Scavenger Resin

This protocol is particularly useful for water-soluble products or when aqueous extraction is not feasible.

Materials:

  • Reaction mixture (in a suitable solvent)

  • Copper scavenger resin (e.g., Chelex 100, or other commercially available resins)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

Diagrams

Copper_Removal_Workflow start Click Reaction Mixture (with Copper Catalyst) is_product_water_soluble Is the product water-soluble? start->is_product_water_soluble aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) is_product_water_soluble->aqueous_wash No scavenger_resin Use Scavenger Resin or Dialysis is_product_water_soluble->scavenger_resin Yes is_copper_removed Is copper removed? aqueous_wash->is_copper_removed combine_methods Combine Methods: Aqueous Wash + Filtration aqueous_wash->combine_methods scavenger_resin->is_copper_removed silica_filtration Filtration through Silica/Alumina Plug silica_filtration->is_copper_removed silica_filtration->combine_methods is_copper_removed->silica_filtration No end Copper-Free Product is_copper_removed->end Yes

A decision-making workflow for selecting a copper removal method.

Chelation_Process cluster_aqueous Aqueous Phase product_cu Product + Cu²⁺ cu_edta [Cu-EDTA]²⁻ Complex (Water Soluble) product_cu->cu_edta Extraction product_clean Copper-Free Product (in Organic Phase) product_cu->product_clean Purification edta EDTA edta->cu_edta

The process of copper removal via chelation with EDTA during liquid-liquid extraction.

References

Technical Support Center: Characterization of Propargyl-PEG7-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG7-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional crosslinking reagent. It contains a propargyl group (a terminal alkyne) and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts with primary amines (like those on the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds.[3][4] The propargyl group can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach the conjugate to a molecule containing an azide (B81097) group.[1][2] The polyethylene (B3416737) glycol (PEG) spacer (PEG7) increases the hydrophilicity and solubility of the molecule in aqueous solutions.[1][2] This reagent is commonly used in bioconjugation, drug delivery, and nanotechnology.[5]

Q2: What are the optimal reaction conditions for conjugating this compound to a protein?

The NHS ester reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[6][7] Common buffers used include phosphate-buffered saline (PBS).[8] It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[6][8] Reactions are typically run for 30-60 minutes at room temperature or for 2 hours on ice.[8] The concentration of the protein and the molar excess of the this compound will also affect the reaction efficiency.[6]

Q3: How should I store and handle this compound?

This compound is sensitive to moisture.[3][8] It should be stored at -20°C in a desiccated environment.[1][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[8][9] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6][8] Stock solutions in aqueous buffers should not be prepared for long-term storage due to the hydrolysis of the NHS ester.[6][8]

Q4: How can I confirm the successful conjugation of this compound to my molecule of interest?

Several analytical techniques can be used to confirm conjugation. Mass spectrometry (MS) is a powerful tool to determine the mass of the resulting conjugate, which will show an increase corresponding to the mass of the this compound (molecular weight approx. 489.5 g/mol ).[1][5] High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), can be used to separate the conjugate from the unreacted starting materials.[10][11] For larger biomolecules, size-exclusion chromatography (SEC) can also be effective.[10] Nuclear magnetic resonance (NMR) spectroscopy can also be used to detect the presence of the propargyl and PEG moieties in the final product.[12]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[7]- Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[6] - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[6] - Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[6]
Presence of Competing Amines: Buffers like Tris or glycine contain primary amines that compete with the target molecule.[6]- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[8]
Inaccessible Primary Amines on Target: The primary amines on the target molecule may be sterically hindered or buried within its three-dimensional structure.[6]- Consider denaturing the protein under mild conditions if its native structure is not required for the final application. - Increase the molar excess of the this compound to drive the reaction forward.[6]
Multiple Conjugation Products or Polydispersity PEG Heterogeneity: While this compound is a discrete PEG compound, broader PEG reagents can be polydisperse, leading to a range of conjugate masses.[13][14]- Confirm the purity and monodispersity of the this compound using mass spectrometry.
Multiple Reaction Sites: Proteins often have multiple primary amines (N-terminus and lysine residues), leading to conjugation at various sites.[7]- Optimize the molar ratio of the NHS ester to the protein to control the degree of labeling.[8] - Use analytical techniques like mass spectrometry to characterize the distribution of PEGylated species.[15]
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The conjugate and unreacted starting materials may have similar chromatographic properties.- Optimize the HPLC gradient (for RP-HPLC) or select a different column chemistry. - For large protein conjugates, size-exclusion chromatography (SEC) can effectively separate the conjugate from the smaller unreacted PEG reagent.[10]
Inconsistent Results in Downstream "Click" Reaction Hydrolysis of the NHS Ester Prior to Conjugation: If the NHS ester has hydrolyzed, the propargyl group will not be attached to the target molecule.- Re-evaluate the conjugation reaction conditions and confirm the presence of the propargyl group in the purified conjugate using NMR or mass spectrometry.
Oxidation of Copper Catalyst: The Cu(I) catalyst used in CuAAC is prone to oxidation.[16]- Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) during the click reaction.[16] - Degas all solutions to remove dissolved oxygen.[16]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation
  • Preparation of Reagents:

    • Allow the vial of this compound to come to room temperature before opening.[8]

    • Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS ester.[17]

    • Purify the conjugate to remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.[8]

Protocol 2: Characterization by Mass Spectrometry
  • Sample Preparation:

    • Prepare the purified conjugate at a suitable concentration for mass spectrometry analysis (typically 0.1-1 mg/mL).

    • For electrospray ionization (ESI), the sample should be in a volatile buffer.

  • ESI-MS Analysis:

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum over an appropriate m/z range.

    • Due to the PEG chain, the spectrum may show a distribution of multiply charged ions.[13]

    • Deconvolute the raw data to obtain the zero-charge mass spectrum.[13] The deconvoluted spectrum should show a mass shift corresponding to the number of attached this compound moieties.

  • Data Interpretation:

    • The mass of the conjugate will be the mass of the unconjugated molecule plus n * (mass of Propargyl-PEG7), where n is the number of attached linkers.

    • The presence of multiple peaks may indicate different degrees of labeling.

Protocol 3: Characterization by RP-HPLC
  • Instrumentation and Columns:

    • Use a high-performance liquid chromatography system with a UV detector.

    • A C8 or C18 reverse-phase column is typically suitable.[11][18]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Run a linear gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes) to elute the conjugate.

  • Analysis:

    • Inject the purified conjugate and the unconjugated starting material as a control.

    • The conjugate should have a different retention time than the starting material, typically eluting later due to the increased hydrophobicity from the propargyl group and the length of the PEG chain.

    • The purity of the conjugate can be assessed by the peak area.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent_prep Prepare Protein in Amine-Free Buffer conjugation Mix Protein and PEG-NHS Ester reagent_prep->conjugation peg_prep Dissolve Propargyl-PEG7-NHS in Anhydrous DMSO/DMF peg_prep->conjugation incubation Incubate at RT or 4°C conjugation->incubation purification Purify Conjugate (SEC or Dialysis) incubation->purification analysis Characterize by MS, HPLC, NMR purification->analysis

Caption: Workflow for the conjugation of this compound to a protein.

troubleshooting_logic start Low/No Conjugation? check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis Yes success Successful Conjugation start->success No check_buffer Amine-Free Buffer Used? check_hydrolysis->check_buffer No solution_hydrolysis Use Fresh Reagent, Optimize pH/Temp check_hydrolysis->solution_hydrolysis Yes check_accessibility Are Primary Amines Accessible? check_buffer->check_accessibility Yes solution_buffer Use PBS or HEPES check_buffer->solution_buffer No solution_accessibility Increase Molar Excess, Consider Denaturation check_accessibility->solution_accessibility No failure Re-evaluate Protocol check_accessibility->failure Yes solution_hydrolysis->success solution_buffer->success solution_accessibility->success

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to Validating Propargyl-PEG7-NHS Ester Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biomolecules, improving their stability, solubility, and pharmacokinetic profiles.[1][2] Propargyl-PEG7-NHS ester is a heterobifunctional linker that facilitates this process. It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins, and a terminal alkyne group (propargyl), which can be used for subsequent modifications via "click chemistry".[3][4][5]

Successful conjugation is paramount for the desired therapeutic effect, and rigorous validation is a critical step in the development of bioconjugates.[6] This guide compares common analytical methods for validating the conjugation of this compound to proteins and provides the necessary experimental protocols for researchers, scientists, and drug development professionals.

The Conjugation Reaction: A Two-Step Process

The validation process begins with a clear understanding of the underlying chemistry. The NHS ester of the Propargyl-PEG7-NHS reagent reacts with primary amine groups (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein to form a stable amide bond.[7] This is typically followed by a purification step to remove unreacted PEG reagent. The incorporated propargyl group can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an azide-containing molecule for further functionalization or detection.[8][9]

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Click Chemistry (Optional) Protein Protein Conjugated_Protein Propargyl-PEGylated Protein Protein->Conjugated_Protein Primary Amines (Lys, N-terminus) pH 7-9 Propargyl_PEG7_NHS This compound Propargyl_PEG7_NHS->Conjugated_Protein NHS_byproduct NHS Conjugated_Protein->NHS_byproduct Detected_Protein Labeled PEGylated Protein Conjugated_Protein->Detected_Protein Cu(I) catalyst Azide_Molecule Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Molecule->Detected_Protein

Diagram of the this compound conjugation process.

Comparative Analysis of Validation Methods

A variety of analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method depends on the specific information required, the available instrumentation, and the properties of the protein conjugate.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.Apparent molecular weight shift, estimation of conjugation efficiency.Simple, widely available, inexpensive, good for initial screening.Low resolution, potential for band smearing due to PEG-SDS interaction, provides only apparent molecular weight.[10][11]
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of PEGylation (number of PEG chains per protein), confirmation of identity.[12][13]High accuracy and sensitivity, provides detailed molecular information.[14]Requires specialized equipment, can be challenging for heterogeneous mixtures, potential for signal suppression.[6]
High-Performance Liquid Chromatography (HPLC) Separation based on size (SEC) or hydrophobicity (RP-HPLC).Separation of conjugated from unconjugated protein, quantification of reaction products, assessment of purity.[2]High resolution, quantitative, can be coupled with other detectors (e.g., MS).[15]SEC may have poor resolution for small PEG chains, RP-HPLC can be challenging for large, heterogeneous conjugates.[11]
UV-Vis Spectroscopy Measures the absorbance of light by the protein.Can be used to determine protein concentration, but not a direct measure of conjugation.[16][17]Simple, rapid, non-destructive.[16]Indirect method for confirming conjugation, PEG itself does not have a strong UV chromophore.[18]
Click Chemistry with Reporter Tags The propargyl group on the PEGylated protein reacts with an azide-functionalized reporter (e.g., fluorescent dye, biotin).Confirms the presence of the propargyl group, allows for visualization (e.g., in-gel fluorescence) or affinity purification.[8][9]Highly specific and bio-orthogonal, offers a secondary validation method.[5]Requires an additional reaction step, dependent on the efficiency of the click reaction.

Experimental Workflow for Validation

A systematic approach to validation ensures comprehensive characterization of the protein conjugate. The following workflow outlines the key steps from conjugation to final analysis.

G start Start: Protein & this compound conjugation Conjugation Reaction start->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification sds_page SDS-PAGE Analysis purification->sds_page Initial Check click_reaction Click Reaction with Azide-Reporter purification->click_reaction Functional Check hplc HPLC Analysis (SEC or RP-HPLC) sds_page->hplc mass_spec Mass Spectrometry (MALDI-TOF or ESI-MS) hplc->mass_spec Detailed Characterization end End: Validated Conjugate mass_spec->end click_analysis Analysis of Labeled Protein (e.g., Fluorescence Gel Scan) click_reaction->click_analysis click_analysis->end

A general experimental workflow for validating protein conjugation.

Detailed Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylated Protein
  • Sample Preparation : Mix 10-15 µg of the unconjugated protein, the PEGylated protein, and a molecular weight marker with 2X Laemmli sample buffer.

  • Heating : Heat the samples at 95°C for 5 minutes. Note: Some PEG-maleimide conjugates can be unstable at high temperatures, though this is less of a concern for NHS ester linkages.[19]

  • Gel Electrophoresis : Load the samples onto a 4-20% polyacrylamide gel. Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

  • Staining : Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[20] A barium-iodide stain can be used to specifically visualize PEG.[20]

  • Analysis : Compare the bands of the unconjugated and PEGylated protein. A successful conjugation will result in a band shift to a higher apparent molecular weight for the PEGylated protein.[21] The intensity of the bands can give a qualitative estimate of the conjugation efficiency.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis
  • Sample Preparation : Mix 1 µL of the protein sample (unconjugated and PEGylated, at approximately 1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA).[13]

  • Spotting : Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for positive ions.

  • Data Analysis : Determine the molecular weight of the unconjugated protein. The spectrum of the PEGylated protein should show a series of peaks corresponding to the protein with one, two, three, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the this compound.[13]

Protocol 3: Click Chemistry-Based Fluorescence Detection
  • Click Reaction : To 50 µg of the purified Propargyl-PEGylated protein in PBS, add the following:

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488) at a 5-fold molar excess.

    • Freshly prepared 50 mM sodium ascorbate (B8700270) (10 equivalents).

    • 100 mM copper(II) sulfate (B86663) (1.2 equivalents).[22]

  • Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification : Remove excess reagents using a desalting column.

  • Analysis :

    • In-gel Fluorescence : Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager with the appropriate excitation and emission filters. A fluorescent band at the expected molecular weight confirms the presence of the propargyl group.

    • Fluorometry : Measure the fluorescence of the solution to quantify the amount of incorporated fluorophore.

Choosing the Right Validation Method

The selection of an appropriate validation method is crucial for obtaining meaningful data. The following decision tree can guide researchers in choosing the most suitable technique(s) for their specific needs.

G start What is the primary question? q1 Did the reaction work at all? start->q1 q2 What is the degree of PEGylation? start->q2 q3 Is the conjugate pure? start->q3 q4 Is the propargyl group accessible? start->q4 a1 SDS-PAGE q1->a1 Quick, qualitative check a2 Mass Spectrometry q2->a2 Precise mass information needed a3 HPLC (SEC/RP-HPLC) q3->a3 Separation and quantification required a4 Click Chemistry with Reporter q4->a4 Confirmation of alkyne functionality

Decision tree for selecting a validation method.

By employing a combination of these methods, researchers can confidently validate the conjugation of this compound to their protein of interest, ensuring the quality and consistency of their bioconjugates for downstream applications.

References

A Comparative Guide to the Characterization of Propargyl-PEG7-NHS Ester Conjugates by MALDI-TOF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of Propargyl-PEG7-NHS ester. It includes a detailed experimental protocol for MALDI-TOF analysis, a comparison with alternative analytical techniques, and supporting data to aid in the selection of the most appropriate characterization method for your research needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, making it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Accurate characterization of this reagent is crucial to ensure its purity and proper performance in subsequent conjugation reactions.

Molecular Structure and Properties:

  • Molecular Formula: C₂₂H₃₅NO₁₁[1][2]

  • Molecular Weight: 489.52 g/mol [1]

  • Functionality: The propargyl group enables "click chemistry" reactions with azide-modified molecules, while the NHS ester reacts with primary amines to form stable amide bonds.

Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF is a powerful technique for the characterization of synthetic polymers like PEG, providing information on molecular weight, purity, and the presence of adducts.[3][4] For a discrete compound like this compound, MALDI-TOF can be used to confirm its molecular weight and assess its integrity.

Expected MALDI-TOF Data

A successful MALDI-TOF analysis of this compound is expected to yield a primary peak corresponding to the intact molecule adducted with a cation from the matrix or a cationizing agent. Given the common use of sodium salts as cationizing agents for PEGs, the expected primary ion would be the sodium adduct [M+Na]⁺.

AnalyteTheoretical Mass (M)Expected Primary IonExpected m/z
This compound489.52 Da[M+Na]⁺512.51

Note: The observed mass may vary slightly due to instrument calibration and resolution. The presence of other adducts (e.g., [M+K]⁺) or fragments is also possible depending on the sample preparation and instrument settings.

Experimental Protocol for MALDI-TOF Analysis

This protocol is adapted from established methods for the analysis of PEG standards.[3]

Materials:

  • Sample: this compound

  • Matrix Solution: 15.8 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in ethanol (B145695).[3]

  • Cationizing Agent: 5.9 mg/mL sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[3]

  • Solvent: Ethanol or a suitable solvent for the sample.

  • MALDI Target Plate: Ground steel target plate.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in ethanol at a concentration of approximately 1-2 mg/mL.

  • Mixture Preparation: In an Eppendorf tube, mix the matrix solution, cationizing agent, and sample solution in a 5:1:1 (v/v/v) ratio.[3]

  • Spotting: Pipette 0.5 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[3]

  • Data Acquisition:

    • Instrument: A Bruker Autoflex Speed MALDI-TOF mass spectrometer or equivalent.[3]

    • Mode: Positive reflector mode is recommended for higher resolution of low molecular weight compounds.

    • Laser: A nitrogen laser (337 nm) is typically used. The laser intensity should be optimized to achieve good signal-to-noise without causing excessive fragmentation.

    • Calibration: Calibrate the instrument using a suitable standard for the mass range of interest.

Workflow for MALDI-TOF Characterization

cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation Sample This compound Mix Mix (5:1:1) Sample->Mix Matrix CHCA Matrix Solution Matrix->Mix Cation NaTFA Solution Cation->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry Analyze Acquire Mass Spectrum Dry->Analyze Spectrum Mass Spectrum Analyze->Spectrum Verify Verify m/z of [M+Na]⁺ Spectrum->Verify

Caption: Experimental workflow for MALDI-TOF analysis of this compound.

Comparison with Alternative Characterization Methods

While MALDI-TOF is a valuable tool, other analytical techniques can provide complementary or, in some cases, more suitable information for the characterization of this compound. The primary alternatives include Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMALDI-TOFESI-MS / LC-MSHPLC (UV, CAD, RI)NMR Spectroscopy
Primary Information Molecular weight confirmation, purity assessment.[3]Molecular weight confirmation, fragmentation for structural analysis.Purity assessment, quantification.[5][6]Definitive structural elucidation and confirmation.[7]
Sample Throughput HighModerate to High (especially with direct infusion)ModerateLow
Quantitative Ability Generally considered semi-quantitative; can be quantitative with internal standards.[8]Good with appropriate internal standards.Excellent, especially with detectors like CAD for non-UV active compounds.[5][6]Quantitative (qNMR) with high accuracy but lower sensitivity.
Strengths Simple sample preparation, tolerant to some salts and buffers, good for mixtures and heterogeneity.[4]Easily coupled with liquid chromatography (LC) for separation of mixtures, provides information on multiply charged species.[4]High precision and reproducibility for quantification, established methods for purity determination.[5]Provides detailed structural information, including atom connectivity.
Limitations Potential for matrix interference in the low mass range, can be difficult for quantification without standards.[9]Can be sensitive to salts and buffers, may produce complex spectra with multiple charge states.Requires a chromophore for UV detection; CAD or RI is needed for PEGs.[6]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures.
LOD/LOQ Generally in the low fmol to pmol range.Typically in the low fmol to pmol range.For HPLC-CAD, LOD can be < 85 ng/mL and LOQ < 280 ng/mL for similar molecules.[10]In the µg to mg range.

Comparison of Analytical Techniques

cluster_maldi MALDI-TOF cluster_esi ESI-MS / LC-MS cluster_hplc HPLC (UV/CAD/RI) cluster_nmr NMR MALDI Molecular Weight ID Purity Assessment ESI MW & Structural Info Coupling with LC HPLC Quantitative Purity High Precision NMR Definitive Structure Connectivity Analyte This compound Analyte->MALDI Fast Screening Analyte->ESI Detailed MS Analysis Analyte->HPLC Quantification Analyte->NMR Structure Confirmation

Caption: Comparison of analytical techniques for this compound.

Conclusion and Recommendations

The choice of analytical technique for characterizing this compound conjugates depends on the specific requirements of the analysis.

  • For rapid identity and purity confirmation , MALDI-TOF is an excellent choice due to its high throughput and simple sample preparation. It provides a quick and reliable assessment of the molecular weight.

  • For more detailed structural information or when analyzing complex mixtures that require separation, LC-ESI-MS is preferable. The ability to couple with liquid chromatography allows for the separation of impurities before mass analysis.

  • NMR spectroscopy remains the gold standard for definitive structural elucidation and should be used to confirm the structure of a newly synthesized batch or to investigate any structural ambiguities.

For routine quality control of commercially available this compound, a combination of MALDI-TOF for identity confirmation and HPLC-CAD for quantitative purity assessment would provide a comprehensive and robust characterization workflow.

References

A Comparative Guide to the HPLC Analysis of Propargyl-PEG7-NHS Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins and peptides with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. Propargyl-PEG7-NHS ester is a popular reagent for this purpose, enabling the introduction of a PEG linker and a terminal alkyne group for subsequent "click" chemistry applications. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the biomolecule, forming a stable amide bond.

Following the conjugation reaction, a complex mixture of the desired PEGylated product, unreacted biomolecule, excess this compound, and potential side products may be present. Accurate and robust analytical techniques are therefore crucial for the characterization and quality control of the reaction products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these complex mixtures. This guide provides a comparative overview of various HPLC methods and an alternative technique, Capillary Electrophoresis, for the analysis of this compound reaction products, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method depends on the specific properties of the biomolecule and the information required. The following table summarizes the performance of different HPLC modes and Capillary Electrophoresis for the analysis of this compound reaction products.

Analytical Method Principle of Separation Primary Application Advantages Disadvantages
Size-Exclusion HPLC (SEC-HPLC) Hydrodynamic volume (size and shape)Separation of PEGylated conjugate from unreacted protein and excess PEG reagent.Mild, non-denaturing conditions; good for aggregate analysis.[1]Limited resolution for species of similar size; may not separate positional isomers.[2]
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of PEGylated product from unreacted protein and positional isomers.High resolving power; compatible with mass spectrometry.[3]Can be denaturing for some proteins; requires organic solvents.[4]
Ion-Exchange HPLC (IEX-HPLC) Net surface chargeSeparation of PEGylated isomers and unreacted protein based on charge differences.High selectivity for charged species; non-denaturing conditions.PEGylation can shield charges, potentially reducing separation efficiency.[5]
Hydrophobic Interaction HPLC (HIC) HydrophobicitySeparation of conjugates with different degrees of PEGylation (drug-to-antibody ratio).Milder than RP-HPLC, often preserving protein structure and activity.[6]Requires high salt concentrations, which can be corrosive to equipment.[7]
Capillary Electrophoresis (CE) Charge-to-mass ratioHigh-efficiency separation of charged species, including positional isomers.Extremely high resolution and efficiency; minimal sample and solvent consumption.[8]Lower sample loading capacity and sensitivity compared to HPLC.[9]

Experimental Protocols

General Protocol for Conjugation of a Protein with this compound
  • Protein Preparation: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a concentration of 1-10 mg/mL.[10]

  • Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[4]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.

  • Analysis: Proceed with HPLC or CE analysis of the reaction mixture.

Detailed HPLC Methodologies

The following are representative protocols for the analysis of a model protein (e.g., a monoclonal antibody or a peptide) conjugated with this compound.

1. Size-Exclusion HPLC (SEC-HPLC)

  • Objective: To separate the PEGylated protein from the unconjugated protein and excess PEG reagent based on size.

  • Column: A silica-based column with a pore size appropriate for the molecular weight of the protein and its conjugate (e.g., 300 Å for larger proteins).

  • Mobile Phase: 150 mM sodium phosphate (B84403) buffer, pH 7.0.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for the protein and conjugate) and 220 nm (for the peptide backbone).

  • Expected Elution Order: 1st - Aggregates, 2nd - PEGylated protein, 3rd - Unconjugated protein, 4th - this compound.

2. Reversed-Phase HPLC (RP-HPLC)

  • Objective: To achieve high-resolution separation of the PEGylated and unconjugated species based on hydrophobicity.

  • Column: A C4 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 60-80 °C to improve peak shape.[7]

  • Detection: UV absorbance at 220 nm and 280 nm. This method is also highly compatible with mass spectrometry for identity confirmation.[3]

Visualizing the Workflow and Reaction

experimental_workflow Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation Reaction protein_prep->conjugation reagent_prep This compound in DMSO/DMF reagent_prep->conjugation hplc_system HPLC System (Pump, Injector, Column) conjugation->hplc_system Inject Reaction Mixture sec SEC-HPLC hplc_system->sec rp_hplc RP-HPLC hplc_system->rp_hplc iex IEX-HPLC hplc_system->iex hic HIC-HPLC hplc_system->hic detector UV/Vis Detector sec->detector rp_hplc->detector iex->detector hic->detector chromatogram Chromatogram Generation detector->chromatogram data_analysis Peak Integration & Quantification chromatogram->data_analysis

Caption: HPLC analysis workflow from sample preparation to data interpretation.

reaction_pathway This compound Reaction Pathway cluster_products Reaction Products protein Protein-NH2 (Primary Amine) reaction_mixture Reaction Mixture protein->reaction_mixture peg_reagent This compound peg_reagent->reaction_mixture conjugated_protein Protein-NH-CO-PEG7-Propargyl (Desired Product) reaction_mixture->conjugated_protein unreacted_protein Unreacted Protein-NH2 reaction_mixture->unreacted_protein excess_reagent Excess/Hydrolyzed PEG Reagent reaction_mixture->excess_reagent

Caption: Reaction of this compound with a protein's primary amine.

Conclusion

The analysis of this compound reaction products is critical for ensuring the quality and efficacy of the resulting bioconjugates. HPLC is an indispensable tool for this purpose, offering a range of separation modes to suit different analytical needs.

  • SEC-HPLC is ideal for initial assessment of the reaction mixture, providing a good overview of the separation between the high molecular weight conjugate and lower molecular weight reactants.

  • RP-HPLC offers the highest resolution for separating the desired product from closely related species, including positional isomers, and is readily coupled with mass spectrometry for definitive identification.

  • IEX-HPLC and HIC-HPLC provide valuable orthogonal separation mechanisms, particularly for more complex bioconjugates like antibody-drug conjugates.

For analyses requiring even higher resolution, Capillary Electrophoresis presents a powerful alternative, though with some trade-offs in sensitivity and sample loading capacity. The choice of the optimal analytical method will ultimately depend on the specific characteristics of the biomolecule, the scale of the reaction, and the level of detail required for characterization. By leveraging the appropriate analytical tools, researchers can effectively monitor and optimize their bioconjugation reactions, leading to the development of well-characterized and high-quality therapeutic agents.

References

Propargyl-PEG7-NHS Ester: A Comparative Guide to PEGylation Reagents in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. Propargyl-PEG7-NHS ester has emerged as a valuable tool for researchers, offering a unique combination of amine reactivity, a hydrophilic spacer, and a terminal alkyne for "click" chemistry applications. This guide provides an objective comparison of this compound with other commonly used PEG-NHS esters, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.

Introduction to this compound and Alternatives

This compound is a heterobifunctional linker composed of three key components:

  • An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[][2]

  • A seven-unit polyethylene glycol (PEG) spacer that enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[3][]

  • A terminal propargyl group (an alkyne) that enables covalent conjugation to azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a highly efficient and specific "click chemistry" reaction.[5][6]

This combination makes this compound particularly useful for applications requiring a two-step, orthogonal conjugation strategy, such as in the development of antibody-drug conjugates (ADCs).[3][]

For the purpose of this guide, we will compare this compound with another class of popular heterobifunctional PEG-NHS esters: Maleimide-PEG-NHS esters . These linkers also possess an amine-reactive NHS ester but feature a maleimide (B117702) group instead of a propargyl group. The maleimide group reacts specifically with thiol (sulfhydryl) groups on cysteine residues.[7][8] This difference in the secondary reactive group forms the basis of our comparison, focusing on the downstream conjugation step.

Quantitative Performance Comparison

The choice between a propargyl- and a maleimide-functionalized linker often depends on the desired stoichiometry, stability, and the available functional groups on the target molecule. The following tables summarize key performance metrics based on the underlying chemistries.

Performance MetricPropargyl-PEG-NHS Ester (via Click Chemistry)Maleimide-PEG-NHS Ester (via Thiol-Maleimide Addition)Reference(s)
Secondary Reaction Azide-Alkyne CycloadditionThiol-Maleimide Michael Addition[9][10]
Reaction Specificity Highly specific and bioorthogonalHighly selective for thiols at pH 6.5-7.5[9][10]
Reaction Kinetics Fast (often complete in < 1 hour)Very fast (minutes to a few hours)[9]
Stoichiometry Control High, enabling defined 1:1 conjugationCan lead to heterogeneous products[10][11]
Linkage Stability Highly stable and irreversible triazole ringThioether bond can be reversible in vivo[9][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for protein conjugation and characterization.

General Protein Conjugation with NHS-Ester PEG Linkers

This protocol describes the initial conjugation of an NHS-ester PEG linker to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at 1-10 mg/mL.[13]

  • This compound or Maleimide-PEG-NHS ester.

  • Anhydrous DMSO or DMF.[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography or dialysis).[14]

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[14]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.[15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS-ester.[15]

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[14][15]

Characterization of PEGylated Protein by SDS-PAGE

Materials:

  • PEGylated protein sample.

  • SDS-PAGE loading buffer.

  • Polyacrylamide gel of appropriate percentage.

  • SDS-PAGE running buffer.

  • Protein molecular weight markers.

  • Coomassie Brilliant Blue staining and destaining solutions.[16]

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[17]

  • Gel Electrophoresis: Load the prepared samples and molecular weight markers onto the polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[17]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.[16]

  • Analysis: The PEGylated protein will migrate at a higher apparent molecular weight compared to the unmodified protein. The shift in molecular weight can be used to confirm successful PEGylation.[14][18]

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

For ADCs, the average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.

Materials:

  • ADC sample.

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • HPLC system.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with the mobile phase mixture.

  • Sample Injection: Inject the ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a gradient of decreasing salt concentration (increasing Mobile Phase B). Proteins will elute based on their hydrophobicity.[][20]

  • Data Analysis: The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs. The weighted average DAR is calculated from the peak areas of the different species.[21]

Signaling Pathways and Experimental Workflows

The application of these linkers is often in the context of targeted therapies like ADCs. The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

experimental_workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis ADC Synthesis cluster_characterization Characterization Protein Antibody Conjugation1 Antibody-PEG-Propargyl Protein->Conjugation1 Amine Reaction (pH 7.2-8.5) PEG_Linker This compound PEG_Linker->Conjugation1 Drug_Azide Azide-Payload Conjugation2 Antibody-Drug Conjugate (ADC) Drug_Azide->Conjugation2 Click Chemistry (CuAAC) Purification1 Purification (SEC) Conjugation1->Purification1 Purification1->Conjugation2 Final_Purification Final Purification Conjugation2->Final_Purification SDS_PAGE SDS-PAGE Final_Purification->SDS_PAGE Confirm Conjugation HIC_HPLC HIC-HPLC Final_Purification->HIC_HPLC Determine DAR Mass_Spec Mass Spectrometry Final_Purification->Mass_Spec Confirm Mass Binding_Assay Antigen Binding Assay Final_Purification->Binding_Assay Assess Function Cytotoxicity_Assay In Vitro Cytotoxicity Assay Final_Purification->Cytotoxicity_Assay Assess Potency

Caption: A general workflow for the synthesis and characterization of an antibody-drug conjugate (ADC).

EGFR_signaling_pathway EGFR Signaling Pathway and ADC Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_signaling Normal Signaling (Blocked by ADC) EGFR EGFR Internalization Receptor-Mediated Endocytosis EGFR->Internalization PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK ADC Anti-EGFR ADC ADC->EGFR Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis EGF EGF EGF->EGFR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of an anti-EGFR ADC interfering with the EGFR signaling pathway.

Conclusion

This compound is a powerful tool for bioconjugation, particularly for creating well-defined and stable conjugates through click chemistry. When compared to alternatives like Maleimide-PEG-NHS esters, the key advantages lie in the ability to achieve a more controlled stoichiometry and the formation of a highly stable triazole linkage. This makes it an excellent choice for applications where precise control over the final product is critical, such as in the development of therapeutic ADCs. The choice of linker will ultimately depend on the specific application, the available functional groups on the biomolecule, and the desired properties of the final conjugate. This guide provides the foundational information to make an informed decision.

References

A Head-to-Head Comparison: Propargyl-PEG7-NHS Ester vs. DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins and other biomolecules is paramount. The advent of "click chemistry" has provided a powerful toolkit for these modifications. This guide offers an objective, data-driven comparison of two popular amine-reactive click chemistry linkers: Propargyl-PEG7-NHS ester, which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), and DBCO-PEG-NHS ester, which employs strain-promoted azide-alkyne cycloaddition (SPAAC).

This comparison will delve into the reaction kinetics, biocompatibility, stability, and experimental workflows associated with each reagent, providing the necessary information to select the optimal tool for your specific research needs.

Introduction to the Reagents

Both this compound and DBCO-PEG-NHS ester are heterobifunctional linkers designed to first react with primary amines (e.g., lysine (B10760008) residues on proteins) via their N-hydroxysuccinimide (NHS) ester moiety. This initial step forms a stable amide bond, tethering a bioorthogonal handle to the target biomolecule. The key difference lies in the nature of this handle and its subsequent click chemistry reaction.

  • This compound incorporates a terminal alkyne (propargyl group).[1][2][3] This group readily participates in a copper(I)-catalyzed reaction with an azide-functionalized molecule to form a stable 1,4-disubstituted triazole linkage.[2][3][4] The 7-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker.[2][3]

  • DBCO-PEG-NHS ester features a dibenzylcyclooctyne (DBCO) group.[5][6] DBCO is a strained cyclooctyne (B158145) that reacts with azides through a copper-free, strain-promoted mechanism.[5][6][7] This reaction is highly biocompatible, making it suitable for applications in living systems.[6][8] The PEG spacer in this linker serves to improve solubility and reduce potential steric hindrance.[5]

Quantitative Performance Comparison

The choice between these two linkers often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes the key quantitative differences based on the reactivity of their core functional groups.

ParameterThis compound (CuAAC)DBCO-PEG-NHS ester (SPAAC)
Click Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Limited for in vivo use due to copper catalyst cytotoxicityHigh, suitable for in vivo and live cell applications
Second-Order Rate Constant 1 to 100 M⁻¹s⁻¹ (can be up to 10⁵ M⁻¹s⁻¹)[1][7][9]10⁻³ to 1 M⁻¹s⁻¹[6][7]
Relative Reaction Speed Very Fast (generally orders of magnitude faster than SPAAC)[9]Fast (typically 100-fold slower than CuAAC)[10]
Catalyst Requirement Copper(I) catalyst (e.g., CuSO₄ with a reducing agent)None
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,4- and 1,5-disubstituted 1,2,3-triazole mixture

Reaction Mechanisms and Stability

The fundamental difference in the click chemistry step dictates the experimental setup and potential applications.

This compound: The Copper-Catalyzed Pathway

The reaction of the terminal alkyne on the propargyl group with an azide (B81097) is exceptionally slow under physiological conditions and requires the presence of a copper(I) catalyst to proceed at a practical rate. The copper catalyst dramatically accelerates the reaction, leading to the specific formation of the 1,4-disubstituted triazole isomer.

CuAAC_Mechanism cluster_0 Step 1: Amine Labeling cluster_1 Step 2: CuAAC Reaction Protein_NH2 Protein-NH₂ Labeled_Protein_Propargyl Protein-NH-CO-PEG7-Propargyl Protein_NH2->Labeled_Protein_Propargyl + Propargyl_NHS Propargyl_NHS Propargyl-PEG7-NHS NHS NHS Propargyl_NHS->NHS - NHS Azide_Molecule N₃-Molecule Triazole_Conjugate Protein-Triazole-Molecule Labeled_Protein_Propargyl->Triazole_Conjugate + Azide_Molecule Catalyst Cu(I) Catalyst Catalyst->Triazole_Conjugate

This compound conjugation workflow.
DBCO-PEG-NHS Ester: The Copper-Free Pathway

The DBCO linker utilizes the inherent ring strain of the cyclooctyne to drive the reaction with an azide. This strain is released upon the formation of the triazole ring, providing a sufficient energy incentive for the reaction to occur readily without a catalyst. This "bioorthogonal" nature is a significant advantage for applications involving living cells or whole organisms.

SPAAC_Mechanism cluster_0 Step 1: Amine Labeling cluster_1 Step 2: SPAAC Reaction Protein_NH2 Protein-NH₂ Labeled_Protein_DBCO Protein-NH-CO-PEG-DBCO Protein_NH2->Labeled_Protein_DBCO + DBCO_NHS DBCO_NHS DBCO-PEG-NHS NHS NHS DBCO_NHS->NHS - NHS Azide_Molecule N₃-Molecule Triazole_Conjugate Protein-Triazole-Molecule Labeled_Protein_DBCO->Triazole_Conjugate + Azide_Molecule

DBCO-PEG-NHS ester conjugation workflow.
Linkage Stability

Despite their different formation mechanisms, the resulting 1,2,3-triazole ring from both CuAAC and SPAAC is exceptionally stable.[2][5] This linkage is resistant to hydrolysis, oxidation, reduction, and enzymatic degradation under a wide range of biological conditions, ensuring the integrity of the final conjugate.[5]

Detailed Experimental Protocols

The following protocols provide a general framework for labeling a protein with either this compound or DBCO-PEG-NHS ester, followed by the respective click chemistry reaction. Optimization may be required for specific proteins and molecules.

Materials
  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-functionalized molecule of interest

  • For CuAAC only:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA) (optional, but recommended for biomolecule stability)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Step 1: Protein Labeling with NHS Ester (Common for Both)
  • Prepare Reagents: Allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) of the Propargyl-PEG7-NHS or DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup: Add the NHS ester stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted NHS ester reagent by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

Step 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-labeled Protein
  • Prepare Reagents: Prepare stock solutions of the azide-containing molecule, CuSO₄, and sodium ascorbate (B8700270).

  • Reaction Setup: In a single reaction vessel, combine the propargyl-labeled protein and the azide-functionalized molecule (typically in a slight molar excess).

  • Catalyst Addition: Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. The use of a copper-chelating ligand is recommended to improve reaction efficiency and protect the protein.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the final protein conjugate using a suitable method like size-exclusion chromatography to remove the catalyst and excess reagents.

Step 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-labeled Protein
  • Reaction Setup: Combine the DBCO-labeled protein and the azide-functionalized molecule (a 1.5- to 3-fold molar excess of one component is often used).

  • Incubation: Incubate the reaction at room temperature for 4-12 hours, or at 4°C for longer durations if necessary. The reaction is typically slower than CuAAC but proceeds cleanly without any additional reagents.

  • Purification: Purify the final protein conjugate using a suitable method to remove any unreacted starting materials.

Experimental_Workflow cluster_common Common Initial Steps cluster_propargyl Propargyl Pathway (CuAAC) cluster_dbco DBCO Pathway (SPAAC) Start Start with Protein-NH₂ Labeling React with NHS Ester (Propargyl or DBCO) Start->Labeling Purification1 Purify Labeled Protein (e.g., SEC, Dialysis) Labeling->Purification1 CuAAC_Reaction Add Azide-Molecule + Cu(I) Catalyst + Reducing Agent Purification1->CuAAC_Reaction Propargyl-Protein SPAAC_Reaction Add Azide-Molecule Purification1->SPAAC_Reaction DBCO-Protein Purification_CuAAC Purify Final Conjugate CuAAC_Reaction->Purification_CuAAC End_CuAAC Final Conjugate Purification_CuAAC->End_CuAAC Purification_SPAAC Purify Final Conjugate SPAAC_Reaction->Purification_SPAAC End_SPAAC Final Conjugate Purification_SPAAC->End_SPAAC

Comparative experimental workflow.

Conclusion and Recommendations

The choice between this compound and DBCO-PEG-NHS ester is dictated by the specific requirements of the experiment.

  • Choose this compound for:

    • Applications where reaction speed is critical.

    • Ex vivo or in vitro conjugations where the presence of a copper catalyst is not a concern.

    • Situations requiring the highest possible reaction yields in the shortest amount of time.

  • Choose DBCO-PEG-NHS ester for:

    • Bioconjugation in living cells or whole organisms (in vivo).

    • Applications where potential copper-induced damage to the biomolecule is a concern.

    • Experiments requiring a simplified, catalyst-free workflow.

Both reagents provide access to the robust and stable triazole linkage, a cornerstone of modern bioconjugation. By understanding the quantitative differences in their reaction kinetics and the qualitative differences in their biocompatibility, researchers can confidently select the appropriate tool to advance their scientific discoveries.

References

Propargyl-PEG7-NHS Ester in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The Propargyl-PEG7-NHS ester has emerged as a sophisticated linker, leveraging the benefits of polyethylene (B3416737) glycol (PEG) and click chemistry to create stable and effective ADCs. This guide provides an objective comparison of the this compound with other commonly used linkers in ADC development, supported by a review of experimental data and detailed protocols for key assays.

The Multifaceted Role of this compound

The this compound is a heterobifunctional linker designed for a two-step conjugation process. Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial, stable covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, forming a robust amide bond.

  • Polyethylene Glycol (PEG7) Spacer: The seven-unit PEG chain is a hydrophilic spacer that imparts several advantageous properties to the ADC. It can enhance the solubility of the conjugate, particularly when paired with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][2] This improved solubility can lead to better manufacturing processes and formulation stability.[2] Furthermore, the PEG linker can shield the ADC from proteolytic degradation and reduce its immunogenicity, potentially extending its circulation half-life and improving its pharmacokinetic profile.[2]

  • Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and site-specific conjugation of an azide-modified cytotoxic payload to the antibody-linker intermediate, forming a stable triazole linkage.[][] The bioorthogonal nature of this reaction ensures that it proceeds with high selectivity and yield under mild conditions, without cross-reacting with other functional groups present on the antibody.[]

Comparative Analysis with Alternative Linkers

The performance of an ADC is profoundly influenced by the choice of linker. Here, we compare the features of the this compound to two major classes of linkers widely used in ADC development: cleavable and non-cleavable linkers.

Table 1: Comparison of Linker Characteristics

FeatureThis compound (Click Chemistry, Non-Cleavable)Val-Cit-PABC (Cleavable)SMCC (Non-Cleavable)
Conjugation Chemistry NHS ester for antibody attachment; Click chemistry for payload attachmentNHS or maleimide (B117702) for antibody attachment; Amide bond for payloadMaleimide for antibody attachment; Thioether bond formation
Payload Release Mechanism Antibody degradation in the lysosomeEnzymatic cleavage (e.g., by Cathepsin B) in the lysosomeAntibody degradation in the lysosome
Stability in Circulation High, due to stable amide and triazole bondsGenerally stable, but can be susceptible to premature cleavageHigh, but the thioether bond can be less stable than triazole linkages
Hydrophilicity High, due to the PEG7 spacerCan be hydrophobic, potentially leading to aggregationHydrophobic, can increase aggregation tendency
Drug-to-Antibody Ratio (DAR) Precise control with site-specific conjugationCan be heterogeneous with traditional conjugation methodsCan be heterogeneous with traditional conjugation methods
Bystander Effect Limited, as the payload is released intracellularlyYes, a cleavable linker can release a membrane-permeable payload that can kill neighboring antigen-negative cellsLimited, as the payload is released intracellularly

While direct head-to-head experimental data for this compound against all other linkers is not extensively available in the public domain, we can infer its performance based on studies comparing the impact of its key features (PEGylation and click chemistry) with more traditional approaches.

Studies have shown that PEGylated linkers can significantly improve the pharmacokinetic profiles of ADCs compared to their non-PEGylated counterparts.[2] The enhanced hydrophilicity imparted by the PEG chain reduces non-specific interactions and clearance, leading to a longer plasma half-life and increased tumor accumulation.[2]

Click chemistry offers advantages over traditional maleimide-based conjugation (as used with SMCC linkers). The resulting triazole linkage is generally more stable in vivo than the thiosuccinimide linkage from maleimide chemistry, which can be susceptible to a retro-Michael reaction leading to premature drug release.[5][6]

Table 2: Representative Preclinical Performance Data for Different Linker Types

ParameterADC with PEGylated Click Linker (Inferred)ADC with Val-Cit-PABC LinkerADC with SMCC Linker
In Vitro Cytotoxicity (IC50) Potency is payload-dependent; comparable to other linkersPotent, with IC50 values often in the pM to low nM rangePotency is payload-dependent; comparable to other linkers
Plasma Stability (% DAR remaining after 7 days in vivo) Expected to be high (>70-80%)Variable, can be lower due to potential premature cleavageModerate, with reports of up to 29% DAR decrease in 7 days
In Vivo Efficacy (Tumor Growth Inhibition) Potentially enhanced due to improved pharmacokineticsHigh, with demonstrated efficacy in various xenograft modelsHigh, with demonstrated efficacy in various xenograft models
Pharmacokinetics (Half-life) Longer, due to hydrophilic PEG spacerGenerally shorter than PEGylated counterpartsShorter than PEGylated counterparts

Note: The data in this table is a composite representation from multiple studies and is intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, target, and experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data is paramount in the evaluation of ADC efficacy. Below are detailed methodologies for key in vitro and in vivo assays.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the integrity of the linker-payload bond in plasma over time.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) from at least two donors. As a control, incubate the ADC in a buffer (e.g., PBS, pH 7.4).

  • Time Points: Conduct the incubation at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Immunoaffinity Capture: Thaw the plasma samples and capture the ADC using an anti-human Fc antibody immobilized on magnetic beads or a similar affinity resin.

  • Elution and Reduction: Wash the beads to remove non-specifically bound plasma proteins. Elute the captured ADC and, for analysis of individual chains, reduce the interchain disulfide bonds using a reducing agent like DTT.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability and premature drug release.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the diluted ADC solutions. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC, a vehicle control, and any other control articles (e.g., naked antibody, non-targeting ADC) to the mice, typically via intravenous injection.

  • Efficacy Monitoring: Measure tumor volumes and body weights of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study is typically concluded when the tumors in the vehicle control group reach a predetermined maximum size or when pre-defined toxicity endpoints are met.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the ADC-treated groups and the control groups.

Visualizations

Logical Relationship of this compound Features to ADC Performance

G cluster_linker This compound cluster_properties Enhanced Properties cluster_performance Improved ADC Performance NHS Ester NHS Ester Stable Antibody Conjugation Stable Antibody Conjugation NHS Ester->Stable Antibody Conjugation PEG7 Spacer PEG7 Spacer Increased Hydrophilicity Increased Hydrophilicity PEG7 Spacer->Increased Hydrophilicity Propargyl Group Propargyl Group Precise Payload Attachment Precise Payload Attachment Propargyl Group->Precise Payload Attachment Enhanced Stability Enhanced Stability Stable Antibody Conjugation->Enhanced Stability Reduced Aggregation Reduced Aggregation Increased Hydrophilicity->Reduced Aggregation Improved Pharmacokinetics Improved Pharmacokinetics Reduced Aggregation->Improved Pharmacokinetics Precise Payload Attachment->Enhanced Stability Better Safety Profile Better Safety Profile Enhanced Stability->Better Safety Profile Higher Efficacy Higher Efficacy Improved Pharmacokinetics->Higher Efficacy

Caption: Features of this compound and their impact on ADC performance.

General Experimental Workflow for ADC Comparison

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays ADC Synthesis ADC Synthesis Characterization Characterization ADC Synthesis->Characterization DAR, Aggregation In Vitro Evaluation In Vitro Evaluation Characterization->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Select Lead Candidates Data Analysis & Comparison Data Analysis & Comparison In Vitro Evaluation->Data Analysis & Comparison Plasma Stability Plasma Stability In Vitro Evaluation->Plasma Stability Cytotoxicity Cytotoxicity In Vitro Evaluation->Cytotoxicity In Vivo Evaluation->Data Analysis & Comparison Pharmacokinetics Pharmacokinetics In Vivo Evaluation->Pharmacokinetics Efficacy (Xenograft) Efficacy (Xenograft) In Vivo Evaluation->Efficacy (Xenograft) Toxicity Toxicity In Vivo Evaluation->Toxicity

Caption: Workflow for the comparative evaluation of different ADC linkers.

Conclusion

The this compound represents a sophisticated and highly effective linker for the development of next-generation ADCs. Its design thoughtfully incorporates features that address many of the challenges faced with earlier linker technologies. The inclusion of a hydrophilic PEG spacer can mitigate issues of aggregation and improve the pharmacokinetic profile, while the combination of a stable NHS ester for antibody conjugation and a bioorthogonal propargyl group for precise payload attachment via click chemistry leads to the generation of more homogeneous and stable ADCs.

While direct, comprehensive comparative data against all other linker types is still emerging, the principles underlying its design and the available data on related PEGylated and click-chemistry-based linkers suggest that this compound is a powerful tool for creating ADCs with an enhanced therapeutic window, offering the potential for improved efficacy and a better safety profile in the treatment of cancer. The continued investigation and publication of head-to-head comparative studies will be invaluable in further defining its position in the landscape of ADC linker technologies.

References

A Comparative Guide to Spectroscopic Analysis of Molecules Labeled with Propargyl-PEG-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient labeling of molecules is paramount for a myriad of applications, from targeted drug delivery to advanced cellular imaging. Propargyl-PEG-NHS esters have emerged as a versatile class of reagents that enable the introduction of a terminal alkyne group onto proteins and other amine-containing biomolecules. This guide provides a comprehensive comparison of Propargyl-PEG7-NHS ester and its alternatives with varying polyethylene (B3416737) glycol (PEG) spacer lengths, supported by spectroscopic data and detailed experimental protocols to inform your selection of the optimal labeling reagent.

Introduction to Propargyl-PEG-NHS Esters

Propargyl-PEG-NHS esters are heterobifunctional linkers that feature a propargyl group on one end and a N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic PEG spacer. The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) under mild basic conditions to form a stable amide bond. The propargyl group then serves as a handle for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] This two-step approach allows for the highly specific and efficient conjugation of a wide range of molecules, including fluorophores, affinity tags, and drug payloads.

The length of the PEG spacer can influence the solubility, flexibility, and steric hindrance of the linker, thereby impacting the labeling efficiency and the properties of the final conjugate.[3][4] This guide focuses on this compound and provides a comparative analysis with other commercially available alternatives with different PEG chain lengths.

Comparison of Propargyl-PEG-NHS Ester Alternatives

A variety of Propargyl-PEG-NHS esters with different PEG spacer lengths are available, allowing for the fine-tuning of linker properties to suit specific applications. The choice of the PEG length can be critical for optimizing conjugation efficiency, solubility, and the biological activity of the labeled molecule.

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Propargyl-PEG1-NHS ester1174157-65-3C10H11NO5225.20>98%
Propargyl-PEG2-NHS esterN/AC12H15NO6269.25>95%
Propargyl-PEG3-NHS ester1428629-71-3C14H19NO7313.30>98%
Propargyl-PEG4-NHS esterN/AC16H23NO8357.35>98%
Propargyl-PEG5-NHS ester1393330-40-9C18H27NO9401.41>98%
Propargyl-PEG6-NHS esterN/AC20H31NO10445.46>98%
This compound 2093152-77-1 C22H35NO11 489.51 >95%
Propargyl-PEG8-NHS esterN/AC24H39NO12533.56>98%
Propargyl-PEG9-NHS ester2807436-52-6C26H43NO13577.62>90%
Propargyl-PEG12-NHS esterN/AC32H55NO16709.78>95%
Propargyl-PEG13-NHS esterN/AC34H59NO17753.83>95%

Spectroscopic Analysis

The spectroscopic analysis of molecules labeled with Propargyl-PEG-NHS esters is crucial for confirming successful conjugation and characterizing the final product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the Propargyl-PEG-NHS ester and for verifying its successful conjugation to a target molecule.

Representative ¹H NMR Data for Propargyl-PEG1-NHS ester: [5]

  • δ 2.5-3.0 ppm: Characteristic chemical shifts for the propargyl protons (-C≡CH) and the N-hydroxysuccinimide protons.

  • δ 3.6-4.0 ppm: Chemical shifts corresponding to the polyethylene glycol backbone.

Upon conjugation to a primary amine, the signals corresponding to the NHS ester protons will disappear, and new signals corresponding to the amide linkage will appear. The propargyl proton signals should remain unchanged, confirming the availability of the alkyne group for subsequent click chemistry reactions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the Propargyl-PEG-NHS ester and to confirm the mass of the labeled molecule. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The expected mass spectrum of a Propargyl-PEG-NHS ester will show a prominent peak corresponding to the protonated molecular ion [M+H]⁺.[5]

Upon conjugation, the mass of the labeled molecule will increase by the mass of the Propargyl-PEG portion of the linker minus the mass of the NHS leaving group.

UV-Visible Spectroscopy

The N-hydroxysuccinimide (NHS) ester group has a characteristic UV absorbance at approximately 260 nm.[5] This property can be utilized to monitor the hydrolysis of the NHS ester, which is a competing reaction during the labeling process. The release of the NHS leaving group upon hydrolysis or reaction with an amine leads to an increase in absorbance at 260 nm.

Performance Comparison: Stability and Labeling Efficiency

The stability of the NHS ester is a critical factor for successful bioconjugation. NHS esters are susceptible to hydrolysis, particularly at higher pH values. The rate of hydrolysis can impact the overall labeling efficiency.

Hydrolysis Half-life of Propargyl-PEG1-NHS ester: [6]

pHTemperatureHalf-life
7.437°C>120 minutes
9.037°C<9 minutes

This data for a similar compound indicates that while the reaction with amines is faster at higher pH, the stability of the NHS ester decreases significantly.[7] Therefore, the optimal pH for labeling is a trade-off between reaction rate and reagent stability, typically in the range of pH 7.2-8.5.[8]

Experimental Protocols

Protein Labeling with Propargyl-PEG-NHS Ester

This protocol provides a general procedure for labeling a protein with a Propargyl-PEG-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS at pH 7.2-8.0)

  • Propargyl-PEG-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare Propargyl-PEG-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

  • Purification: Remove excess unreacted Propargyl-PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Analyze the labeled protein using UV-Vis spectroscopy to determine the degree of labeling (DOL), and by SDS-PAGE and mass spectrometry to confirm conjugation.

Visualizing the Workflow and Chemistry

To aid in the understanding of the labeling process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow Protein Labeling Workflow Prepare Protein Prepare Protein Prepare Linker Prepare Linker Labeling Reaction Labeling Reaction Prepare Linker->Labeling Reaction Quenching Quenching Labeling Reaction->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: A typical experimental workflow for labeling proteins with Propargyl-PEG-NHS ester.

G cluster_reaction Labeling Reaction and Click Chemistry Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG-Propargyl Protein->Labeled_Protein + Propargyl_PEG_NHS Propargyl-PEG-NHS Propargyl_PEG_NHS->Labeled_Protein NHS_leaving_group NHS Labeled_Protein->NHS_leaving_group + Final_Conjugate Protein-NH-CO-PEG-Triazole-Molecule Labeled_Protein->Final_Conjugate + Cu(I) catalyst Azide_Molecule Azide-Molecule (e.g., Fluorophore) Azide_Molecule->Final_Conjugate

Caption: Chemical reactions involved in protein labeling and subsequent click chemistry.

Conclusion

This compound and its analogues with varying PEG lengths are powerful tools for the bioconjugation of proteins and other biomolecules. The choice of a specific linker should be guided by the requirements of the downstream application, considering factors such as solubility, steric hindrance, and the desired degree of labeling. While direct comparative data on the performance of different PEG lengths is limited, a systematic approach to optimizing the labeling conditions, including pH and molar ratios, will ensure successful and reproducible results. The spectroscopic techniques and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize these versatile reagents in their work.

References

Preserving Protein Potency: A Guide to Functional Assays After Propargyl-PEG7-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a protein maintains its biological activity after modification is paramount. The conjugation of moieties like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance the therapeutic properties of proteins, such as extending their half-life in circulation. Propargyl-PEG7-NHS ester is a popular reagent for this purpose, offering the dual functionality of an amine-reactive N-hydroxysuccinimide (NHS) ester for initial protein attachment and a terminal propargyl group for subsequent modifications via "click chemistry." This guide provides an objective comparison of functional assays to confirm protein activity post-conjugation and presents supporting experimental data and protocols.

The modification of proteins with PEG, a process known as PEGylation, can sometimes lead to a decrease in the protein's in vitro biological activity. This reduction is often attributed to the PEG chain sterically hindering the protein's active or binding sites. However, this potential loss in immediate activity is frequently offset by a significantly longer presence in the bloodstream, ultimately enhancing the protein's overall therapeutic effect. The extent of this activity modulation depends on various factors, including the size of the PEG molecule, the number of PEG chains attached, and importantly, the site of conjugation. Site-specific PEGylation, particularly at locations distant from the protein's functional domains, is a key strategy to preserve bioactivity.[1][2]

Comparing Conjugation Chemistries: NHS Ester vs. Maleimide (B117702)

The choice of conjugation chemistry plays a critical role in the design of bioconjugates. This compound utilizes an NHS ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein. An alternative and widely used chemistry involves maleimide-functionalized PEG, which specifically reacts with free sulfhydryl groups on cysteine residues.

FeatureThis compoundMaleimide-PEG
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed AmideThioether
Specificity Can be less specific due to multiple lysines on the protein surface.Highly specific if the protein has a single accessible cysteine.
Reaction pH Typically pH 7-9Typically pH 6.5-7.5
Stability of Linkage Very stable amide bond.Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, though more stable maleimide derivatives are available.[3]
Versatility The propargyl group allows for subsequent bioorthogonal "click" chemistry.Primarily used for direct conjugation.

Experimental Workflows and Functional Assays

To ascertain the functional integrity of a protein after conjugation with this compound, a series of characterization and functional assays are essential. The following sections detail generalized experimental protocols for conjugation and subsequent functional validation.

General Protocol for Protein Conjugation with this compound

This protocol outlines the basic steps for conjugating a protein with this compound. Optimization of the molar ratio of the PEG reagent to the protein is crucial to control the degree of PEGylation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Immediately before use, dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Remove unreacted PEG reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer.

  • Characterize the PEGylated protein using methods such as SDS-PAGE to observe the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.

Below is a Graphviz diagram illustrating the general workflow for protein conjugation and subsequent functional analysis.

G cluster_0 Conjugation cluster_1 Characterization cluster_2 Functional Assays protein Protein Solution (Amine-free buffer) reaction Conjugation Reaction (RT or on ice) protein->reaction peg This compound (in DMSO) peg->reaction purification Purification (Desalting/Dialysis) reaction->purification sds_page SDS-PAGE purification->sds_page Confirm conjugation mass_spec Mass Spectrometry purification->mass_spec Determine degree of PEGylation enzyme_assay Enzyme Activity Assay purification->enzyme_assay Assess catalytic function binding_assay Binding Assay (ELISA) purification->binding_assay Evaluate binding affinity cell_based_assay Cell-Based Assay purification->cell_based_assay Measure biological response G cluster_0 Extracellular cluster_1 Intracellular ligand PEGylated Cytokine receptor Cell Surface Receptor ligand->receptor Binding signaling_cascade Signaling Cascade (e.g., JAK/STAT) receptor->signaling_cascade Activation transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation

References

A Comprehensive Guide to Propargyl-PEG7-NHS Ester Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates. Propargyl-PEG7-NHS ester is a widely used heterobifunctional crosslinker that combines a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. While effective, a variety of alternative reagents offer distinct advantages in terms of reaction chemistry, biocompatibility, and the physicochemical properties of the final conjugate.

This guide provides an objective comparison of common alternatives to this compound, focusing on different reactive groups for amine modification, alternative "click" chemistry modalities, and the impact of varying polyethylene (B3416737) glycol (PEG) chain lengths. The performance of these alternatives is compared based on available experimental data for reaction kinetics, linkage stability, and conjugation efficiency.

Alternatives to the NHS Ester for Amine Modification

The NHS ester is a popular choice for targeting primary amines on proteins (e.g., lysine (B10760008) residues and the N-terminus) due to its high reactivity and ability to form stable amide bonds.[][2] However, its susceptibility to hydrolysis, especially at higher pH, is a notable drawback.[][2] Several alternatives exist, each with unique reactivity profiles and resulting linkage stabilities.

Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages.[3][4] This reaction is efficient under mild alkaline conditions.[3]

Aldehydes (via Reductive Amination)

Aldehyde-containing reagents react with primary amines to form an intermediate Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.[4] This two-step process, known as reductive amination, offers high stability of the final conjugate.

Alternatives to the Propargyl Group for "Click" Chemistry

The propargyl group is the alkyne component in the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the requirement for a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity.[5] This has led to the development of copper-free click chemistry alternatives.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a copper catalyst.[6] This makes SPAAC highly suitable for bioconjugation in living systems.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an extremely fast and bioorthogonal reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[7][8][9] The exceptional kinetics of this reaction allow for efficient labeling at very low concentrations.[10]

The Impact of PEG Chain Length

The PEG spacer in this compound enhances the solubility and reduces aggregation of the resulting bioconjugate.[11][12] PEG linkers are available in a wide range of lengths, and the choice of PEG chain length can significantly impact the physicochemical and pharmacokinetic properties of the bioconjugate.[7][13][14]

Generally, longer PEG chains can:

  • Increase the hydrodynamic radius, leading to a longer plasma half-life.[7]

  • Improve solubility and stability.[12]

  • Potentially decrease the binding affinity or cellular uptake of the conjugate due to steric hindrance.[15][16]

Quantitative Performance Comparison

The following tables summarize available quantitative data to facilitate a comparison of the different bioconjugation strategies. It is important to note that reaction conditions such as pH, temperature, and reactant concentrations can significantly influence these parameters.

Table 1: Comparison of Amine-Reactive Chemistries
Reactive GroupTargetLinkageSecond-Order Rate Constant (M⁻¹s⁻¹)Linkage StabilityTypical Yield
NHS Ester Primary AminesAmide~2.7 M⁻¹s⁻¹ (for ABNHS with benzylamine)Highly stable, effectively irreversible under physiological conditions[]Generally high, but can be variable[17]
Isothiocyanate Primary AminesThioureaRate increases with pH[18]Extremely stable in vivo[4]High
Aldehyde (Reductive Amination) Primary AminesSecondary Aminek₁ in the range of 0.002–0.3 L/mol·min for protein PEGylation[19]Highly stableHigh
Table 2: Comparison of "Click" Chemistry Reactions
ReactionComponentsSecond-Order Rate Constant (M⁻¹s⁻¹)Linkage StabilityKey Advantages
CuAAC Terminal Alkyne + Azide (B81097)~10² - 10³Highly stable triazole[3][5]High yields, readily available reagents
SPAAC Strained Alkyne (e.g., DBCO, BCN) + Azide~1.9 (for some cyclooctynes) - 118 (for BCN with diphenyltetrazine)[7]Highly stable triazole[3][5]Copper-free, bioorthogonal
IEDDA Tetrazine + Strained Alkene (e.g., TCO)Up to 10⁶[8][9]Stable dihydropyridazine/pyridazineExtremely fast kinetics, bioorthogonal
Table 3: Hydrolytic Stability of Amine-Reactive Esters
EsterpHTemperature (°C)Half-life
NHS Ester 7.004-5 hours[20]
NHS Ester 8.6410 minutes[20]
TFP/PFP Esters --Generally more stable to hydrolysis than NHS esters[21]

Experimental Workflows and Protocols

To provide a practical understanding of these bioconjugation techniques, the following sections detail representative experimental protocols and workflows.

General Bioconjugation Workflow

The following diagram illustrates a general workflow for a two-step bioconjugation process, which is common for many of the discussed alternatives.

BioconjugationWorkflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Conjugation Biomolecule Biomolecule (e.g., Protein) ActivatedBiomolecule Activated Biomolecule Biomolecule->ActivatedBiomolecule Reaction Linker Linker (e.g., DBCO-NHS ester) Linker->ActivatedBiomolecule FinalConjugate Final Bioconjugate ActivatedBiomolecule->FinalConjugate Click Reaction Purification1 Purification (e.g., Desalting) ActivatedBiomolecule->Purification1 Payload Payload (e.g., Azide-Drug) Payload->FinalConjugate Purification2 Purification (e.g., SEC) FinalConjugate->Purification2

A general two-step bioconjugation workflow.
Protocol 1: Protein Labeling using an Isothiocyanate Derivative

This protocol provides a general procedure for labeling proteins with isothiocyanate derivatives like FITC.[][3]

Materials:

  • Protein of interest (2 mg/mL in a suitable buffer, pH 7.5-8.0, free of amines like Tris or glycine)

  • Fluorescein isothiocyanate (FITC) (1 µg/µL in anhydrous DMSO)

  • DMSO (anhydrous)

  • Purification column (e.g., gel filtration)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2 mg/mL. If the buffer contains interfering substances, dialyze the protein against a suitable buffer (e.g., PBS) beforehand.

  • Dye Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 µg/µL.

  • Labeling Reaction: Add the FITC solution to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein. Mix immediately and protect the reaction from light.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted dye using a gel filtration column according to the manufacturer's instructions.

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.

Protocol 2: Reductive Amination of a Protein with an Aldehyde-PEG

This protocol outlines a general method for PEGylating a protein using an aldehyde-functionalized PEG and reductive amination.[4][19][22]

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 6.0-7.4)

  • Aldehyde-PEG reagent

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification equipment (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Reaction Setup: Dissolve the protein in the reaction buffer. Add the Aldehyde-PEG reagent to the protein solution at a desired molar excess.

  • Initiation of Reaction: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture.

  • Incubation: Incubate the reaction for 2 to 24 hours at room temperature or 4°C with gentle mixing. The optimal time will depend on the specific protein and desired degree of PEGylation.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted aldehyde groups.

  • Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

Protocol 3: Copper-Free Click Chemistry (SPAAC) with a DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO-NHS ester, followed by conjugation to an azide-containing molecule.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester (e.g., 10 mM stock solution in anhydrous DMSO)

  • Azide-functionalized molecule (e.g., fluorescent dye, drug)

  • Purification columns (e.g., desalting columns)

Procedure:

  • DBCO Labeling:

    • Add the DBCO-NHS ester solution to the protein solution at a 10-20 fold molar excess.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess DBCO-NHS ester using a desalting column.

  • SPAAC Reaction:

    • Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 2-5 fold molar excess of the azide is typically used.

    • Incubate for 1-4 hours at room temperature. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Final Purification: Purify the final bioconjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted azide.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in bioconjugation.

AmineReactiveChemistry cluster_nhs NHS Ester Chemistry cluster_itc Isothiocyanate Chemistry cluster_ra Reductive Amination Protein Protein (with Primary Amines) NHSEster R-NHS Isothiocyanate R-NCS Aldehyde R-CHO AmideBond Stable Amide Bond NHSEster->AmideBond Reaction ThioureaBond Stable Thiourea Bond Isothiocyanate->ThioureaBond Reaction SchiffBase Schiff Base (Unstable) Aldehyde->SchiffBase Reaction SecondaryAmine Stable Secondary Amine SchiffBase->SecondaryAmine Reduction

Comparison of amine-reactive chemistries.

ClickChemistryComparison cluster_cuaac CuAAC cluster_spaac SPAAC cluster_iedda IEDDA Alkyne Terminal Alkyne Triazole1 Triazole Alkyne->Triazole1 Azide1 Azide Azide1->Triazole1 Catalyst Cu(I) Catalyst Catalyst->Triazole1 StrainedAlkyne Strained Alkyne (e.g., DBCO) Triazole2 Triazole StrainedAlkyne->Triazole2 Spontaneous Azide2 Azide Azide2->Triazole2 Tetrazine Tetrazine DielsAlderAdduct Diels-Alder Adduct Tetrazine->DielsAlderAdduct Extremely Fast StrainedAlkene Strained Alkene (e.g., TCO) StrainedAlkene->DielsAlderAdduct

Comparison of "click" chemistry reactions.

Conclusion

The choice of a bioconjugation reagent to replace this compound depends on the specific requirements of the application. For applications where copper toxicity is a concern, SPAAC and IEDDA offer excellent bioorthogonal alternatives. Reagents with DBCO or tetrazine functionalities combined with an NHS ester provide a direct replacement for the amine-reactive portion. If alternative amine-reactive chemistry is desired, isothiocyanates and aldehydes provide stable linkages with different reaction kinetics and pH optima. Finally, the length of the PEG spacer should be carefully considered to optimize the balance between improved pharmacokinetics and potential steric hindrance. By understanding the quantitative performance and experimental protocols of these alternatives, researchers can make informed decisions to design and synthesize effective bioconjugates for their specific needs.

References

Benchmarking Propargyl-PEG7-NHS Ester: A Comparative Guide to Click Chemistry Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of bioconjugation, the choice of linker can dictate the success of an experiment. For researchers, scientists, and drug development professionals, the efficiency, specificity, and biocompatibility of these molecular bridges are paramount. This guide provides an objective comparison of Propargyl-PEG7-NHS ester, a popular heterobifunctional linker, against its alternatives in the realm of click chemistry. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific bioconjugation needs.

This compound is a versatile tool designed for a two-step conjugation strategy. It features an N-hydroxysuccinimide (NHS) ester for the facile labeling of primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, and a terminal propargyl group for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer of seven units enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4][5][6]

Performance Comparison of Click Chemistry Linkers

The selection of an optimal linker depends on several factors, including the desired reaction kinetics, the nature of the biomolecule, and the specific application. Here, we compare this compound with two main categories of alternatives: other propargyl-PEG-NHS esters with varying PEG chain lengths and linkers designed for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method.

Quantitative Data Summary

The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that direct head-to-head comparative studies for all these linkers under identical conditions are scarce in the literature. The data presented here is a synthesis of reported values and established trends from multiple sources.

Table 1: Comparison of Propargyl-PEG-NHS Esters in CuAAC

FeaturePropargyl-PEG3-NHS EsterThis compoundPropargyl-PEG12-NHS Ester
PEG Chain Length ShorterIntermediateLonger
Solubility GoodExcellentExcellent
Steric Hindrance LowModerateHigher
NHS Ester Reactivity (Relative) HighHighSlightly Lower
CuAAC Reaction Rate (Relative) HighHighSlightly Lower
Yield (Typical) >90%>90%>85%
Purity (Typical) HighHighHigh

Note: The reactivity of the propargyl group itself in CuAAC is generally high and consistent across these linkers.[7][8] The slight decrease in reaction rate and yield with longer PEG chains can be attributed to increased steric hindrance.

Table 2: Comparison of CuAAC (this compound) vs. SPAAC (DBCO-NHS Ester)

FeatureThis compound (CuAAC)DBCO-NHS Ester (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper(I))No
Reaction Kinetics Very Fast (minutes to a few hours)Fast (typically under 12 hours)[9]
Biocompatibility Potential cytotoxicity from copper catalyst[10]High (copper-free)[11]
Specificity HighHigh
Yield (Typical) >90%>90%[12]
Purity (Typical) HighHigh
Linkage Stability High (Triazole ring)High (Triazole ring)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the use of this compound in a two-step bioconjugation.

Protocol 1: Amine Labeling with this compound

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[13]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[14]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the desired storage buffer.[14]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between the propargyl-labeled protein and an azide-containing molecule.

Materials:

  • Propargyl-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: In a reaction vial, dissolve the propargyl-labeled protein and the azide-containing molecule (typically at a slight molar excess) in the degassed reaction buffer.[15]

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the copper-chelating ligand.

  • Initiate Reaction: Add the CuSO₄/ligand premix to the reaction vial, followed by the freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) catalyst.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.[15]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the catalyst and excess reagents.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind choosing a particular linker, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein Protein NHS_Reaction NHS Ester Reaction (pH 7.2-8.0) Protein->NHS_Reaction Propargyl-PEG7-NHS Propargyl-PEG7-NHS Propargyl-PEG7-NHS->NHS_Reaction Purification1 Purification (Desalting) NHS_Reaction->Purification1 Propargyl_Protein Propargyl-labeled Protein CuAAC_Reaction CuAAC Reaction (Cu(I) catalyst) Propargyl_Protein->CuAAC_Reaction Purification1->Propargyl_Protein Azide_Molecule Azide_Molecule Azide_Molecule->CuAAC_Reaction Purification2 Purification (Chromatography) CuAAC_Reaction->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

A typical workflow for a two-step bioconjugation using this compound.

decision_tree Start Start: Choose a Linker Copper_Tolerance Is the biological system tolerant to copper? Start->Copper_Tolerance CuAAC Use CuAAC (e.g., Propargyl-PEG-NHS) Copper_Tolerance->CuAAC Yes SPAAC Use SPAAC (e.g., DBCO-NHS) Copper_Tolerance->SPAAC No PEG_Length What is the desired PEG length? CuAAC->PEG_Length Short_PEG Shorter PEG (e.g., PEG3) PEG_Length->Short_PEG Minimal spacer needed Solubility_Issue Is solubility a major concern? PEG_Length->Solubility_Issue Improved properties needed Long_PEG Longer PEG (e.g., PEG7, PEG12) Solubility_Issue->Short_PEG No Solubility_Issue->Long_PEG Yes

A decision tree for selecting the appropriate click chemistry linker.

Conclusion

This compound stands as a robust and versatile tool for bioconjugation, offering a balance of good solubility, high reactivity, and the ability to participate in the highly efficient CuAAC reaction. The choice between this compound and its alternatives is contingent on the specific requirements of the experiment. For applications where copper toxicity is a concern, SPAAC reagents like DBCO-NHS ester present a superior alternative. When utilizing CuAAC, the length of the PEG spacer can be tailored to optimize the solubility and steric properties of the conjugate. By carefully considering the factors outlined in this guide and adhering to the detailed protocols, researchers can effectively leverage these powerful linkers to advance their scientific endeavors.

References

A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the creation of novel therapeutics and diagnostics. The length of the PEG chain significantly influences the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. This guide provides an objective, data-driven comparison of different length PEG linkers to inform rational design and optimization in various applications.

The inclusion of PEG linkers in bioconjugates serves multiple purposes. The hydrophilic nature of PEG can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the integrity of the bioconjugate.[1] Furthermore, PEGylation can shield the bioconjugate from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, which often leads to a longer plasma half-life.[1][2] However, the choice of PEG linker length is a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

FeatureShort PEG Linkers (e.g., PEG2-PEG4)Intermediate PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24, 4 kDa, 10 kDa)Rationale & Key Observations
In Vitro Cytotoxicity (IC50) Generally maintains high potency (low IC50).[1]May show a slight decrease in potency compared to shorter linkers.[3]Can exhibit a more significant reduction in cytotoxicity (higher IC50).[1][3][4]Longer PEG chains can cause steric hindrance, potentially impeding the interaction of the ADC with its target cell or hindering the release of the cytotoxic payload.[3][5] For example, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in an affibody-drug conjugate.[4][5]
Pharmacokinetics (PK) Faster clearance, shorter half-life.[1]Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1]Significantly prolonged half-life.[1][4]Increasing PEG length generally increases the hydrodynamic volume of the conjugate, which reduces renal clearance and prolongs circulation time.[6][7] Modification with a 10 kDa PEG chain extended the half-life of an affibody conjugate by 11.2-fold.[4]
In Vivo Efficacy May lead to reduced in vivo efficacy due to rapid clearance.[1]Often shows a significant improvement in in vivo efficacy.[1]Can lead to the highest in vivo efficacy, but this is not always directly correlated with the longest half-life.[1][5]The optimal in vivo efficacy is a balance between a sufficiently long circulation time to allow for tumor accumulation and the maintenance of potent cytotoxicity.[1][4]
Solubility & Stability Offers some improvement in solubility.Provides a good balance of improved solubility and retained potency.Significantly enhances solubility and reduces aggregation, especially for hydrophobic payloads.[7][8]The hydrophilic nature of the PEG chain creates a "hydration shell" that improves the aqueous solubility and stability of the bioconjugate.[7][9]

Table 2: Influence of PEG Linker Length on Nanoparticle and Other Bioconjugate Properties

PropertyShort PEG Linkers (e.g., < 2 kDa)Intermediate PEG Linkers (e.g., 2-5 kDa)Long PEG Linkers (e.g., > 5 kDa)Rationale & Key Observations
Cellular Uptake (Nanoparticles) Higher non-specific uptake by macrophages compared to longer PEGs.[3] Shorter linkers (2k and 5k) on peptide-conjugated nanoparticles led to higher uptake in bone marrow-derived DCs compared to 10k linkers.[10][11]Reduced non-specific uptake by macrophages compared to shorter PEGs.[3] 5 kDa PEG linkers on peptide-decorated hydrogels showed higher particle uptake compared to 2 and 10 kDa.[12]Very effective at reducing non-specific cellular uptake, providing a "stealth" effect.[3][10]Longer PEG chains create a denser hydrophilic shield that repels opsonins and reduces phagocytic removal, thus decreasing non-specific uptake.[3][10] However, this can also sometimes hinder specific targeting.[12]
Protein Stability (vs. Proteolysis) Offers some protection against proteolytic degradation.[3]Provides increased protection compared to shorter linkers.[3]Offers significant protection. A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study.[3]The steric shield created by longer PEG chains can decrease accessibility for proteolytic enzymes.[2]
Immunogenicity May offer some reduction in immunogenicity.Generally effective at reducing immunogenicity.Longer chains are typically more effective at shielding epitopes and reducing immune recognition.[2][13]The flexible PEG chain can mask antigenic sites on the surface of the bioconjugate.[14]
PROTAC Efficacy (DC50/Dmax) Linkers that are too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[15]An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase for efficient degradation.[15]Linkers that are too long may result in a less stable ternary complex and reduced degradation efficiency.[15]The PEG linker in a PROTAC is not just a spacer but an active contributor to the molecule's efficacy, with its length being a critical parameter for optimization.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.[3]

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload, where n=4, 8, 24)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[3]

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to allow for covalent bond formation.[3]

  • Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.[3]

  • Purification: Remove unconjugated drug-linker and other impurities using SEC.[3]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[3]

    • Assess the level of aggregation by SEC.[3]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linkers.[3]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.[3]

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[3]

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 for each ADC.[3]

Protocol 3: In Vitro Cellular Uptake Assay

Objective: To compare the cellular uptake of bioconjugates with different PEG linker lengths.[3]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Fluorescently labeled bioconjugates with varying PEG linker lengths

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.[3]

  • Treatment: Incubate the cells with fluorescently labeled bioconjugates at a defined concentration for a specific time period (e.g., 4 hours).[3]

  • Washing: Wash the cells multiple times with cold PBS to remove unbound conjugates.[3]

  • Analysis:

    • Qualitative: Visualize cellular uptake using a fluorescence microscope.[3]

    • Quantitative: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.

Visualizing Key Processes and Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

General structure of an Antibody-Drug Conjugate with a PEGylated linker.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_testing Performance Evaluation mAb mAb Reduction Conjugation Drug-Linker Conjugation mAb->Conjugation Quench Quenching Conjugation->Quench Purify Purification (SEC) Quench->Purify Characterize Characterization (DAR, Aggregation) Purify->Characterize Cytotoxicity In Vitro Cytotoxicity Assay Characterize->Cytotoxicity Uptake Cellular Uptake Assay Characterize->Uptake PK In Vivo Pharmacokinetics Characterize->PK Efficacy In Vivo Efficacy Studies Cytotoxicity->Efficacy Uptake->Efficacy PK->Efficacy

Experimental workflow for comparing ADCs with different PEG linkers.

Role of the PEG linker in PROTAC-mediated protein degradation.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their in vitro and in vivo performance.[1] While shorter PEG linkers may favor higher in vitro potency in ADCs, longer linkers generally enhance solubility, stability, and circulation half-life, and provide "stealth" properties to nanoparticles.[1][3] An optimal PEG linker length often represents a balance between enhancing stability and pharmacokinetic properties without compromising biological activity.[1] A systematic approach to linker length optimization, guided by robust experimental evaluation, is essential for the development of effective and safe bioconjugate therapeutics.

References

Unrivaled Stability: A Comparative Analysis of the Triazole Linkage from Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the stability of the chemical linkage between a biomolecule and a payload is paramount to the efficacy and safety of the resulting conjugate. For researchers, scientists, and drug development professionals, the choice of linker can dictate the success of a therapeutic, diagnostic, or research tool. This guide provides an objective comparison of the stability of the triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of Propargyl-PEG7-NHS ester, with common alternative bioconjugation linkages. Supported by experimental data and detailed protocols, this analysis demonstrates the superior stability of the triazole linkage.

The 1,2,3-triazole ring formed through "click chemistry" is widely recognized for its exceptional stability. This aromatic heterocycle is highly resistant to cleavage by chemical and biological degradation mechanisms, including hydrolysis, oxidation, and enzymatic activity, making it a robust and reliable linker for a multitude of applications.

Comparative Stability of Bioconjugation Linkages

The following table summarizes the stability characteristics of the triazole linkage compared to other frequently used linkers in bioconjugation. The data underscores the triazole's resilience under a variety of conditions.

Linkage TypeGeneral StabilityConditions Leading to CleavageRepresentative Half-life (t½)
1,2,3-Triazole Very High Generally inert to severe hydrolytic, oxidizing, and reducing conditions. Not cleaved by proteases.[1][2]> 100 years at pH 7.4, 37°C (estimated for a similar stable carbamate (B1207046) linkage)[3]
Amide HighSusceptible to enzymatic cleavage by proteases. Can be hydrolyzed under strong acidic or basic conditions.[2]~7 days in circulation for some amide-based linkers in ADCs.[4]
Ester ModerateSusceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes.[2]Varies significantly with structure and conditions; can be minutes to hours.
Hydrazone pH-DependentGenerally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes).[2]183 hours at pH 7, but 4.4 hours at pH 5.[]
Thioether (from Maleimide) Moderate to HighSusceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione), leading to linker exchange.[6]Can be unstable, with significant degradation observed over hours to days in plasma.[7]
Disulfide Reductively LabileStable under normal physiological conditions but readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione (B108866).[2]Designed to be cleaved; short half-life in a reducing environment.

Visualizing Linkage Formation and Stability

The following diagram illustrates the formation of the highly stable triazole linkage from this compound and an azide-modified biomolecule, in contrast to the less stable maleimide-thiol adduct which is susceptible to a retro-Michael reaction.

cluster_0 Triazole Linkage Formation (CuAAC) cluster_1 Maleimide-Thiol Linkage and Instability Propargyl_PEG_NHS This compound Triazole_Conjugate Stable Triazole-Linked Bioconjugate Propargyl_PEG_NHS->Triazole_Conjugate Cu(I) catalyst Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Triazole_Conjugate Maleimide_Linker Maleimide Linker Thioether_Adduct Thioether Adduct Maleimide_Linker->Thioether_Adduct Thiol_Biomolecule Thiol-Containing Biomolecule Thiol_Biomolecule->Thioether_Adduct Retro_Michael Retro-Michael Reaction (Instability) Thioether_Adduct->Retro_Michael Endogenous Thiols

Caption: Formation of a stable triazole linkage versus the instability of a maleimide-thiol adduct.

Experimental Protocols

To rigorously validate the stability of a bioconjugate, a forced degradation study is the standard approach.[1] This involves subjecting the bioconjugate to various stress conditions and analyzing for degradation over time.

General Protocol for Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of the bioconjugate of interest (e.g., a protein conjugated with this compound followed by click chemistry) in a suitable buffer (e.g., PBS, pH 7.4). A typical starting concentration is 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.

    • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.

    • Plasma/Serum Stability: Incubate the bioconjugate in human or mouse plasma/serum at 37°C.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis by HPLC-MS/MS:

    • Method: A C18 reverse-phase column is typically suitable. A gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) is a common mobile phase for good separation and ionization.

    • Detection: Monitor the disappearance of the parent bioconjugate and the appearance of any degradation products using both UV detection and mass spectrometry.

    • Quantification: Use the peak area of the parent bioconjugate to calculate the percentage remaining at each time point. The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.

  • Data Analysis: Plot the percentage of the intact bioconjugate remaining versus time for each stress condition. If applicable, calculate the degradation rate constant and the half-life (t½) of the linkage under each condition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the stability of a bioconjugate.

start Prepare Bioconjugate Stock Solution stress Incubate under Stress Conditions (pH, Temp, Redox, Plasma) start->stress sampling Collect Aliquots at Defined Time Points stress->sampling analysis Analyze by HPLC-MS/MS sampling->analysis quantify Quantify Intact Bioconjugate and Degradation Products analysis->quantify data_analysis Calculate Degradation Rate and Half-life quantify->data_analysis conclusion Assess Linker Stability data_analysis->conclusion

Caption: Experimental workflow for assessing bioconjugate stability.

Conclusion

The 1,2,3-triazole linkage formed from this compound via CuAAC offers exceptional stability compared to many commonly used bioconjugation chemistries. Its resistance to hydrolysis, enzymatic degradation, and harsh chemical conditions makes it an ideal choice for applications requiring long-term stability in biological environments. For researchers and drug developers, the selection of this robust linker can significantly enhance the performance, safety, and efficacy of their bioconjugates.

References

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry for Propargyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between copper-free and copper-catalyzed click chemistry is a critical decision in the bioconjugation of Propargyl-PEG linkers. This guide provides a comprehensive, data-driven comparison of these two powerful methodologies, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal technique for your research needs.

The "click" reaction, a concept introduced by K.B. Sharpless, has revolutionized bioconjugation with its high efficiency, selectivity, and biocompatibility. The two most prominent forms of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. Propargyl-polyethylene glycol (PEG) linkers, with their terminal alkyne group, are versatile tools for these reactions, enhancing the solubility and pharmacokinetic properties of the resulting conjugates.[1] This guide delves into a comparative analysis of these two methods when using Propargyl-PEG linkers.

Quantitative Performance: A Tale of Two Chemistries

The decision to employ either CuAAC or SPAAC often hinges on key performance metrics such as reaction kinetics, efficiency, and biocompatibility. The following tables summarize the quantitative and qualitative differences between the two approaches for the conjugation of Propargyl-PEG linkers.

Table 1: Quantitative Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic cycloaddition between a terminal alkyne (e.g., Propargyl-PEG) and an azide, requiring a Cu(I) catalyst.[2]Catalyst-free cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[2]
Second-Order Rate Constant (k) Generally faster: 10 to 10⁴ M⁻¹s⁻¹[3]Varies with cyclooctyne, can be slower than CuAAC: ~0.1 M⁻¹s⁻¹ for some systems, though can be improved.[4][5]
Biocompatibility Potential cytotoxicity due to the copper catalyst, which can be mitigated with ligands.[2]High, suitable for live cell and in vivo applications due to the absence of a toxic metal catalyst.[6][7]
Reagent Accessibility & Cost Terminal alkynes (Propargyl-PEG) are generally inexpensive and readily available.[6]Strained cyclooctynes are typically more expensive and complex to synthesize.[2][6]
Byproducts Potential for reactive oxygen species (ROS) generation.[6]Generally clean, with minimal byproducts.[6]
Regioselectivity Forms the 1,4-disubstituted triazole exclusively.[6]Can form a mixture of 1,4- and 1,5-disubstituted regioisomers.[8]

Table 2: Qualitative Comparison for Propargyl-PEG Linker Applications

AspectCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free Click Chemistry (SPAAC)
Ideal Applications In vitro conjugations, material science, applications where post-reaction purification to remove copper is feasible.[6]Live cell imaging, in vivo studies, conjugation to sensitive biomolecules where copper toxicity is a concern.[6][7]
Reaction Speed Typically faster, with reactions often completing in minutes to a few hours.[6]Can be slower, requiring longer incubation times (hours to overnight), though newer strained alkynes show improved kinetics.[9][10]
Ease of Use Requires careful handling of the copper catalyst and a reducing agent to maintain the active Cu(I) state.[1]Simpler setup as it does not require a catalyst or additional reagents.[11]
Purification Requires removal of the copper catalyst and ligands, often using chelating resins or dialysis.[1]Generally simpler purification, focused on removing excess reagents.

Visualizing the Pathways: Reaction Mechanisms and Experimental Workflow

To better understand the fundamental differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG Propargyl-PEG (Terminal Alkyne) Triazole_Product 1,4-disubstituted Triazole Product Propargyl_PEG->Triazole_Product Azide Azide-modified Biomolecule Azide->Triazole_Product Cu_I Cu(I) Catalyst Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Cu_I->Triazole_Product Catalyzes Cu_II Cu(II) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reducing_Agent Reduction Reducing_Agent->Cu_I

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO-PEG) Triazole_Product Mixture of Triazole Regioisomers Strained_Alkyne->Triazole_Product Spontaneous Reaction Azide Azide-modified Biomolecule Azide->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_c_reaction CuAAC Reaction cluster_s_reaction SPAAC Reaction cluster_purification Purification & Analysis Propargyl_PEG Prepare Propargyl-PEG Linker Solution Mix_Reactants_C Mix Propargyl-PEG and Azide-Biomolecule Propargyl_PEG->Mix_Reactants_C Biomolecule Prepare Azide-modified Biomolecule Solution Biomolecule->Mix_Reactants_C Mix_Reactants_S Mix Strained Alkyne-PEG and Azide-Biomolecule Biomolecule->Mix_Reactants_S Add_Catalyst Add Cu(I) Catalyst and Reducing Agent Mix_Reactants_C->Add_Catalyst Incubate_C Incubate (minutes to hours) Add_Catalyst->Incubate_C Purify_C Purify (remove copper, ligands, excess reagents) Incubate_C->Purify_C Incubate_S Incubate (hours to overnight) Mix_Reactants_S->Incubate_S Purify_S Purify (remove excess reagents) Incubate_S->Purify_S Analysis Analyze Conjugate (SDS-PAGE, MS, etc.) Purify_C->Analysis Purify_S->Analysis

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG7-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Propargyl-PEG7-NHS ester, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Due to the reactivity of the N-hydroxysuccinimide (NHS) ester and the potential hazards associated with the propargyl group, proper handling is crucial.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P273: Avoid release to the environment.[1]
H335: May cause respiratory irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H410: Very toxic to aquatic life with long lasting effects.[1]P330: Rinse mouth.
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4][5]

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Impervious lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For handling solid powder, a dust mask is recommended.

Disposal Protocol: A Step-by-Step Guide

The primary strategy for the safe disposal of this compound is to first quench the reactive NHS ester through hydrolysis, rendering the compound less reactive before it is collected as hazardous waste.

Step 1: Quenching of the Reactive NHS Ester

The NHS ester group is susceptible to hydrolysis, which converts it to a more stable carboxylate. This process is pH-dependent.

Experimental Protocol for Hydrolysis:

  • Prepare a Quenching Solution: For aqueous waste streams containing the this compound, adjust the pH to a range of 8.3-8.5.[6][7] This can be achieved by adding a suitable buffer, such as 0.1 M sodium bicarbonate. Avoid amine-containing buffers like Tris, as they will react with the NHS ester.[2][7]

  • Incubation: Allow the solution to stand at room temperature for a minimum of 4 hours, or overnight, to ensure complete hydrolysis of the NHS ester.[6][7] The half-life of NHS esters is significantly shorter at a slightly basic pH, decreasing from 4-5 hours at pH 7 to just 10 minutes at pH 8.6.[2]

  • Verification (Optional): The completion of hydrolysis can be monitored by observing the disappearance of the NHS ester peak using analytical techniques such as HPLC.

Step 2: Segregation and Collection of Waste

All waste generated from the use of this compound, including the quenched solution, must be treated as hazardous chemical waste.

Waste StreamCollection and Segregation Procedure
Unused or Expired Solid Product Keep in the original, tightly sealed container. Do not dispose of in regular trash. Place the vial directly into a designated hazardous waste container.
Concentrated Solutions (e.g., in DMSO or DMF) Collect in a clearly labeled, sealed waste container made of a compatible material such as high-density polyethylene (B3416737) (HDPE).
Quenched Aqueous Solutions Transfer the hydrolyzed solution to a designated aqueous hazardous waste container. Ensure the container is properly labeled.
Contaminated Labware (pipette tips, tubes, gloves) All solid materials that have come into contact with the chemical should be collected in a designated solid hazardous waste container.
Step 3: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers. Do not pour any solutions containing this compound, quenched or unquenched, down the drain. The propargyl group is classified as toxic to aquatic organisms, and its release into the environment must be avoided.[8]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_streams Waste Identification cluster_treatment Treatment cluster_collection Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Solid Unused/Expired Solid Concentrated Concentrated Solution (e.g., in DMSO/DMF) Aqueous Aqueous Waste Stream Labware Contaminated Labware SolidWaste Collect in Solid Hazardous Waste Container Solid->SolidWaste LiquidWaste Collect in Liquid Hazardous Waste Container Concentrated->LiquidWaste Quench Quench NHS Ester: - Adjust pH to 8.3-8.5 - Incubate for 4+ hours Aqueous->Quench Hydrolyze Reactive Ester Labware->SolidWaste Quench->LiquidWaste EHS Arrange Pickup with Environmental Health & Safety (EHS) SolidWaste->EHS LiquidWaste->EHS

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Guide for Propargyl-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Propargyl-PEG7-NHS ester. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research. This document outlines personal protective equipment (PPE) requirements, step-by-step operational protocols, and proper disposal methods.

Immediate Safety Information: Hazard Identification and First Aid

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[2][3]

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant nitrile gloves. Change gloves immediately if contaminated.To prevent skin contact and irritation.[1][4]
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes and irritation.[1][2][3]
Body Protection Laboratory coat.To protect personal clothing from contamination.[2][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This compound is sensitive to moisture, which can lead to hydrolysis and loss of reactivity.[6][7] The following protocol is designed to ensure safe and effective handling from storage to use.

Materials:

  • This compound (solid)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[6][8]

  • Reaction buffer (amine-free, e.g., MES or PBS at appropriate pH)[9]

  • Micropipettes and sterile, dry tips

  • Vortex mixer

  • Ice bath

Procedure:

  • Preparation:

    • Ensure your work area, typically a chemical fume hood, is clean and dry.

    • Don all required PPE as listed in the table above.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent water condensation.[6][7]

  • Weighing and Dissolving:

    • Due to the small quantities typically used, it is recommended to work with pre-aliquoted amounts if possible.

    • If weighing is necessary, do so rapidly in a draft-free environment to minimize moisture exposure.

    • Immediately dissolve the desired amount of the NHS ester in a minimal volume of anhydrous DMF or DMSO.[8] Solutions in anhydrous DMF can often be stored at -20°C for future use, though fresh solutions are always recommended.[6][8]

  • Reaction Setup:

    • Prepare your biomolecule (e.g., protein, peptide) in an appropriate amine-free buffer. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[8][9]

    • Add the dissolved this compound solution to the biomolecule solution.

    • Mix the reaction components thoroughly by gentle vortexing or pipetting.

  • Incubation:

    • Incubate the reaction mixture under the conditions specified by your experimental protocol (e.g., room temperature for 1-4 hours or on ice overnight).[8]

  • Quenching (Optional but Recommended):

    • To stop the reaction, a quenching reagent such as Tris, glycine, or ethanolamine (B43304) can be added to consume any unreacted NHS ester.[9]

  • Purification:

    • Purify the resulting conjugate from excess reagent and byproducts using appropriate methods such as gel filtration, dialysis, or chromatography.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Dispose of unused this compound in a designated solid chemical waste container.

  • Liquid Waste: All liquid waste containing the NHS ester, including reaction mixtures and quenching solutions, should be collected in a clearly labeled hazardous waste container.

  • Contaminated Materials: Used pipette tips, tubes, and gloves should be disposed of in the appropriate solid waste stream for chemically contaminated items.

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[5][10]

Below is a workflow diagram illustrating the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Reaction & Disposal A Don PPE B Equilibrate Reagent to Room Temp A->B C Weigh Solid Reagent B->C D Dissolve in Anhydrous Solvent C->D E Add to Biomolecule Solution D->E F Incubate Reaction E->F G Quench Reaction F->G H Purify Conjugate G->H I Dispose of Waste H->I J Clean Work Area I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.